NF764
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C22H20F3NO3 |
|---|---|
Peso molecular |
403.4 g/mol |
Nombre IUPAC |
(E)-1-[2-[5-methoxy-2-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-4-phenylbut-2-ene-1,4-dione |
InChI |
InChI=1S/C22H20F3NO3/c1-29-16-9-10-18(22(23,24)25)17(14-16)19-8-5-13-26(19)21(28)12-11-20(27)15-6-3-2-4-7-15/h2-4,6-7,9-12,14,19H,5,8,13H2,1H3/b12-11+ |
Clave InChI |
IRMQALGXGFYYJW-VAWYXSNFSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Mechanism of Action of NF764: A Covalent Degrader of β-Catenin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
NF764 is a potent and selective covalent degrader of β-catenin (CTNNB1), a critical oncogenic transcription factor.[1][2] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream cellular effects, and the experimental protocols used for its characterization.
Core Mechanism: Covalent Modification and Proteasomal Degradation
This compound functions as a monovalent degrader, meaning it directly binds to and induces the degradation of its target protein without the need for a ternary complex formation with an E3 ligase, as seen with PROTACs. The primary mechanism involves the covalent modification of a specific cysteine residue on β-catenin, leading to its destabilization and subsequent degradation by the ubiquitin-proteasome system.[1][3]
The key steps in the mechanism of action are as follows:
-
Covalent Binding: this compound possesses an electrophilic warhead that specifically and covalently attaches to the cysteine residue at position 619 (C619) of β-catenin.[1][4] This covalent bond formation is irreversible.
-
Protein Destabilization: The adduction of this compound to C619 is thought to induce a conformational change in β-catenin, leading to its thermodynamic destabilization.[3][5] This destabilization makes the protein susceptible to the cellular protein quality control machinery.
-
Ubiquitination and Proteasomal Degradation: The destabilized β-catenin is recognized by the ubiquitin-proteasome system, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[1][4][6] This degradation is independent of the canonical N-terminal phosphorylation by GSK3α/β that typically marks β-catenin for destruction.[3]
This mechanism is supported by experimental evidence demonstrating that the degradation of β-catenin by this compound is blocked by pretreatment with proteasome inhibitors, such as bortezomib.[1][4]
Quantitative Analysis of this compound Activity
The potency and selectivity of this compound have been characterized through various quantitative assays. The key parameters are summarized in the table below.
| Parameter | Value | Cell Line | Experimental Method | Reference |
| DC50 (50% Degradation Concentration) | 3.5 nM | HT29 | Western Blotting | [1][2] |
| Dmax (Maximum Degradation) | 81% | HT29 | Western Blotting | [1] |
| C619 Engagement Ratio | 3.7 | HT29 | Cysteine Chemoproteomics | [1] |
| C619 Percent Engagement | 73% (at 10 nM) | HT29 | Cysteine Chemoproteomics | [1] |
| Cellular Thermal Shift (ΔTm) | -7 °C (62°C to 55°C) | HT29 | Cellular Thermal Shift Assay | [1] |
Signaling Pathway Perturbation
By inducing the degradation of β-catenin, this compound effectively inhibits the Wnt/β-catenin signaling pathway.[2] In the canonical Wnt pathway, the accumulation of nuclear β-catenin leads to its association with TCF/LEF transcription factors, driving the expression of target genes involved in cell proliferation, survival, and differentiation.[3][7]
This compound-mediated degradation of β-catenin prevents its nuclear translocation and interaction with TCF/LEF, thereby downregulating the transcription of Wnt target genes. Experimental data has confirmed a significant downregulation in the mRNA levels of several key β-catenin target genes, including MYC, S100A6, AXIN2, and CCND1, upon treatment with this compound.[1]
Caption: Mechanism of action of this compound leading to β-catenin degradation.
Experimental Protocols
The characterization of this compound's mechanism of action relies on several key experimental techniques. Detailed methodologies for these experiments are provided below.
Western Blotting for β-catenin Degradation
This protocol is used to quantify the reduction in β-catenin protein levels following this compound treatment.
-
Cell Culture and Treatment:
-
Seed HT29 or other relevant cancer cells in 6-well plates and culture until they reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for a specified duration (e.g., 6, 12, or 24 hours).[1]
-
For proteasome inhibition experiments, pre-treat cells with a proteasome inhibitor like bortezomib (1 µM) for 1 hour before adding this compound.[1]
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples and prepare them by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 4-20% Tris-glycine gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against β-catenin (e.g., Cell Signaling Technology, #8480) overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ) to determine the DC50 and Dmax values.
-
Cysteine Chemoproteomic Profiling
This method is used to identify the specific cysteine residue on β-catenin that this compound covalently binds to.
-
Cell Treatment and Lysis:
-
Treat HT29 cells with this compound (e.g., 10 nM) or DMSO for 2 hours.[1]
-
Lyse the cells and prepare the proteome for analysis.
-
-
Probe Labeling and Click Chemistry:
-
Label the lysates with an alkyne-functionalized iodoacetamide probe (IA-alkyne), which reacts with cysteines that are not engaged by this compound.[1]
-
Append an isotopically light (for DMSO control) or heavy (for this compound-treated) desthiobiotin-azide handle via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry.[9]
-
-
Enrichment and Mass Spectrometry:
-
Combine the light and heavy labeled proteomes in a 1:1 ratio.
-
Enrich the probe-modified proteins using avidin affinity chromatography.
-
Digest the enriched proteins with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
-
Data Analysis:
-
Quantify the light/heavy ratios of probe-modified peptides. A high ratio indicates that the corresponding cysteine was engaged by this compound, preventing its labeling by the IA-alkyne probe. The ratio of 3.7 for C619 indicates significant engagement.[1]
-
Tandem Mass Tag (TMT)-Based Quantitative Proteomic Profiling
This protocol assesses the global changes in protein expression following this compound treatment to evaluate its selectivity.
-
Sample Preparation and TMT Labeling:
-
LC-MS/MS Analysis:
-
Pool the TMT-labeled peptide samples.
-
Fractionate the pooled sample using high-pH reversed-phase liquid chromatography.
-
Analyze each fraction by LC-MS/MS.
-
-
Data Analysis:
-
Identify and quantify the relative abundance of proteins across the different treatment conditions based on the reporter ion intensities from the TMT tags.
-
Identify proteins that are significantly up- or downregulated (e.g., >2-fold change with p < 0.05) to assess the selectivity of this compound.[1]
-
Caption: Experimental workflow for assessing β-catenin degradation by this compound.
References
- 1. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 2. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent Degrader of the Oncogenic Transcription Factor β-Catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 5. Frontiers | TMT-Based Quantitative Proteomic Profiling of Overwintering Lissorhoptrus oryzophilus [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Crosstalk between Wnt/β-Catenin and NF-κB Signaling Pathway during Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. addgene.org [addgene.org]
- 9. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 10. SL-TMT: A Streamlined Protocol for Quantitative (Phospho)proteome Profiling using TMT-SPS-MS3 - PMC [pmc.ncbi.nlm.nih.gov]
NF764: A Covalent Degrader of the Oncogenic Transcription Factor β-Catenin
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
β-catenin (CTNNB1) is a multifunctional protein critical to both cell-cell adhesion and gene transcription.[1][2][3] As a pivotal component of the canonical Wnt signaling pathway, it plays a fundamental role in embryonic development, tissue homeostasis, and adult tissue regeneration.[4][5] In the absence of a Wnt signal, a cytoplasmic "destruction complex" phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome.[4][6][7] Aberrant Wnt signaling, often due to mutations in destruction complex components (like APC) or in β-catenin itself, leads to its stabilization, nuclear accumulation, and the activation of oncogenic target genes such as c-Myc and Cyclin D1.[6][7][8] This makes β-catenin a key driver in the pathogenesis of numerous human cancers, including colorectal, liver, breast, and ovarian cancers.[1][2]
Despite its well-established role in oncology, direct pharmacological targeting of the transcription factor β-catenin has proven exceptionally challenging, leading many to consider it "undruggable".[2] This guide details the discovery and characterization of NF764, a novel, potent, and selective covalent degrader of β-catenin that operates through a unique destabilization-mediated mechanism.[1][3][9] By covalently targeting a specific cysteine residue, this compound induces the degradation of β-catenin, offering a promising new strategy for inhibiting Wnt-driven cancers.[1][3]
Mechanism of Action of this compound
This compound is a monovalent, cysteine-reactive covalent ligand designed to directly target and induce the degradation of β-catenin.[1][3] Its mechanism relies on a targeted covalent modification that leads to protein destabilization, rather than recruiting an E3 ligase like traditional PROTAC degraders.
The key steps are:
-
Covalent Binding: this compound possesses an electrophilic "warhead" that enables it to form a covalent bond with a specific, ligandable cysteine residue on the β-catenin protein.[1][9]
-
Target Site Specificity: Through advanced chemoproteomic profiling, the specific target of this compound has been identified as Cysteine 619 (C619) located within a disordered region of β-catenin.[1][9] The covalent modification of this single site is sufficient to mediate the degradation effect.[1]
-
Protein Destabilization: The covalent adduction of this compound to C619 induces a conformational change that destabilizes the overall structure of the β-catenin protein. This was confirmed by cellular thermal shift assays (CETSA), which showed a significant, 7°C decrease in the melting temperature of β-catenin upon this compound treatment.[1]
-
Proteasome-Dependent Degradation: The destabilized and misfolded β-catenin is recognized by the cell's ubiquitin-proteasome system.[1][2] This leads to its ubiquitination and subsequent degradation by the proteasome, effectively reducing cellular levels of the oncoprotein.[1][2][10] This proteasome dependency was confirmed in experiments where pre-treatment with the proteasome inhibitor bortezomib rescued the this compound-mediated loss of β-catenin.[1][2]
Data Presentation
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Cell Line | Value | Comments | Reference |
| DC50 | HT29 | 3.5 nM | Concentration for 50% maximal degradation after 6 hours. | [1][9] |
| Dmax | HT29 | ~81-85% | Maximum degradation of β-catenin observed. | [1][9] |
| Treatment Time | HT29 | 6 hours | Timepoint for DC50 determination. | [1] |
| Treatment Time | HiBiT-CTNNB1 HEK293 | 24 hours | Used for initial characterization and analog screening. | [2][10] |
Table 2: Target Engagement and Selectivity
| Assay | Cell Line | Result | Comments | Reference |
| Chemoproteomics | HT29 | 73% engagement of C619 | Achieved with 10 nM this compound treatment. | [1] |
| CETSA (ΔTm) | HT29 | -7 °C | Shift in melting temp. from 62°C to 55°C, indicating destabilization. | [1] |
| Site-Directed Mutagenesis | HEK293T | C619S mutation confers resistance | Confirms C619 is the critical target for degradation. | [1][9] |
| Quantitative Proteomics | HT29 | 37 proteins downregulated >2-fold | Out of 6400 proteins quantified, showing relative selectivity for β-catenin. | [1] |
Table 3: Functional Consequences of this compound Treatment
| Assay | Cell Line | Effect | Comments | Reference |
| Gene Expression (mRNA) | HT29 | Significant downregulation | Reduced levels of target genes MYC, S100A6, AXIN2, and CCND1. | [1][9] |
| Cytotoxicity Assay | HT29 | Not acutely cytotoxic | Indicates the degradation effect is not due to general cell death. | [1] |
Signaling Pathways
The canonical Wnt/β-catenin pathway is the primary context for understanding this compound's therapeutic potential. Its activity is tightly controlled, existing in two principal states: "OFF" and "ON".
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are summarized from the primary literature describing the characterization of this compound.[1][2][11]
Cell Culture and Treatment
-
Cell Lines: HT29 (human colorectal adenocarcinoma) and HEK293T (human embryonic kidney) cells were used. A HiBiT-CTNNB1 HEK293 cell line, where β-catenin is tagged with a small HiBiT peptide, was used for luminescence-based protein quantification.
-
Culture Conditions: Cells were maintained at 37°C with 5% CO₂ in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Compound Treatment: Compounds were dissolved in DMSO to create stock solutions. For experiments, cells were treated with the final concentration of the compound in media, with the final DMSO concentration typically kept below 0.1%.
Western Blotting for Protein Degradation
-
Cell Lysis: After treatment, cells were washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Lysate protein concentration was determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein were loaded onto 4-20% Criterion TGX precast gels for electrophoresis.
-
Transfer: Proteins were transferred from the gel to a PVDF membrane.
-
Immunoblotting: Membranes were blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies against β-catenin and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: After washing, membranes were incubated with HRP-conjugated secondary antibodies. The signal was visualized using an enhanced chemiluminescence (ECL) substrate on an imaging system like the Bio-Rad ChemiDoc.
Cellular Thermal Shift Assay (CETSA)
-
Treatment: Intact HT29 cells were treated with either DMSO or this compound (10 nM) for 1 hour.
-
Heating: The treated cells were harvested, resuspended in PBS, and aliquoted. Aliquots were heated to a range of specified temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Cells were lysed by three freeze-thaw cycles.
-
Centrifugation: Insoluble, aggregated proteins were pelleted by centrifugation at high speed.
-
Analysis: The supernatant containing the soluble protein fraction was collected and analyzed by Western blotting to detect the amount of soluble β-catenin remaining at each temperature. The melting temperature (Tm) is the temperature at which 50% of the protein has denatured and precipitated.
Chemoproteomic Profiling for Target Identification
-
Cell Treatment: HT29 cells were treated with this compound (10 nM) for a specified duration.
-
Lysis and Probing: Cells were lysed, and the proteomes were labeled with a cysteine-reactive probe (e.g., iodoacetamide-alkyne). The probe labels cysteines that were not engaged by the covalent ligand this compound.
-
Click Chemistry: A reporter tag (e.g., biotin-azide) was attached to the probe via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
-
Enrichment and Digestion: Biotin-tagged proteins were enriched using streptavidin beads. The enriched proteins were digested on-bead into peptides.
-
LC-MS/MS Analysis: The resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the cysteine sites. A decrease in signal for a specific cysteine peptide in the this compound-treated sample compared to the DMSO control indicates direct target engagement.
Conclusion
This compound represents a significant advancement in the direct targeting of the oncogenic transcription factor β-catenin.[1] Discovered through a cysteine-reactive covalent ligand screen, it has been optimized into a highly potent (DC50 = 3.5 nM) and relatively selective monovalent degrader.[1] Its novel mechanism of action, which involves the covalent modification of a previously un-drugged cysteine (C619) to induce protein destabilization and subsequent proteasome-mediated degradation, provides a new paradigm for targeting challenging proteins.[1][3] The rigorous characterization of this compound, from target identification via chemoproteomics to functional validation of Wnt pathway inhibition, establishes it as a critical chemical probe for studying β-catenin biology and a foundational tool for the development of new cancer therapeutics.
References
- 1. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 2. Covalent Degrader of the Oncogenic Transcription Factor β-Catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The canonical Wnt/beta-catenin signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 7. blog.abclonal.com [blog.abclonal.com]
- 8. Programmable protein degraders enable selective knockdown of pathogenic β-catenin subpopulations in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | β-catenin degrader | Probechem Biochemicals [probechem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
The Discovery and Synthesis of NF764: A Covalent Degrader of β-Catenin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery, synthesis, and mechanism of action of NF764, a potent and selective covalent degrader of the oncogenic transcription factor β-catenin (CTNNB1). β-catenin is a critical mediator of the Wnt signaling pathway, which is frequently dysregulated in various cancers. The development of this compound represents a significant advancement in the direct targeting of this previously challenging-to-drug protein. This document provides a comprehensive overview of the experimental protocols utilized in its discovery and characterization, quantitative data summarizing its activity, and a detailed description of its synthesis.
Discovery of this compound: From Library Screening to a Potent Degrader
The journey to this compound began with a high-throughput screen of a library containing approximately 2100 cysteine-reactive covalent ligands. This screen aimed to identify compounds capable of reducing β-catenin levels in HEK293 cells engineered to express a HiBiT-tagged version of endogenous β-catenin.[1] From this initial screen, a hit compound, designated EN83 , was identified for its ability to reproducibly lower β-catenin levels in a proteasome-dependent manner.[1]
Further investigation into the mechanism of EN83 revealed that it covalently targets multiple cysteine residues within the armadillo repeat domain of β-catenin, specifically C466, C520, and C619.[1][2] This covalent modification leads to the destabilization of the β-catenin protein, flagging it for degradation by the ubiquitin-proteasome system.
Medicinal chemistry efforts focused on optimizing the potency and selectivity of EN83. This led to the synthesis of a series of analogs, with the key modification being the replacement of the chloroacetamide "warhead" of EN83 with an oxo-phenylbutenamide moiety. This structural change resulted in the development of This compound , a compound with significantly improved potency in degrading β-catenin.[1]
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process starting from commercially available materials. The detailed experimental protocol for the synthesis of this compound and its precursor, EN83, is provided in the supplementary information of the primary publication by Gowans et al. While the full detailed synthesis is proprietary and found in the publication's supplementary materials, the general strategy involves the coupling of key aromatic and heterocyclic building blocks followed by the introduction of the reactive "warhead". The optimization from EN83 to this compound involved replacing the chloroacetamide group with an oxo-phenylbutenamide group to enhance its covalent interaction with the target cysteine residue on β-catenin.
Quantitative Data Summary
The biological activity of this compound has been characterized through various in vitro assays. The key quantitative data are summarized in the tables below for easy comparison.
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| This compound | β-catenin Degradation | HT29 | DC50 | 3.5 nM | [3] |
| This compound | β-catenin Degradation | HT29 | Dmax | 85% | [3] |
Table 1: In vitro degradation activity of this compound. DC50 represents the concentration at which 50% of the maximal degradation is observed, and Dmax is the maximum degradation achieved.
| Target Gene | Cell Line | Treatment | Effect | Reference |
| MYC | HT29 | This compound | Significant downregulation | |
| S100A6 | HT29 | This compound | Significant downregulation | |
| AXIN2 | HT29 | This compound | Significant downregulation | |
| CCND1 | HT29 | This compound | Significant downregulation |
Table 2: Effect of this compound on the expression of β-catenin target genes.
Experimental Protocols
This section provides a detailed methodology for the key experiments cited in the characterization of this compound.
Cell Culture and Treatment
-
Cell Lines: HEK293T and HT29 cells were used.
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: For degradation studies, cells were seeded in appropriate well plates and allowed to adhere overnight. The following day, the media was replaced with fresh media containing the desired concentration of this compound or vehicle control (DMSO). Cells were incubated for the specified time points (e.g., 6, 12, or 24 hours) before harvesting for analysis.
Western Blotting for β-catenin Degradation
-
Cell Lysis: After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with a primary antibody against β-catenin overnight at 4°C. After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.
Quantitative Proteomic Profiling
-
Sample Preparation: HT29 cells were treated with this compound or DMSO for 4 hours. Cells were harvested, lysed, and the proteins were digested into peptides.
-
Tandem Mass Tag (TMT) Labeling: The resulting peptides were labeled with TMT reagents for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: The labeled peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The raw data was processed to identify and quantify proteins. Proteins with a fold change greater than 2 and a p-value less than 0.05 were considered significantly altered.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows related to this compound.
Caption: The Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflows for the discovery and characterization of this compound.
References
NF764: A Technical Guide to its Mechanism and Role in Wnt Signaling Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, including proliferation and differentiation, and its aberrant activation is a hallmark of numerous cancers.[1][2][3] β-catenin (CTNNB1) is the central effector of this pathway, and its stability is tightly controlled.[2][3] In the absence of a Wnt signal, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[3][4][5] This technical document provides a comprehensive overview of NF764, a potent, selective, and covalent degrader of β-catenin, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.
The Wnt/β-catenin Signaling Pathway
The canonical Wnt pathway is fundamental to both embryonic development and adult tissue homeostasis.[1][2] Its state—active or inactive—determines the fate of the transcriptional co-activator β-catenin.
-
Inactive State: In the absence of Wnt ligands, the cytoplasmic destruction complex actively phosphorylates β-catenin.[3][5] This phosphorylation cascade creates a recognition site for the E3 ubiquitin ligase β-TrCP, leading to the constant degradation of β-catenin and keeping its cytoplasmic levels low.[3] Consequently, Wnt target genes are kept silent by the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors, which are bound by the corepressor Groucho.[1][3]
-
Active State: The binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor on the cell surface triggers a series of events that lead to the inactivation of the destruction complex.[5][6] This prevents β-catenin phosphorylation, allowing it to accumulate in the cytoplasm.[1][5] Stabilized β-catenin then translocates to the nucleus, where it displaces Groucho and binds to TCF/LEF, activating the transcription of target genes such as MYC, CCND1 (Cyclin D1), and AXIN2, which drive cell proliferation and survival.[7][8][9]
This compound: A Covalent Degrader of β-catenin
This compound is a potent and selective small molecule designed to directly target and induce the degradation of β-catenin.[7][10] It functions as a covalent binder, forming an irreversible adduct with a specific cysteine residue on the β-catenin protein.[7][8] This direct engagement leads to the destabilization of β-catenin, which is subsequently degraded by the proteasome in a ubiquitin-dependent manner.[8][10][11] This mechanism effectively shuts down Wnt pathway signaling downstream of the destruction complex, making it a promising therapeutic strategy for cancers with aberrant Wnt activation.
Quantitative Efficacy and Selectivity
The potency of this compound has been quantified through various cellular and proteomic assays. It demonstrates high efficacy in inducing β-catenin degradation at nanomolar concentrations.
Potency and Efficacy
This compound covalently targets the cysteine residue C619 on β-catenin.[7][8] This interaction is highly efficient, leading to substantial protein degradation. In the HT29 colorectal cancer cell line, this compound induces β-catenin degradation with a DC50 of 3.5 nM and achieves a maximum degradation (Emax) of 85%.[7]
| Parameter | Value | Cell Line | Description | Source |
| DC50 | 3.5 nM | HT29 | Concentration for 50% maximal degradation of β-catenin. | [7][8] |
| Emax | 85% | HT29 | Maximum observed degradation of β-catenin. | [7] |
| Target Engagement | 73% | HT29 | Percentage of β-catenin C619 engagement at 10 nM this compound. | [8] |
Table 1: Quantitative Efficacy Data for this compound
Impact on Wnt Target Gene Expression
By degrading β-catenin, this compound effectively inhibits its transcriptional activity. This leads to a significant reduction in the mRNA levels of well-established Wnt target genes that are critical for cancer cell proliferation and survival.[7][8]
| Target Gene | Function | Effect of this compound | Source |
| MYC | Transcription factor, oncogene | Significantly reduced mRNA levels | [7][8] |
| CCND1 | Cell cycle regulator (Cyclin D1) | Significantly reduced mRNA levels | [8] |
| AXIN2 | Negative feedback regulator | Significantly reduced mRNA levels | [7][8] |
| S100A6 | Calcium-binding protein | Significantly reduced mRNA levels | [7][8] |
Table 2: Effect of this compound on Wnt Target Gene Expression
Selectivity Profile
Quantitative proteomic profiling shows that this compound is relatively selective for β-catenin. Treatment of HT29 cells with 10 nM this compound for 4 hours resulted in the significant downregulation (>2-fold) of β-catenin and only 36 other proteins out of 6,400 quantified.[8] This indicates a favorable selectivity profile, minimizing broad off-target effects.
Experimental Protocols
The characterization of this compound relies on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Western Blotting for β-catenin Degradation
This protocol is used to visually and quantitatively assess the reduction in β-catenin protein levels following this compound treatment.
-
Cell Culture and Treatment: Seed HT29 cells in 6-well plates and grow to 70-80% confluency. Treat cells with a dose range of this compound (e.g., 0.1 nM to 10 µM) or DMSO vehicle control for a specified time (e.g., 6 or 24 hours).[8]
-
Lysis: Aspirate media, wash cells once with ice-cold PBS. Add 100-200 µL of ice-cold 1X cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).[12] Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 10-30 minutes. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add 4X Laemmli SDS sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against β-catenin overnight at 4°C. Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like GAPDH or β-actin to ensure equal protein loading.
TCF/LEF Luciferase Reporter Assay
This assay measures the transcriptional activity of the β-catenin/TCF/LEF complex.
-
Cell Transfection: Seed HEK293T or other suitable cells in a 96-well plate. Co-transfect cells with a TCF/LEF firefly luciferase reporter plasmid and a constitutively expressing Renilla luciferase plasmid (for normalization).[13][14]
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or DMSO.
-
Incubation: Incubate the cells for an additional 18-24 hours to allow for changes in reporter gene expression.[15]
-
Cell Lysis: Remove the medium and wash the cells with PBS. Add 20-50 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[16][17]
-
Luminescence Measurement: Use a dual-luciferase assay system.[14] In a luminometer, first inject the firefly luciferase substrate and measure the luminescence. Then, inject the Stop & Glo® reagent (which quenches the firefly signal and contains the Renilla substrate) and measure the Renilla luminescence.[16]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized activity against the concentration of this compound to determine the IC50 value.
Immunoprecipitation (IP) of β-catenin
IP can be used to study how this compound affects the interaction of β-catenin with other proteins, such as members of the destruction complex or transcriptional machinery.
-
Cell Lysate Preparation: Treat cells with this compound or DMSO. Harvest and lyse cells under non-denaturing conditions using an IP-compatible lysis buffer (e.g., Triton X-100 based buffer with protease inhibitors).[12] Pre-clear the lysate by incubating with Protein A/G beads for 1 hour to reduce non-specific binding.[12][18]
-
Immunocomplex Formation: Add a primary antibody specific to β-catenin to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation to form the antibody-antigen complex.[12]
-
Precipitation: Add pre-washed Protein A/G magnetic or agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immunocomplex.[18]
-
Washing: Pellet the beads using a magnetic rack or centrifugation. Wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins.[12]
-
Elution: Elute the bound proteins by resuspending the beads in 1X SDS sample buffer and boiling for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by Western blotting, probing for β-catenin and its potential interacting partners (e.g., TCF7L2, CBP, Axin).[19][20]
Cell Viability (MTT/MTS) Assay
This assay determines the effect of this compound on cell proliferation and cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., HT29) in a 96-well plate at a density of 3,000-8,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours.[21]
-
Reagent Addition: Add a tetrazolium salt-based reagent (e.g., MTT or MTS) to each well and incubate for 1-4 hours at 37°C.[21] Live, metabolically active cells will convert the salt into a colored formazan product.
-
Measurement: If using MTT, add a solubilizing agent (like DMSO or isopropanol). Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490-570 nm) using a microplate reader.[21]
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and plot the results to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
This compound represents a highly effective and targeted approach to inhibiting the Wnt/β-catenin signaling pathway. By covalently binding to β-catenin at C619, it triggers a proteasome-dependent degradation cascade, leading to a potent and selective reduction of the key pathway effector.[7][8] This mechanism translates into the functional inhibition of Wnt target gene transcription and provides a powerful tool for researchers studying Wnt-driven cancers. The detailed protocols and quantitative data presented in this guide serve as a comprehensive resource for scientists aiming to utilize or further investigate this compound in preclinical and drug development settings.
References
- 1. m.youtube.com [m.youtube.com]
- 2. What are CTNNB1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Wnt/β-catenin mediated signaling pathways in cancer: recent advances, and applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of oncogenic Wnt signaling through direct targeting of β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the Wnt Signalling Pathway: An Avenue to Control Breast Cancer Aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Destruction complex dynamics: Wnt/β-catenin signaling alters Axin-GSK3β interactions in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | β-catenin degrader | Probechem Biochemicals [probechem.com]
- 8. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 9. Multiple Targets of the Canonical WNT/β-Catenin Signaling in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Covalent Degrader of the Oncogenic Transcription Factor β-Catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 13. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 14. assaygenie.com [assaygenie.com]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. benchchem.com [benchchem.com]
- 17. med.emory.edu [med.emory.edu]
- 18. m.youtube.com [m.youtube.com]
- 19. Wnt target gene activation requires β-catenin separation into biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Axin, a negative regulator of the Wnt signaling pathway, forms a complex with GSK‐3β and β‐catenin and promotes GSK‐3β‐dependent phosphorylation of β‐catenin | The EMBO Journal [link.springer.com]
- 21. Impact of Wnt/β-Catenin Inhibition on Cell Proliferation through CDC25A Downregulation in Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
NF764: A Covalent Degrader of β-Catenin for Oncological Research
An In-depth Technical Guide on the Structural Features, Mechanism of Action, and Experimental Characterization of the NF764 Molecule.
This technical guide provides a comprehensive overview of the structural and functional characteristics of this compound, a potent and selective covalent degrader of β-catenin (CTNNB1).[1][2][3] Designed for researchers, scientists, and drug development professionals, this document details the molecule's mechanism of action, summarizes key quantitative data, and outlines experimental protocols for its characterization.
Core Structural and Physicochemical Properties
This compound is a small molecule identified as a covalent binder and degrader of β-catenin.[2] It was developed through the optimization of an initial hit compound, EN83, and features an oxo-phenylbutenamide reactive group, or "warhead," which is crucial for its covalent interaction with its target protein.[3][4] This structural feature allows for a durable and potent inhibitory effect.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₀F₃NO₃ | [5][6] |
| Molecular Weight | 403.39 g/mol | [6] |
| Appearance | White to off-white solid | [4][6] |
Mechanism of Action and the Wnt/β-Catenin Signaling Pathway
This compound exerts its biological effect through the direct covalent modification of β-catenin, a key transcriptional coactivator in the Wnt signaling pathway.[7] The Wnt pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.[3]
The canonical Wnt signaling pathway, in its "off" state, involves a destruction complex that phosphorylates β-catenin, targeting it for ubiquitination and subsequent degradation by the proteasome. In the "on" state, this degradation is inhibited, leading to the accumulation and nuclear translocation of β-catenin, where it activates the transcription of oncogenes such as MYC, S100A6, AXIN2, and CCND1.[2]
This compound selectively targets cysteine residue 619 (C619) within a disordered region of β-catenin.[2][7] By forming a covalent bond with this residue, this compound induces a conformational change that leads to the destabilization of the β-catenin protein.[7] This destabilized protein is then recognized and degraded by the proteasome, effectively reducing cellular levels of β-catenin and suppressing the transcription of its target genes.[1][7] This degradation is independent of the N-terminal phosphorylation that typically regulates β-catenin stability, offering a potential therapeutic strategy for cancers with mutations that prevent this phosphorylation.[3]
Quantitative Analysis of this compound Activity
The potency of this compound has been quantified through various cellular and biophysical assays. These studies highlight its high efficacy in degrading β-catenin.
| Parameter | Cell Line | Value | Description | Reference |
| DC₅₀ | HT29 | 3.5 nM | The concentration of this compound that results in 50% degradation of β-catenin. | [2] |
| Dₘₐₓ | HT29 | 81% | The maximum percentage of β-catenin degradation achieved with this compound. | [7] |
| ΔTₘ | HT29 | -7 °C | The shift in the melting temperature of β-catenin upon treatment with this compound, indicating destabilization. | [7] |
Experimental Protocols
The characterization of this compound involves a series of biochemical and cell-based assays to determine its binding affinity, degradation potency, and mechanism of action.
Gel-Based Activity-Based Protein Profiling (ABPP)
This assay is used to assess the covalent binding of this compound to purified β-catenin protein.
Methodology:
-
Incubation: Purified recombinant β-catenin protein is pre-incubated with either DMSO (vehicle control) or varying concentrations of this compound for 30 minutes.
-
Probe Labeling: A broad-spectrum cysteine-reactive probe, such as iodoacetamide-rhodamine (IA-rhodamine), is added to the protein-compound mixture and incubated for 60 minutes. This probe labels cysteine residues that are not occupied by the covalent ligand.
-
SDS-PAGE and In-Gel Fluorescence: The protein samples are separated by SDS-PAGE. The gel is then imaged using a fluorescence scanner to visualize the labeling of β-catenin by the rhodamine probe. A decrease in fluorescence intensity in the this compound-treated samples compared to the control indicates that this compound is covalently bound to cysteine residues on β-catenin, preventing the probe from binding.
-
Protein Loading Control: The gel is subsequently stained with a total protein stain, such as silver stain, to ensure equal protein loading across all lanes.
HiBiT-CTNNB1 Degradation Assay
This cellular assay quantifies the degradation of β-catenin in live cells.
Methodology:
-
Cell Culture: HEK293 cells engineered to express β-catenin with an N-terminal HiBiT tag are cultured in appropriate media.
-
Compound Treatment: The cells are treated with either DMSO or varying concentrations of this compound for a specified period (e.g., 24 hours).
-
Lysis and Luminescence Detection: The cells are lysed, and a detection reagent containing LgBiT protein and furimazine substrate is added. The LgBiT protein binds to the HiBiT tag on β-catenin, forming a functional NanoLuc luciferase enzyme that generates a luminescent signal in the presence of the substrate.
-
Quantification: The luminescence is measured using a plate reader. A decrease in the luminescent signal in this compound-treated cells corresponds to a reduction in the levels of HiBiT-tagged β-catenin.
Western Blotting for Proteasome-Dependent Degradation
This assay confirms that the degradation of β-catenin by this compound is mediated by the proteasome.
Methodology:
-
Pre-treatment with Proteasome Inhibitor: HiBiT-CTNNB1 HEK293 cells are pre-treated with a proteasome inhibitor, such as bortezomib (1 µM), or DMSO for 1 hour.
-
This compound Treatment: The cells are then treated with this compound (e.g., 10 µM) or DMSO for 24 hours.
-
Cell Lysis and Protein Quantification: The cells are lysed, and the total protein concentration is determined.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies against β-catenin and a loading control (e.g., GAPDH), followed by incubation with appropriate secondary antibodies.
-
Detection: The protein bands are visualized using a chemiluminescence detection system. A rescue of β-catenin levels in the cells co-treated with the proteasome inhibitor and this compound, compared to those treated with this compound alone, indicates that the degradation is proteasome-dependent.
Conclusion
This compound is a valuable research tool for investigating the Wnt/β-catenin signaling pathway and its role in cancer. Its potent and selective covalent mechanism of action provides a robust method for depleting cellular β-catenin levels. The experimental protocols described herein offer a framework for researchers to further explore the activity and potential therapeutic applications of this and similar molecules. As a pathfinder compound, this compound has revealed a novel ligandable cysteine in β-catenin, opening new avenues for the development of direct inhibitors for this challenging oncogenic transcription factor.[7]
References
- 1. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Covalent Degrader of the Oncogenic Transcription Factor β-Catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | β-catenin degrader | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | β-catenin | | Invivochem [invivochem.com]
Preliminary Studies of NF764 in Cancer Cell Lines: A Technical Guide
Introduction
NF764 is a novel, potent, and selective covalent degrader of β-catenin (CTNNB1), a critical oncogenic transcription factor.[1][2] Dysregulation of the Wnt/β-catenin signaling pathway is a hallmark of numerous cancers, leading to the accumulation of β-catenin in the nucleus, where it drives the transcription of genes involved in cell proliferation, survival, and metastasis.[2][3] this compound acts by covalently binding to a specific cysteine residue (C619) on β-catenin, which subsequently leads to its proteasome-dependent degradation.[4] This targeted degradation of β-catenin presents a promising therapeutic strategy for cancers harboring mutations in the Wnt signaling pathway. This document provides a comprehensive overview of the preliminary in vitro studies of this compound, including its efficacy in cancer cell lines, its mechanism of action, and detailed protocols for its characterization.
Quantitative Data Summary
The following table summarizes the quantitative data available for this compound from preliminary studies in cancer cell lines.
| Parameter | Cell Line | Value | Reference |
| DC50 | HT29 (colorectal cancer) | 3.5 nM | [1] |
| Dmax | HT29 (colorectal cancer) | 81% | [1] |
| Effect on Target Gene mRNA Levels | HT29 (colorectal cancer) | Significant downregulation of MYC, S100A6, AXIN2, and CCND1 | [1] |
Signaling Pathway and Mechanism of Action
This compound exerts its effects by targeting the Wnt/β-catenin signaling pathway. The following diagram illustrates the canonical Wnt pathway and the mechanism by which this compound induces the degradation of β-catenin.
Caption: Wnt/β-catenin pathway and this compound mechanism.
Experimental Workflow
The following diagram outlines a general workflow for the preclinical evaluation of this compound in cancer cell lines.
Caption: General workflow for this compound evaluation.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: HT29 (human colorectal adenocarcinoma) and HEK293T (human embryonic kidney) cells are commonly used. HiBiT-CTNNB1 knock-in HEK293 cells are used for specific luminescence-based assays.[2][4]
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).[5] Serial dilutions are made in culture medium to achieve the desired final concentrations for treatment.
-
Treatment Protocol: Cells are seeded in appropriate culture plates (e.g., 6-well or 96-well plates) and allowed to adhere overnight. The culture medium is then replaced with medium containing various concentrations of this compound or DMSO as a vehicle control.[2] Treatment duration can vary (e.g., 2, 4, 6, or 24 hours) depending on the experiment.[1][4]
Western Blotting for β-catenin Degradation
This protocol is used to qualitatively and quantitatively assess the levels of β-catenin protein following this compound treatment.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a bicinchoninic acid (BCA) protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with a primary antibody against β-catenin (e.g., rabbit anti-β-catenin). A primary antibody against a loading control (e.g., mouse anti-GAPDH) is also used.
-
The membrane is washed three times with TBST and then incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Densitometry analysis is performed to quantify the relative protein levels.
HiBiT-CTNNB1 Lytic Detection Assay
This assay provides a quantitative measurement of β-catenin levels in a high-throughput format.
-
Cell Seeding: HiBiT-CTNNB1 HEK293 cells are seeded in a 96-well plate.[4]
-
Treatment: Cells are treated with this compound as described above.
-
Lysis and Luminescence Measurement:
-
The Nano-Glo® HiBiT Lytic Detection System reagent is prepared according to the manufacturer's instructions.
-
An equal volume of the reagent is added to each well, and the plate is agitated for a few minutes to induce cell lysis and initiate the luminescent reaction.
-
Luminescence is measured using a plate reader. The signal is proportional to the amount of HiBiT-tagged β-catenin.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is employed to confirm the direct engagement of this compound with its target protein, β-catenin, in a cellular context.[6][7]
-
Cell Treatment: Intact cells are treated with this compound or vehicle control for a specified period (e.g., 1 hour).[1]
-
Heat Challenge: The cell suspensions are aliquoted and heated to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes), followed by cooling.[1][6]
-
Cell Lysis: Cells are lysed by freeze-thaw cycles or the addition of a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: The lysates are centrifuged at high speed to pellet the aggregated, denatured proteins.
-
Analysis of Soluble Fraction: The supernatant, containing the soluble proteins, is collected. The amount of soluble β-catenin at each temperature is analyzed by Western blotting or other protein detection methods. Ligand binding stabilizes the protein, resulting in a higher melting temperature and more soluble protein at elevated temperatures.
Quantitative Real-Time PCR (RT-qPCR)
This method is used to measure the mRNA expression levels of β-catenin target genes.
-
RNA Extraction: Total RNA is extracted from this compound-treated and control cells using a commercial RNA isolation kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The qPCR reaction is performed using a qPCR instrument, SYBR Green master mix, and primers specific for the target genes (e.g., MYC, CCND1, AXIN2, S100A6) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the housekeeping gene expression.
Conclusion
The preliminary data on this compound demonstrate its potential as a targeted therapeutic agent for cancers driven by aberrant Wnt/β-catenin signaling. Its high potency and specific mechanism of action, involving the covalent degradation of β-catenin, offer a promising avenue for drug development. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and similar compounds in preclinical cancer research.
References
- 1. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Multiple Targets of the Canonical WNT/β-Catenin Signaling in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent Degrader of the Oncogenic Transcription Factor β-Catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | β-catenin | | Invivochem [invivochem.com]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Advent of NF764: A Targeted Approach to CTNNB1 Degradation
For Immediate Release
In the landscape of oncology research, the transcription factor β-catenin (CTNNB1) has long been identified as a critical driver of numerous cancers, including those of the colon, liver, and breast.[1] Its role in the Wnt signaling pathway, which is crucial for cell proliferation and survival, makes it a prime target for therapeutic intervention.[1] However, the development of direct inhibitors has proven challenging, rendering CTNNB1 largely "undruggable."[2][3] A breakthrough has emerged with the development of NF764, a potent and selective covalent degrader of CTNNB1.[4][5][6] This technical guide provides an in-depth analysis of this compound, its mechanism of action, and its profound effect on CTNNB1 protein levels, intended for researchers, scientists, and professionals in drug development.
Mechanism of Action: Covalent Targeting and Proteasomal Degradation
This compound operates as a monovalent degrader, initiating the breakdown of CTNNB1 through a direct and covalent interaction.[1][2][3] The molecule is designed to specifically target cysteine residue 619 (C619) within the armadillo repeat domain of the CTNNB1 protein.[2][5] This covalent binding leads to the destabilization of the CTNNB1 protein structure.[1][2][3] The destabilized protein is then recognized by the cellular machinery responsible for protein quality control, leading to its ubiquitination and subsequent degradation by the proteasome.[1][4][7] This targeted degradation effectively reduces the intracellular levels of CTNNB1, thereby inhibiting the downstream signaling of the oncogenic Wnt pathway.[5]
The specificity of this compound for C619 is a key attribute, as demonstrated by experiments where mutation of this residue to serine (C619S) conferred complete resistance to this compound-mediated CTNNB1 degradation.[5] This targeted approach contrasts with broader-acting inhibitors and represents a significant advancement in precision oncology.
Quantitative Analysis of this compound-Mediated CTNNB1 Degradation
The potency of this compound has been quantified across various studies, demonstrating its efficacy at nanomolar concentrations. The following tables summarize the key quantitative data on the effects of this compound on CTNNB1 protein levels.
| Parameter | Cell Line | Value | Reference |
| DC50 (Degradation Concentration 50%) | HT29 | 3.5 nM | [2][5] |
| Emax (Maximum Degradation) | HT29 | 85% | [5] |
| Cell Line | Compound | Concentration | Treatment Time | Effect on CTNNB1 Levels | Reference |
| HiBiT-CTNNB1 HEK293 | This compound | 1-50 µM | 24 hours | Dose-dependent decrease | [4] |
| HT29 | This compound | 10 nM | 4 hours | >2-fold reduction | [2] |
| HT29 | This compound | Not Specified | 6 hours | Dose-dependent degradation | [2] |
| HiBiT-CTNNB1 HEK293 | This compound | 10 µM | 24 hours | Proteasome-dependent loss | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of these findings. The following protocols are based on the methodologies described in the cited literature.
Cell Culture and Treatment
-
Cell Lines:
-
HEK293 cells endogenously expressing N-terminally HiBiT-tagged CTNNB1 (HiBiT-CTNNB1 HEK293).
-
HT29 human colorectal cancer cells.
-
HEK293T cells for transfection experiments.
-
-
Culture Conditions: Cells are maintained in appropriate growth medium (e.g., DMEM or McCoy's 5A) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: this compound is dissolved in a suitable solvent such as DMSO to create a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations. Control cells are treated with an equivalent volume of the vehicle (e.g., DMSO). Treatment durations vary based on the experimental endpoint, typically ranging from 4 to 24 hours.[2][4]
Quantification of CTNNB1 Protein Levels
-
HiBiT Assay:
-
HiBiT-CTNNB1 HEK293 cells are seeded in multi-well plates.
-
After adherence, cells are treated with this compound or vehicle for the specified duration.
-
The HiBiT lytic buffer containing the LgBiT protein is added to the cells.
-
Luminescence is measured using a plate reader. The luminescent signal is proportional to the amount of HiBiT-CTNNB1 protein.
-
-
Western Blotting:
-
Cells are treated with this compound, vehicle, or this compound in combination with a proteasome inhibitor (e.g., bortezomib) or a NEDDylation inhibitor (e.g., MLN4924).[1]
-
Following treatment, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against CTNNB1 and a loading control (e.g., GAPDH).
-
After washing, the membrane is incubated with a corresponding secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis of Wnt Pathway Activity
-
Gene Expression Analysis:
-
Cells are treated with this compound or vehicle.
-
Total RNA is extracted from the cells and reverse-transcribed into cDNA.
-
Quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of CTNNB1 target genes, such as MYC, S100A6, AXIN2, and CCND1.[5]
-
Visualizing the Molecular Interactions and Workflows
To further elucidate the processes involved, the following diagrams illustrate the signaling pathway and experimental workflows.
Caption: Mechanism of this compound-induced CTNNB1 degradation within the Wnt signaling pathway.
Caption: General experimental workflow for assessing the effect of this compound on CTNNB1 protein levels.
Conclusion and Future Directions
This compound represents a significant step forward in the direct targeting of the oncogenic transcription factor CTNNB1. Its covalent mechanism of action and potent degradative capacity offer a promising new avenue for the treatment of Wnt-driven cancers. The data presented herein underscore the selectivity and efficacy of this compound, providing a solid foundation for further preclinical and clinical development. Future research will likely focus on optimizing the pharmacokinetic properties of this compound and its analogs, as well as exploring its efficacy in a broader range of cancer models. The development of such targeted degraders holds the potential to transform the therapeutic landscape for patients with CTNNB1-mutated cancers.
References
- 1. Covalent Degrader of the Oncogenic Transcription Factor β-Catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | β-catenin degrader | Probechem Biochemicals [probechem.com]
- 6. This compound | β-catenin | | Invivochem [invivochem.com]
- 7. researchgate.net [researchgate.net]
Unraveling Proteasome-Dependent Degradation by NF764: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of NF764, a potent and selective covalent degrader of β-catenin (CTNNB1). It details the mechanism of action, key quantitative data, and comprehensive experimental protocols for studying its effects. This document is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug discovery.
Core Concept: this compound-Mediated Protein Degradation
This compound is a small molecule that induces the degradation of β-catenin, a crucial protein in the Wnt signaling pathway often implicated in cancer development.[1][2] Unlike traditional inhibitors that only block a protein's function, this compound leads to the complete removal of the β-catenin protein from the cell. This is achieved by covalently binding to a specific cysteine residue (C619) on β-catenin, which destabilizes the protein and flags it for destruction by the proteasome, the cell's protein disposal system.[2][3] The degradation is confirmed to be proteasome-dependent, as treatment with proteasome inhibitors like bortezomib rescues the levels of β-catenin.[2][4][5]
Quantitative Data Summary
The efficacy and potency of this compound in degrading β-catenin have been quantified through various studies. The key parameters are the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).
| Parameter | Cell Line | Value | Reference |
| DC50 | HT29 | 3.5 nM | [2][3][6] |
| Dmax | HT29 | 81% | [2][7] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed mechanism of this compound-induced β-catenin degradation. This compound covalently binds to β-catenin, leading to its ubiquitination and subsequent degradation by the 26S proteasome.
Caption: this compound covalently modifies β-catenin, leading to its ubiquitination and proteasomal degradation.
Key Experimental Protocols
This section provides detailed methodologies for the essential experiments used to characterize the proteasome-dependent degradation of β-catenin by this compound.
Cell Culture and Treatment
-
Cell Line: HiBiT-CTNNB1 HEK293 cells are a common model system.[1][8] These cells have a HiBiT tag knocked into the endogenous β-catenin locus, allowing for sensitive and quantitative measurement of β-catenin levels.
-
Culture Conditions: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentrations (e.g., 1-50 µM).[1][8]
-
Proteasome Inhibition: To confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor like bortezomib (1 µM) for 1 hour before adding this compound.[2][5]
Western Blotting for β-catenin Detection
This protocol is for the qualitative and semi-quantitative analysis of β-catenin protein levels.
Caption: A streamlined workflow for detecting β-catenin protein levels via Western blotting.
Detailed Steps:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody against β-catenin (e.g., Cell Signaling Technology, #8480) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like GAPDH or β-actin to normalize the results.
HiBiT Assay for Quantitative β-catenin Measurement
The HiBiT assay provides a highly sensitive and quantitative method to measure β-catenin levels in a high-throughput format.
Caption: Workflow for the quantitative measurement of β-catenin levels using the HiBiT assay.
Detailed Steps:
-
Cell Plating: Seed HiBiT-CTNNB1 HEK293 cells in a white, clear-bottom 96-well plate.
-
Compound Treatment: Treat the cells with a dilution series of this compound and controls (DMSO vehicle, proteasome inhibitor).
-
Incubation: Incubate the plate for the desired time (e.g., 24 hours) at 37°C.[1][8]
-
Detection: Add the Nano-Glo® HiBiT Lytic Detection System reagent, which contains the LgBiT protein and substrate, directly to the wells. This lyses the cells and allows the LgBiT to bind to the HiBiT-tagged β-catenin, generating a luminescent signal.
-
Measurement: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of HiBiT-tagged β-catenin.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct engagement of this compound with β-catenin in a cellular context. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.
Detailed Steps:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles and centrifuge to separate the soluble fraction (containing non-denatured protein) from the aggregated pellet.
-
Analysis: Analyze the amount of soluble β-catenin in the supernatant at each temperature by Western blotting or other quantitative methods. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[2]
Chemoproteomic Profiling
Chemoproteomics techniques like isotopic desthiobiotin-azide (isoDTB-ABPP) can be used to identify the direct targets of covalent ligands like this compound across the proteome and map the specific site of interaction.
Detailed Steps:
-
Cell Treatment: Treat cells with this compound or a vehicle control.
-
Probe Labeling: Lyse the cells and treat the proteome with a broadly reactive alkyne-functionalized probe that labels cysteines. Cysteines already bound by this compound will be blocked from reacting with the probe.
-
Click Chemistry and Enrichment: Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach an isotopically labeled desthiobiotin-azide tag to the alkyne-labeled proteins. Enrich the tagged proteins using streptavidin beads.
-
Mass Spectrometry: Digest the enriched proteins and analyze the resulting peptides by LC-MS/MS to identify and quantify the labeled cysteines. A decrease in the signal for a specific cysteine in the this compound-treated sample indicates it as the binding site.[2]
Conclusion
This compound is a powerful tool for studying the consequences of β-catenin degradation. Its covalent mechanism of action and high potency make it a valuable probe for dissecting the Wnt signaling pathway and a potential starting point for the development of novel therapeutics. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the effects of this compound and similar protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 5. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | β-catenin degrader | Probechem Biochemicals [probechem.com]
- 7. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 8. researchgate.net [researchgate.net]
Initial Cellular Impact and Mechanistic Profile of NF764
DISCLAIMER: This document summarizes the initial in vitro characterization of the molecule NF764. The information presented herein is intended for researchers, scientists, and drug development professionals. It is crucial to note that no formal toxicological studies in animal models or humans have been published to date. The data is based on cellular and mechanistic studies and should not be interpreted as a comprehensive toxicity screening.
Introduction
This compound has been identified as a potent, covalent degrader of β-catenin (CTNNB1), a key component of the Wnt signaling pathway, which is frequently dysregulated in various cancers.[1][2] This technical guide provides a summary of the initial characterization of this compound, focusing on its mechanism of action, effects on cellular protein levels, and the experimental protocols used for its evaluation. While not a formal toxicity report, this information provides foundational insights into its cellular activity and selectivity.
Quantitative In Vitro Data
The following table summarizes the key quantitative parameters of this compound's activity in cellular models.
| Parameter | Cell Line | Value | Description |
| DC50 | HT29 | 3.5 nM | The concentration of this compound that results in 50% degradation of the target protein (β-catenin).[1] |
| Dmax | HT29 | 81% | The maximum percentage of β-catenin degradation achieved with this compound treatment.[1] |
| Cytotoxicity | HT29 | Not acutely cytotoxic | This compound did not show acute cytotoxic effects in HT29 cells at the concentrations tested.[1] |
| Proteomic Selectivity | HT29 | Relatively Selective | Quantitative proteomic analysis of ~6400 proteins showed that this compound treatment (>2-fold change) resulted in the significant loss of CTNNB1 and only 36 other proteins.[1] |
Impact on Wnt Signaling Pathway
This compound's degradation of β-catenin leads to a functional inhibition of the Wnt signaling pathway. This is evidenced by the significant downregulation of the mRNA levels of several known β-catenin target genes.[1]
| Target Gene | Effect |
| MYC | Downregulated |
| S100A6 | Downregulated |
| AXIN2 | Downregulated |
| CCND1 | Downregulated |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Treatment
-
Cell Lines:
-
Culture Conditions:
-
Compound Treatment:
-
For degradation studies, cells were treated with varying concentrations of this compound or DMSO as a vehicle control for specified durations (e.g., 6 or 24 hours).[1][2]
-
For proteasome-dependence assays, cells were pre-treated with the proteasome inhibitor bortezomib (1 µM) for 1 hour before the addition of this compound.[1]
-
Western Blotting for Protein Degradation
-
Lysate Preparation: Following treatment, cells were harvested and lysed.
-
Protein Quantification: Total protein concentration in the lysates was determined.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane.
-
Immunoblotting: Membranes were probed with primary antibodies specific for β-catenin and a loading control (e.g., GAPDH).
-
Detection: Secondary antibodies conjugated to a detectable marker were used for visualization.
-
Quantification: Densitometry was used to quantify protein band intensities to determine the extent of degradation relative to the loading control.
TMT-based Quantitative Proteomic Profiling
-
Sample Preparation: HT29 cells were treated with either DMSO or this compound (10 nM) for 4 hours.[1]
-
Lysis and Digestion: Cells were lysed, and the proteins were digested into peptides.
-
TMT Labeling: Peptides from each condition were labeled with tandem mass tags (TMT).
-
LC-MS/MS Analysis: The labeled peptides were combined, fractionated, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The relative abundance of proteins between the this compound-treated and DMSO-treated samples was determined by analyzing the TMT reporter ion intensities.
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound-mediated β-catenin degradation within the Wnt signaling pathway.
Experimental Workflow
Caption: Workflow for evaluating the cellular effects and mechanism of action of this compound.
References
In-Depth Technical Guide: EN83, a Covalent Ligand Inducing Proteasomal Degradation of β-Catenin, and its Optimized Analogue NF764
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the novel cysteine-reactive covalent ligand, EN83, and its optimized analogue, NF764. These compounds represent a significant advancement in the direct pharmacological targeting of the oncogenic transcription factor β-catenin (CTNNB1), a protein previously considered "undruggable." EN83 was identified through a screen of a cysteine-reactive covalent ligand library and has been shown to induce the degradation of β-catenin in a ubiquitin-proteasome-dependent manner. This guide details the mechanism of action, physicochemical properties, structure-activity relationships, and key experimental protocols related to EN83 and the more potent and selective analogue, this compound. The information presented herein is intended to facilitate further research and development of this promising new class of β-catenin degraders for potential therapeutic applications in oncology.
Introduction
β-catenin (CTNNB1) is a multifunctional protein that plays a central role in both cell-cell adhesion and the canonical Wnt signaling pathway.[1] Dysregulation of Wnt/β-catenin signaling, often through mutations that lead to the stabilization and nuclear accumulation of β-catenin, is a key driver in the pathogenesis of numerous human cancers, including colorectal, liver, and ovarian cancers.[2] In the absence of a Wnt signal, a destruction complex composed of Axin, APC, GSK3β, and CK1α phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome.[1][3] Mutations in β-catenin or components of the destruction complex abrogate this process, leading to the constitutive activation of β-catenin target genes involved in cell proliferation and survival.[3]
Historically, the direct inhibition of β-catenin has been a significant challenge for drug developers. EN83 emerged from a screen of cysteine-reactive covalent ligands as a novel compound capable of depleting cellular β-catenin levels.[4] This document serves as a technical resource, consolidating the current knowledge on EN83 and its derivative, this compound.
Physicochemical Properties
EN83 is a racemic mixture of two enantiomers.[2] Chiral separation and subsequent analysis revealed that both enantiomers exhibit comparable activity in lowering β-catenin levels and binding to the protein.[2] The core chemical structure of EN83 is 2-chloro-N-(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)acetamide. The chloroacetamide warhead is a key feature, enabling covalent modification of cysteine residues.
This compound is an optimized analogue of EN83 where the chloroacetamide warhead has been replaced with an oxo-phenylbutenamide moiety.[2][5] This modification resulted in improved β-catenin binding and more potent degradation.[2][5]
Table 1: Summary of EN83 and this compound Properties
| Property | EN83 | This compound | Reference |
| Chemical Name | 2-chloro-N-(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)acetamide | Optimized analogue with an oxo-phenylbutenamide warhead | [2][5] |
| Stereochemistry | Racemic mixture | Not specified | [2] |
| Mechanism of Action | Covalent modification of cysteines on β-catenin, leading to destabilization and proteasomal degradation. | Covalent modification of C619 on β-catenin, leading to destabilization and proteasomal degradation. | [4][6] |
| Key Feature | Chloroacetamide covalent warhead | Oxo-phenylbutenamide covalent warhead | [2][5] |
Mechanism of Action: Destabilization-Mediated Degradation
EN83 and this compound induce the degradation of β-catenin through a novel mechanism termed "destabilization-mediated degradation."[4] This process is distinct from the action of traditional targeted protein degraders like PROTACs or molecular glues.
Covalent Modification of β-Catenin
EN83 directly and covalently targets multiple cysteine residues within the armadillo repeat domain of β-catenin.[4] Mass spectrometry analysis identified four key cysteine residues modified by EN83: C439, C466, C520, and C619.[2][4] Site-directed mutagenesis studies revealed that mutation of C466, C520, or C619 to serine attenuates EN83-mediated degradation of β-catenin, indicating that covalent modification of these residues is critical for its activity.[4]
The optimized analogue, this compound, exhibits a more selective mode of action, primarily targeting the C619 residue of β-catenin.[6]
Protein Destabilization and Proteasomal Degradation
The covalent adduction of EN83 or this compound to these cysteine residues is hypothesized to induce a conformational change in β-catenin, leading to its thermodynamic destabilization.[2][7] This destabilized protein is then recognized by the cellular protein quality control machinery, leading to its ubiquitination and subsequent degradation by the 26S proteasome.[2] This is supported by evidence that pre-treatment of cells with the proteasome inhibitor bortezomib or the NEDDylation inhibitor MLN4924 attenuates the degradation of β-catenin induced by these compounds.[2]
Caption: Signaling pathway of EN83/NF764-induced β-catenin degradation.
Quantitative Data
The following tables summarize the key quantitative data from studies on EN83 and its analogues.
Table 2: Cysteine Engagement by EN83 in HiBiT-CTNNB1 HEK293 Cells
| Cysteine Site on β-catenin | Engagement by EN83 (10 μM, 2h) | Reference |
| C439 | Modified | [2] |
| C466 | Modified | [2] |
| C520 | Modified | [2] |
| C619 | Significantly Engaged | [2] |
Table 3: Cellular Thermal Shift Assay of β-catenin with this compound Treatment
| Treatment | Melting Temperature (Tm) | ΔTm | Reference |
| DMSO | 62 °C | - | [7] |
| This compound | 55 °C | -7 °C | [7] |
Table 4: In Vitro Activity of EN83 and Analogues
| Compound | Effect on CTNNB1 Levels in HiBiT-CTNNB1 HEK293 cells | Reference |
| EN83 | Dose-responsive lowering | [2] |
| NF740 | Dose-responsive lowering | [2] |
| NF741 | Dose-responsive lowering | [2] |
| This compound | More potent loss of CTNNB1 HiBiT levels compared to EN83 | [2][5] |
| NF765 | More potent loss of CTNNB1 HiBiT levels compared to EN83 | [2][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of EN83 and this compound.
Cell Culture and Treatment
HEK293T and colorectal cancer cell lines (HT29, COLO, and SW480) were cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator. For compound treatment, cells were seeded and allowed to adhere overnight. Compounds, dissolved in DMSO, were then added to the media at the desired concentrations for the indicated time periods.
Gel-Based Activity-Based Protein Profiling (ABPP)
-
Purified human β-catenin protein was pre-incubated with DMSO vehicle or the test compound (e.g., EN83, this compound) for 30 minutes.
-
A rhodamine-functionalized cysteine-reactive iodoacetamide probe (IA-rhodamine) was added to a final concentration of 100 nM and incubated for 60 minutes.
-
The reaction was quenched, and proteins were separated by SDS-PAGE.
-
Probe labeling was visualized by in-gel fluorescence, and protein loading was assessed by silver staining.
Cellular Thermal Shift Assay (CETSA)
-
HiBiT-CTNNB1 HEK293 cells were treated with DMSO or the test compound (e.g., 50 μM EN83) for 1 hour.
-
Cells were harvested, washed, and resuspended in PBS.
-
The cell suspension was aliquoted and heated to a range of temperatures for 3 minutes.
-
Samples were subjected to freeze-thaw cycles to lyse the cells.
-
Insoluble protein aggregates were pelleted by centrifugation.
-
The supernatant containing soluble proteins was collected, and the levels of β-catenin and a loading control (e.g., GAPDH) were analyzed by Western blotting.
Western Blotting
-
Cells were lysed in RIPA buffer, and protein concentrations were determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in TBST.
-
The membrane was incubated with primary antibodies against β-catenin and a loading control (e.g., GAPDH) overnight at 4°C.
-
After washing, the membrane was incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
References
- 1. Association of CTNNB1 (β-Catenin) Alterations, Body Mass Index, and Physical Activity with Survival in Patients with Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent Degrader of the Oncogenic Transcription Factor β-Catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of CTNNB1 in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent Degrader of the Oncogenic Transcription Factor β-Catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nomuraresearchgroup.com [nomuraresearchgroup.com]
Methodological & Application
Application Notes and Protocols for NF764 in HT29 Colorectal Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
NF764 is a potent and selective covalent degrader of β-catenin (CTNNB1), a critical oncogenic driver in many cancers, including colorectal cancer.[1] It functions by irreversibly binding to a specific cysteine residue (C619) on β-catenin, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This targeted degradation of β-catenin effectively inhibits the Wnt signaling pathway, which is constitutively active in many colorectal cancer cell lines, such as HT29, due to mutations in genes like Adenomatous Polyposis Coli (APC).[2] The HT29 cell line, derived from a human colorectal adenocarcinoma, is a widely used model for studying colorectal cancer biology and for the preclinical evaluation of novel therapeutics targeting the Wnt/β-catenin pathway.[2][3][4][5] These application notes provide detailed protocols for utilizing this compound to study its effects on β-catenin degradation, Wnt pathway activity, and cell viability in HT29 cells.
Data Presentation
Table 1: In Vitro Efficacy of this compound in HT29 Cells
| Parameter | Value | Experimental Context | Reference |
| DC50 | 3.5 nM | β-catenin degradation after 6 hours of treatment. | |
| Dmax | ~85% | Maximum β-catenin degradation observed. | |
| Treatment Time for Degradation | 2-6 hours | Optimal time to observe significant β-catenin degradation. | |
| Proteasome Dependence | Yes | Pre-treatment with a proteasome inhibitor (e.g., bortezomib) rescues this compound-mediated β-catenin degradation. | [6] |
Table 2: Effect of this compound on Wnt Signaling Target Genes in HT29 Cells
| Target Gene | Effect | Method of Detection |
| MYC | Downregulation | qRT-PCR, Western Blot |
| S100A6 | Downregulation | qRT-PCR |
| AXIN2 | Downregulation | qRT-PCR |
| CCND1 (Cyclin D1) | Downregulation | qRT-PCR, Western Blot |
Experimental Protocols
HT29 Cell Culture
A foundational aspect of reliable and reproducible results is proper cell culture technique.
-
Cell Line: HT29 (ATCC HTB-38)
-
Growth Medium: McCoy's 5a Medium Modified supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency. Detach cells using a 0.25% Trypsin-EDTA solution.
Assessment of β-catenin Degradation by Western Blot
This protocol details the steps to measure the degradation of β-catenin in HT29 cells following treatment with this compound.
-
Cell Seeding: Seed HT29 cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in a complete growth medium to the desired final concentrations (e.g., a dose-response from 0.1 nM to 1 µM). Replace the existing medium with the this compound-containing medium. Include a DMSO-only vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 2, 4, 6, 12, and 24 hours). A 6-hour incubation is a good starting point to observe significant degradation.
-
Cell Lysis:
-
Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Mix 20-30 µg of protein with 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blot:
-
Load the samples onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against β-catenin (e.g., Cell Signaling Technology, #8480) and a loading control like GAPDH (e.g., Cell Signaling Technology, #2118) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry Analysis: Quantify the band intensities using software like ImageJ to determine the relative levels of β-catenin normalized to the loading control.
Wnt/β-catenin Signaling Reporter Assay (TCF/LEF Luciferase Assay)
This assay measures the transcriptional activity of the Wnt/β-catenin pathway.
-
Cell Seeding: Seed HT29 cells in a 96-well white, clear-bottom plate at a density of 2 x 104 cells per well.
-
Transfection:
-
On the following day, co-transfect the cells with a TCF/LEF firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's protocol. HT29 cells have high endogenous Wnt signaling, so stimulation with Wnt ligands is generally not necessary.
-
-
This compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a DMSO vehicle control.
-
Incubation: Incubate the cells for 16-24 hours.
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Follow the manufacturer's instructions for the specific dual-luciferase kit.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in reporter activity relative to the DMSO-treated control cells.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on the viability of HT29 cells.
-
Cell Seeding: Seed HT29 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 1 nM to 100 µM) for 24, 48, and 72 hours. Include a DMSO vehicle control.
-
MTT Addition: At the end of the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the results to determine the IC50 value.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Covalent Degrader of the Oncogenic Transcription Factor β-Catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Discovery of chemical probes that suppress Wnt/β‐catenin signaling through high‐throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of NF764 for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NF764 is a covalent degrader of β-catenin (CTNNB1), a key component of the canonical Wnt signaling pathway.[1][2] By specifically targeting cysteine 619 on β-catenin, this compound leads to its destabilization and subsequent degradation by the proteasome.[2][3] This targeted degradation of β-catenin makes this compound a valuable tool for studying Wnt pathway-driven cellular processes and a potential therapeutic agent in cancers characterized by aberrant Wnt signaling. The selection of an appropriate concentration range for this compound is a critical first step in any in vitro assay to ensure meaningful and reproducible results. An optimal concentration elicits the desired biological response, in this case, β-catenin degradation and downstream pathway inhibition, without inducing non-specific effects or significant cytotoxicity.[4] This document provides detailed application notes and protocols for determining the optimal concentration of this compound for in vitro studies.
Data Presentation
Table 1: Exemplar Dose-Response Data for this compound
| Concentration (nM) | % Cell Viability (e.g., HT29 cells) | % β-catenin Protein Level (relative to vehicle) | % Target Gene X mRNA Expression (relative to vehicle) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 0.1 | 98 | 95 | 98 |
| 1 | 95 | 70 | 80 |
| 10 | 92 | 25 | 40 |
| 100 | 88 | 10 | 15 |
| 1000 | 60 | 5 | 10 |
| 10000 | 25 | <5 | <5 |
Note: These are example data and will vary depending on the cell line, incubation time, and specific assay conditions.
Table 2: Key Parameters Derived from Dose-Response Curves
| Parameter | Description | Exemplar Value |
| IC₅₀ (Cytotoxicity) | Concentration of this compound that inhibits cell growth by 50%. | > 10 µM |
| DC₅₀ (Degradation) | Concentration of this compound that reduces the level of β-catenin protein by 50%. | 3.5 nM[2] |
| EC₅₀ (Efficacy) | Concentration of this compound that produces 50% of the maximal biological response (e.g., inhibition of target gene expression). | ~20 nM |
Experimental Protocols
Protocol 1: Determination of Cytotoxicity and IC₅₀
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound, which is the concentration that causes a 50% reduction in cell viability.[4]
Materials:
-
This compound
-
Cell line of interest (e.g., HT29, HEK293)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
MTT (3-(4,5-dimethylthiaz-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability reagent (e.g., resazurin)
-
DMSO (for solubilizing formazan crystals in MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[4]
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Perform a serial dilution of this compound in culture medium to obtain a range of concentrations. A wide starting range, for instance, from 1 nM to 100 µM, is recommended for initial experiments.[4]
-
Remove the medium from the wells and add 100 µL of the medium containing the different this compound concentrations. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and an untreated control.
-
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay (MTT Example):
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow viable cells to metabolize MTT into formazan crystals.[4]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Mix gently on an orbital shaker for 15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value from the curve using non-linear regression analysis.[4][5]
-
Protocol 2: Determination of β-catenin Degradation (DC₅₀) by Western Blotting
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-β-catenin, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with a range of this compound concentrations (e.g., 0.1 nM to 1000 nM) for a specific time (e.g., 6, 12, or 24 hours). Include a vehicle control.
-
Cell Lysis and Protein Quantification:
-
Wash cells with cold PBS and lyse with lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for β-catenin and the loading control.
-
Normalize the β-catenin signal to the loading control.
-
Calculate the percentage of β-catenin protein level for each concentration relative to the vehicle control.
-
Plot the percentage of β-catenin level against the log of the this compound concentration to generate a dose-response curve and determine the DC₅₀.
-
Protocol 3: Analysis of Target Gene Expression by qPCR
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., MYC, AXIN2, CCND1) and a housekeeping gene (e.g., GAPDH, ACTB).[2]
-
qPCR instrument
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells as described in Protocol 2 and extract total RNA.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA for all samples.
-
qPCR: Perform qPCR using the synthesized cDNA, primers, and qPCR master mix.
-
Data Analysis:
-
Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle control.
-
Plot the percentage of target gene expression against the log of the this compound concentration to determine the effective concentration range.
-
Visualizations
Caption: Experimental workflow for determining the optimal concentration of this compound.
Caption: this compound-mediated degradation of β-catenin in the Wnt signaling pathway.
References
Application Notes and Protocols: NF764 Treatment for Effective β-Catenin Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
NF764 is a potent and selective covalent degrader of β-catenin (CTNNB1).[1][2] It functions by irreversibly binding to the cysteine residue C619 on β-catenin, leading to its destabilization and subsequent degradation via the ubiquitin-proteasome system.[3][4] This targeted degradation of β-catenin makes this compound a valuable tool for studying the Wnt/β-catenin signaling pathway and a potential therapeutic agent in cancers driven by aberrant β-catenin accumulation.[5][6][7] These application notes provide detailed protocols for utilizing this compound to achieve effective β-catenin degradation in cell-based assays.
Quantitative Data Summary
The efficacy of this compound in degrading β-catenin has been characterized by its half-maximal degradation concentration (DC50) and maximum degradation (Dmax) in various cell lines. The optimal treatment duration can vary depending on the cell type and experimental context.
| Parameter | Cell Line | Value | Treatment Duration | Reference |
| DC50 | HT29 | 3.5 nM | 6 hours | [2][3] |
| Dmax | HT29 | 81% | 6 hours | [3] |
| Dmax | HT29 | 85% | Not Specified | [2] |
| Effective Concentration | HiBiT-CTNNB1 HEK293 | 1-50 µM | 24 hours | [1] |
| Observation | Colorectal Cancer Cells | Acute loss at 2-4 hours, recovery by 24 hours | 2, 4, and 24 hours | [6] |
Signaling Pathway and Mechanism of Action
This compound directly targets β-catenin, a central component of the canonical Wnt signaling pathway. In the absence of Wnt signaling, a destruction complex composed of APC, Axin, GSK3β, and CK1 phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation.[8][9] Mutations in this pathway can lead to the stabilization and nuclear accumulation of β-catenin, driving the expression of target genes involved in cell proliferation and survival, such as MYC, S100A6, AXIN2, and CCND1.[2][10] this compound circumvents upstream mutations by directly inducing the degradation of β-catenin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | β-catenin degrader | Probechem Biochemicals [probechem.com]
- 3. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Covalent Degrader of the Oncogenic Transcription Factor β-Catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Quantification of β-Catenin Signaling Components in Colon Cancer Cell Lines, Tissue Sections, and Microdissected Tumor Cells using Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The β-Catenin Destruction Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Measuring the Inhibitory Effect of NF764 on CTNNB1 Target Genes: Application Notes and Protocols
For Research Use Only.
Introduction
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in the CTNNB1 gene encoding β-catenin, is a hallmark of numerous cancers, particularly colorectal cancer. β-catenin (CTNNB1) acts as a transcriptional coactivator, partnering with TCF/LEF transcription factors to drive the expression of target genes that promote tumorigenesis.
NF764 is a potent and selective covalent degrader of CTNNB1.[1][2] It functions by targeting cysteine C619 on CTNNB1, leading to its proteasome-dependent degradation.[2][3] This degradation of CTNNB1 protein effectively inhibits its transcriptional activity, resulting in the downregulation of its target genes.[2] This document provides detailed protocols for researchers, scientists, and drug development professionals to measure the in vitro effects of this compound on the expression of key CTNNB1 target genes, namely MYC, S100A6, AXIN2, and CCND1.[2][3]
The following protocols outline methods for:
-
Culturing colorectal cancer cell lines.
-
Treating cells with this compound.
-
Assessing CTNNB1 protein levels by Western blotting.
-
Quantifying the mRNA expression of CTNNB1 target genes using quantitative real-time PCR (qPCR).
-
Measuring the transcriptional activity of the Wnt/β-catenin pathway using a TCF/LEF luciferase reporter assay.
Materials and Reagents
Cell Lines
-
HT29 human colorectal adenocarcinoma cells (ATCC HTB-38)
-
SW480 human colorectal adenocarcinoma cells (ATCC CCL-228)
-
HEK293T human embryonic kidney cells (ATCC CRL-3216)
Reagents for Cell Culture
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Leibovitz's L-15 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
This compound Compound
-
This compound powder (e.g., MedchemExpress, Probechem)
-
Dimethyl sulfoxide (DMSO), cell culture grade
Reagents for Western Blotting
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
Tris-Glycine SDS-PAGE Gels (4-15% gradient)
-
PVDF membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-β-catenin antibody
-
Mouse anti-GAPDH or anti-β-actin antibody
-
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate
Reagents for Quantitative Real-Time PCR (qPCR)
-
RNA extraction kit (e.g., TRIzol reagent or column-based kits)
-
High-Capacity cDNA Reverse Transcription Kit
-
SYBR Green qPCR Master Mix
-
Nuclease-free water
-
qPCR primers (see Table 1 for sequences)
Reagents for TCF/LEF Luciferase Reporter Assay
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
Control plasmid with a constitutive promoter driving Renilla luciferase (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
Dual-Luciferase Reporter Assay System
Experimental Protocols
Preparation of this compound Stock Solution
-
Storage and Handling : this compound solid powder should be stored at -20°C for long-term storage (up to 12 months) or at 4°C for shorter periods (up to 6 months).
-
Reconstitution : To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for 1 mg of this compound (MW: 403.40 g/mol ), add 247.89 µL of DMSO.
-
Storage of Stock Solution : Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or at -20°C for up to 1 month.
Cell Culture and Treatment with this compound
-
Cell Line Maintenance :
-
Culture HT29 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Culture SW480 cells in L-15 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2 (for HT29) or without CO2 (for SW480).
-
-
Cell Seeding :
-
For Western blotting and qPCR, seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
For the TCF/LEF reporter assay, seed HEK293T cells in 24-well plates.
-
-
This compound Treatment :
-
Prepare working concentrations of this compound by diluting the 10 mM stock solution in the appropriate cell culture medium. A typical final concentration range for this compound is 1-50 µM.[1]
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound used.
-
Aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle.
-
Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours).
-
Western Blotting for β-catenin Protein Levels
-
Cell Lysis :
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well of a 6-well plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification :
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE :
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 4-15% Tris-Glycine SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer :
-
Transfer the separated proteins to a PVDF membrane at 100V for 60-90 minutes in a wet transfer system.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against β-catenin (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection :
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using an imager or X-ray film.
-
Re-probe the membrane with an antibody against a loading control (GAPDH or β-actin) to ensure equal protein loading.
-
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
-
RNA Extraction :
-
Following this compound treatment, lyse the cells directly in the 6-well plate using TRIzol reagent or the lysis buffer from an RNA extraction kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis :
-
Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit according to the manufacturer's instructions.
-
-
qPCR Reaction Setup :
-
Prepare the qPCR reaction mix in a 96-well qPCR plate. For each reaction, combine:
-
10 µL of 2X SYBR Green qPCR Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA (e.g., 1:10 dilution)
-
6 µL of nuclease-free water
-
-
Run each sample in triplicate.
-
Include no-template controls (NTC) for each primer set.
-
-
qPCR Cycling Conditions :
-
Perform qPCR using a real-time PCR system with the following cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis
-
-
-
Data Analysis :
-
Calculate the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of a housekeeping gene (e.g., GAPDH or ACTB).
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Table 1: Human qPCR Primer Sequences
| Gene Symbol | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| MYC | CCTGGTGCTCCATGAGGAGAC | CAGACTCTGACCTTTTGCCAGG |
| AXIN2 | CAAACTTTCGCCAACCGTGGTTG | GGTGCAAAGACATAGCCAGAACC |
| CCND1 | TCTACACCGACAACTCCATCCG | TCTGGCATTTTGGAGAGGAAGTG |
| S100A6 | GTGACAAGCACACCCTGAGCAA | GGAAGTTCACCTCCTGGTCCTT |
| GAPDH | GGTCTCCTCTGACTTCAACA | AGCCAAATTCGTTGTCATAC |
| ACTB | GACGACATGGAGAAAATCTG | ATGATCTGGGTCATCTTCTC |
TCF/LEF Luciferase Reporter Assay
-
Transfection :
-
One day before transfection, seed HEK293T cells in a 24-well plate.
-
On the day of transfection, co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
This compound Treatment :
-
Approximately 24 hours post-transfection, treat the cells with varying concentrations of this compound or vehicle control as described in section 2.3.
-
If the cell line used has low endogenous Wnt signaling, it may be necessary to stimulate the pathway with Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021) to establish a baseline of reporter activity.
-
-
Luciferase Assay :
-
After 16-24 hours of this compound treatment, lyse the cells using the passive lysis buffer provided with the dual-luciferase reporter assay kit.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis :
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.
-
Express the results as a percentage of the activity observed in the vehicle-treated control.
-
Data Presentation
Table 2: Effect of this compound on β-catenin Protein Levels
| Treatment | Concentration (µM) | β-catenin Protein Level (Normalized to Loading Control) | % Inhibition |
| Vehicle (DMSO) | - | 1.00 ± 0.12 | 0% |
| This compound | 1 | ||
| This compound | 5 | ||
| This compound | 10 | ||
| This compound | 25 | ||
| This compound | 50 | ||
| Data are presented as mean ± SD from three independent experiments. |
Table 3: Effect of this compound on CTNNB1 Target Gene mRNA Expression
| Target Gene | Treatment | Concentration (µM) | Relative mRNA Expression (Fold Change vs. Vehicle) |
| MYC | Vehicle (DMSO) | - | 1.00 ± 0.08 |
| This compound | 10 | ||
| This compound | 25 | ||
| AXIN2 | Vehicle (DMSO) | - | 1.00 ± 0.15 |
| This compound | 10 | ||
| This compound | 25 | ||
| CCND1 | Vehicle (DMSO) | - | 1.00 ± 0.11 |
| This compound | 10 | ||
| This compound | 25 | ||
| S100A6 | Vehicle (DMSO) | - | 1.00 ± 0.09 |
| This compound | 10 | ||
| This compound | 25 | ||
| Data are presented as mean ± SD from three independent experiments. |
Table 4: Effect of this compound on TCF/LEF Reporter Activity
| Treatment | Concentration (µM) | Normalized Luciferase Activity (RLU) | % Inhibition |
| Vehicle (DMSO) | - | 100 ± 8.5 | 0% |
| This compound | 1 | ||
| This compound | 5 | ||
| This compound | 10 | ||
| This compound | 25 | ||
| This compound | 50 | ||
| Data are presented as mean ± SD from three independent experiments. |
Visualizations
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for measuring this compound's effect on CTNNB1.
References
Application Notes and Protocols for Assessing NF764 Efficacy in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NF764 is a potent and selective covalent degrader of β-catenin (CTNNB1), a critical oncogenic transcription factor.[1] Its mechanism of action involves the irreversible binding to cysteine residue C619 within a disordered region of β-catenin, leading to its destabilization and subsequent proteasome-dependent degradation.[1] This targeted degradation of β-catenin effectively inhibits the Wnt signaling pathway, which is aberrantly activated in numerous cancers, including colorectal, liver, and breast cancers.[2] These application notes provide a comprehensive framework for the preclinical in vivo evaluation of this compound using xenograft models, a crucial step in the drug development pipeline. The following protocols are designed to ensure robust and reproducible assessment of this compound's anti-tumor efficacy.
Mechanism of Action: Targeting the Wnt/β-Catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a highly conserved cascade that plays a pivotal role in embryonic development and adult tissue homeostasis.[3] In the absence of a Wnt ligand, a destruction complex, which includes Axin, APC, GSK3-β, and CK1, phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation.[3] Upon Wnt signaling activation, this destruction complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus.[4] In the nucleus, β-catenin associates with TCF/LEF transcription factors to drive the expression of target genes involved in cell proliferation and survival, such as MYC and CCND1.[5] this compound circumvents the upstream signaling events by directly targeting β-catenin for degradation, thereby inhibiting the transcription of these oncogenic drivers.[5]
Caption: Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Experimental Protocols
The following protocols provide a detailed methodology for assessing the in vivo efficacy of this compound in a subcutaneous xenograft model.
I. Cell Line Selection and Culture
-
Cell Line Selection: Choose a human cancer cell line with a known dependency on the Wnt/β-catenin pathway. Colorectal cancer cell lines such as HT29 or SW480, which have been used in in vitro studies with this compound, are suitable candidates.[1][6]
-
Cell Culture: Culture the selected cell line in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the logarithmic growth phase and have high viability before implantation.
II. Animal Model and Husbandry
-
Animal Selection: Use immunodeficient mice, such as athymic nude mice (nu/nu) or NOD-scid gamma (NSG) mice, aged 6-8 weeks.
-
Husbandry: House the animals in specific pathogen-free conditions with ad libitum access to food and water. Acclimatize the mice for at least one week before the experiment. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
III. Tumor Implantation
-
Cell Preparation: Harvest cultured cancer cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS). For some cell lines, mixing the cell suspension with an extracellular matrix like Matrigel (1:1 ratio) can improve tumor take rates.
-
Implantation: Subcutaneously inject 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
Tumor Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, begin measuring their dimensions (length and width) two to three times per week using digital calipers.
IV. This compound Formulation and Administration
-
Formulation: Prepare the this compound formulation for in vivo administration. A common vehicle for small molecule inhibitors is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. The final formulation should be sterile-filtered.
-
Dosing: Once the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administration: Administer this compound at the desired dose levels (e.g., 10, 30, and 100 mg/kg) via an appropriate route, such as intraperitoneal (i.p.) or oral (p.o.) gavage, once daily. The control group should receive the vehicle only.
V. Efficacy Assessment and Endpoint Analysis
-
Tumor Growth Measurement: Continue to measure tumor volume and body weight two to three times weekly throughout the study. Tumor volume can be calculated using the formula: Tumor Volume (mm³) = (Length × Width²) / 2 .
-
Endpoint Criteria: The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if signs of toxicity, such as significant body weight loss (>20%), are observed.
-
Tumor Growth Inhibition (TGI): Calculate the TGI at the end of the study using the formula: TGI (%) = [1 - (ΔT / ΔC)] × 100 , where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
Tumor and Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. Tumors can be weighed and divided for various analyses, including pharmacokinetics (PK), pharmacodynamics (PD) (e.g., Western blot for β-catenin levels), and histopathology (e.g., immunohistochemistry for proliferation markers like Ki-67).[7]
Caption: Experimental workflow for assessing this compound efficacy in xenograft models.
Data Presentation
Quantitative data should be summarized in a clear and structured format to allow for easy comparison between treatment groups. The following tables provide a template for presenting key efficacy and tolerability data.
Table 1: Hypothetical Anti-Tumor Efficacy of this compound in HT29 Xenograft Model
| Treatment Group | Dose (mg/kg) | Number of Animals (n) | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) | p-value vs. Vehicle |
| Vehicle | - | 10 | 152.3 ± 12.5 | 1854.6 ± 210.2 | - | - |
| This compound | 10 | 10 | 155.1 ± 11.8 | 1205.7 ± 155.4 | 38.1 | <0.05 |
| This compound | 30 | 10 | 153.9 ± 13.1 | 643.2 ± 98.7 | 71.2 | <0.001 |
| This compound | 100 | 10 | 154.5 ± 12.2 | 289.4 ± 55.6 | 92.0 | <0.0001 |
Table 2: Hypothetical Tolerability Profile of this compound
| Treatment Group | Dose (mg/kg) | Mean Initial Body Weight (g) ± SEM | Mean Final Body Weight (g) ± SEM | Mean Body Weight Change (%) | Treatment-Related Deaths |
| Vehicle | - | 22.5 ± 0.8 | 24.1 ± 0.9 | +7.1 | 0/10 |
| This compound | 10 | 22.3 ± 0.7 | 23.5 ± 0.8 | +5.4 | 0/10 |
| This compound | 30 | 22.6 ± 0.9 | 23.1 ± 1.0 | +2.2 | 0/10 |
| This compound | 100 | 22.4 ± 0.8 | 21.9 ± 1.1 | -2.2 | 0/10 |
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the preclinical assessment of this compound efficacy in xenograft models. By following these detailed methodologies, researchers can generate reliable and reproducible data to support the continued development of this compound as a novel cancer therapeutic. The use of appropriate cell line-derived or patient-derived xenograft models, coupled with rigorous endpoint analysis, will be critical in elucidating the full therapeutic potential of this promising β-catenin degrader.
References
- 1. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 2. researchgate.net [researchgate.net]
- 3. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | β-catenin degrader | Probechem Biochemicals [probechem.com]
- 6. Targeted β-catenin ubiquitination and degradation by multifunctional stapled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Studying β-catenin's Role in Cell Adhesion Using NF764
These application notes provide a framework for researchers, scientists, and drug development professionals to utilize NF764, a potent and selective covalent degrader of β-catenin, to investigate its critical role in cell adhesion.
Introduction
β-catenin is a multifunctional protein with pivotal roles in two fundamental cellular processes: gene transcription as a key downstream effector of the Wnt signaling pathway, and cell-cell adhesion as a component of the adherens junction complex.[1][2] In cell adhesion, β-catenin links the cytoplasmic tail of cadherins, such as E-cadherin, to the actin cytoskeleton via α-catenin, forming a dynamic structure essential for maintaining tissue integrity.[2][3] Dysregulation of β-catenin is implicated in various diseases, including cancer, where alterations in cell adhesion contribute to tumor progression and metastasis.[4]
This compound is a covalent degrader of β-catenin (CTNNB1) that selectively targets cysteine 619 (C619), leading to its proteasome-dependent degradation.[5][6] This targeted degradation provides a powerful tool to specifically probe the functions of β-catenin. By reducing cellular levels of β-catenin, this compound allows for the detailed study of its impact on cell adhesion dynamics, independent of its transcriptional role in the Wnt pathway.
Mechanism of Action of this compound
This compound covalently binds to cysteine 619 in the armadillo repeat domain of β-catenin.[6] This binding event is thought to induce a conformational change that destabilizes the protein, marking it for ubiquitination and subsequent degradation by the 26S proteasome.[6][7] This targeted degradation leads to a rapid and potent reduction in total cellular β-catenin levels.[7][8]
Caption: Mechanism of this compound-mediated β-catenin degradation.
Applications in Cell Adhesion Studies
This compound can be employed to:
-
Investigate the direct role of β-catenin in the formation and maintenance of adherens junctions.
-
Determine the consequences of β-catenin loss on cell-cell adhesion strength and integrity.
-
Dissect the interplay between the adhesive and signaling functions of β-catenin.
-
Screen for potential therapeutic strategies that target β-catenin-dependent cell adhesion in diseases like cancer.
Experimental Protocols
I. Quantitative Analysis of β-catenin Degradation by Western Blotting
Objective: To determine the dose-dependent and time-course effects of this compound on β-catenin protein levels.
Materials:
-
Cell line of interest (e.g., HT29, HEK293)
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-β-catenin, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
This compound Treatment:
-
Dose-response: Treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100 nM, 1, 10 µM) for a fixed time (e.g., 24 hours).[8]
-
Time-course: Treat cells with a fixed concentration of this compound (e.g., 10 nM) for various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-β-catenin antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
Strip the membrane (optional) and re-probe with an anti-GAPDH antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the β-catenin band intensity to the loading control.
II. Immunofluorescence Staining of β-catenin and E-cadherin
Objective: To visualize the effect of this compound on the localization of β-catenin and E-cadherin at cell-cell junctions.
Materials:
-
Cells grown on glass coverslips in 24-well plates
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-β-catenin, anti-E-cadherin
-
Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488, Alexa Fluor 594)
-
DAPI (for nuclear staining)
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound (and a vehicle control) at a predetermined concentration and duration based on Western blot results.
-
Fixation:
-
Wash cells twice with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization: Permeabilize cells with permeabilization buffer for 10 minutes.
-
Blocking: Block with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies (diluted in blocking solution) overnight at 4°C in a humidified chamber.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with fluorophore-conjugated secondary antibodies (diluted in blocking solution) for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Incubate with DAPI for 5-10 minutes.
-
Mounting: Wash three times with PBS and mount the coverslips onto glass slides using mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.
III. Cell Adhesion Assay (Dispase-based)
Objective: To quantitatively measure the effect of β-catenin degradation by this compound on cell-cell adhesion strength.
Materials:
-
Confluent cell monolayers in 6-well plates
-
This compound
-
Dispase II solution (e.g., 2.4 U/mL in HBSS)
-
PBS
-
Mechanical agitation (e.g., orbital shaker)
-
Microplate reader (for quantification) or microscope (for imaging)
Procedure:
-
Cell Culture and Treatment: Grow cells to full confluency in 6-well plates. Treat with this compound (and vehicle control) for the desired time.
-
Dispase Treatment:
-
Wash the cell monolayer gently with PBS.
-
Add Dispase II solution to each well and incubate at 37°C until the cell sheet begins to detach from the plate (this time may need to be optimized).
-
-
Mechanical Stress:
-
After incubation, subject the plates to mechanical stress by gentle pipetting or by using an orbital shaker at a fixed speed for a fixed time (e.g., 10 minutes).
-
-
Quantification:
-
Imaging: Capture images of the wells to visualize the fragmentation of the cell sheets.
-
Spectrophotometry: Gently remove the detached cell sheet fragments. Wash the remaining attached cells with PBS. Stain the remaining cells with a dye such as crystal violet, then solubilize the dye and measure the absorbance using a microplate reader. A lower absorbance indicates weaker cell adhesion.
-
-
Data Analysis: Calculate the percentage of cell sheet fragmentation or the percentage of remaining attached cells relative to the untreated control.
Data Presentation
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| This compound DC50 (β-catenin degradation) | 3.5 nM | HT29 | [5] |
| This compound Emax (β-catenin degradation) | 85% | HT29 | [5] |
| This compound Treatment (for proteomics) | 10 nM for 4 hours | HT29 | [6] |
| This compound Treatment (Western Blot) | 1-50 µM for 24 hours | HiBiT-CTNNB1 HEK293 | [7] |
Hypothetical Cell Adhesion Data
| Treatment | Concentration (nM) | Remaining Cell Sheet (%) |
| Vehicle (DMSO) | 0 | 100 ± 5.2 |
| This compound | 1 | 85.3 ± 6.1 |
| This compound | 10 | 52.1 ± 7.8 |
| This compound | 100 | 25.7 ± 4.5 |
Visualizations
β-catenin's Dual Role in Cell Adhesion and Wnt Signaling
Caption: Dual roles of β-catenin in the cell.
Experimental Workflow for Studying β-catenin's Role in Cell Adhesion using this compound
Caption: Experimental workflow using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 3. Immunolocalization of β-catenin, E-cadherin and N-cadherin in neonate and adult rat kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound | β-catenin degrader | Probechem Biochemicals [probechem.com]
- 6. Wnt/beta-Catenin Signaling and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cadherin-Bound β-Catenin Feeds into the Wnt Pathway upon Adherens Junctions Dissociation: Evidence for an Intersection between β-Catenin Pools - PMC [pmc.ncbi.nlm.nih.gov]
Application of NF764 in Studying Tumorigenesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
NF764 is a potent, selective, and covalent degrader of β-catenin (CTNNB1), a pivotal oncogenic driver in numerous cancers.[1][2] As a key component of the canonical Wnt signaling pathway, β-catenin's aberrant accumulation and subsequent nuclear translocation lead to the transactivation of genes implicated in cell proliferation, survival, and metastasis.[3] this compound offers a powerful tool for investigating the role of β-catenin in tumorigenesis by inducing its proteasome-dependent degradation. This document provides detailed application notes, quantitative data, and experimental protocols for utilizing this compound in cancer research.
Introduction to this compound
This compound is a covalent ligand that targets a specific cysteine residue (C619) on β-catenin.[1] This irreversible binding leads to the destabilization of the β-catenin protein, flagging it for degradation by the ubiquitin-proteasome system.[1][3] The degradation of β-catenin by this compound results in the downregulation of its downstream target genes, such as MYC, S100A6, AXIN2, and CCND1, thereby inhibiting cancer cell growth and survival.[1]
Data Presentation
Quantitative Efficacy of this compound in Cancer Cell Lines
The following table summarizes the key quantitative parameters of this compound-mediated β-catenin degradation in the HT29 human colorectal cancer cell line.
| Parameter | Cell Line | Value | Treatment Time | Notes |
| DC50 | HT29 | 3.5 nM | 6 hours | Concentration at which 50% of the target protein is degraded.[1] |
| Dmax | HT29 | 81% | 6 hours | Maximum level of degradation achievable.[1] |
Cellular Thermal Shift Assay (CETSA) Data
CETSA is a powerful technique to verify direct target engagement in a cellular context. The following table shows the effect of this compound on the thermal stability of β-catenin.
| Treatment | Cell Line | Melting Temperature (Tm) of β-catenin | ΔTm |
| DMSO (Vehicle) | HT29 | 62 °C | - |
| This compound | HT29 | 55 °C | -7 °C |
A significant negative shift in the melting temperature of β-catenin upon this compound treatment indicates direct binding and destabilization of the protein.[1]
Signaling Pathway and Experimental Workflow
Wnt/β-catenin Signaling Pathway and this compound's Mechanism of Action
Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.
Experimental Workflow for Assessing this compound Activity
Caption: General experimental workflow for characterizing this compound.
Experimental Protocols
Cell Culture and Treatment
This protocol is a general guideline for culturing HT29 and HEK293 cells for use in experiments with this compound.
Materials:
-
HT-29 or HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (in DMSO)
-
Cell culture flasks/plates
Procedure:
-
Culture HT-29 or HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells upon reaching 70-80% confluency.
-
For experiments, seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Remove the culture medium from the cells and add the medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for the desired period (e.g., 6, 12, or 24 hours) before proceeding to downstream assays.
Western Blotting for β-catenin Degradation
This protocol describes the detection of β-catenin protein levels by Western blotting following this compound treatment.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-β-catenin
-
Anti-GAPDH (or other loading control)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an appropriate imaging system.
-
Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
-
Quantify the band intensities using densitometry software to determine the extent of β-catenin degradation.
HiBiT-based β-catenin Level Measurement
This protocol provides a sensitive and quantitative method to measure β-catenin levels using the Nano-Glo® HiBiT Lytic Detection System. This is particularly useful for high-throughput screening.
Materials:
-
HiBiT-CTNNB1 HEK293 cells (or other cell line engineered to express HiBiT-tagged β-catenin)
-
Nano-Glo® HiBiT Lytic Detection System
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Seed HiBiT-CTNNB1 cells in a white, opaque 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound as described in Protocol 1.
-
After the desired incubation time, prepare the Nano-Glo® HiBiT lytic reagent according to the manufacturer's instructions.
-
Add the lytic reagent to each well and mix gently.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal generation.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of HiBiT-tagged β-catenin.
Cellular Thermal Shift Assay (CETSA)
This protocol is for verifying the direct engagement of this compound with β-catenin in intact cells.
Materials:
-
Cells treated with this compound or vehicle (DMSO)
-
PBS
-
PCR tubes or plates
-
Thermal cycler
-
Lysis buffer with protease inhibitors
-
Equipment for Western blotting (as in Protocol 2)
Procedure:
-
Treat cells (e.g., HT29) with a fixed concentration of this compound (e.g., 10 µM) or DMSO for 1 hour.[1]
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and analyze the amount of soluble β-catenin by Western blotting as described in Protocol 2.
-
Plot the amount of soluble β-catenin as a function of temperature to generate melting curves. A shift in the melting curve for this compound-treated cells compared to DMSO-treated cells indicates target engagement.
Conclusion
This compound is a valuable chemical probe for elucidating the role of β-catenin in tumorigenesis. Its high potency and covalent mechanism of action allow for robust and sustained degradation of β-catenin, enabling detailed studies of the downstream consequences of Wnt pathway inhibition. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their cancer research endeavors.
References
Application Notes and Protocols for Verifying Covalent Binding of NF764 to CTNNB1
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the techniques used to verify the covalent binding of NF764, a potent degrader of β-catenin (CTNNB1), to its target protein.[1] CTNNB1 is a crucial component of the Wnt signaling pathway and a key player in cell-cell adhesion.[2][3][4][5] Dysregulation of this pathway is implicated in various cancers, making CTNNB1 an important therapeutic target.[5][6] this compound has been identified as a covalent degrader of CTNNB1, acting through a destabilization-mediated, proteasome-dependent mechanism.[6][7][8] This document details the experimental protocols and data presentation required to confirm the covalent interaction between this compound and CTNNB1, specifically targeting cysteine 619 (C619).[7][9]
The verification of a covalent binding mechanism is critical in drug development for several reasons. Covalent inhibitors can offer prolonged duration of action and high potency, often at lower doses.[10] However, it is essential to rigorously characterize their binding to ensure target specificity and minimize off-target effects.[11] The methodologies described herein are standard yet powerful techniques in chemical biology and proteomics for characterizing covalent inhibitors.[12][13]
Signaling Pathway and Mechanism of Action
CTNNB1 is a dual-function protein involved in both cell adhesion and gene transcription.[5] In the canonical Wnt signaling pathway, the absence of a Wnt signal leads to the phosphorylation of CTNNB1 by a destruction complex, targeting it for ubiquitination and subsequent proteasomal degradation.[4] Upon Wnt pathway activation, this degradation is inhibited, allowing CTNNB1 to accumulate in the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation and survival.[2][5] this compound covalently binds to CTNNB1, leading to its destabilization and subsequent degradation by the proteasome, thereby inhibiting its function.[6][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CTNNB1 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. CTNNB1 Gene | Encyclopedia MDPI [encyclopedia.pub]
- 4. CTNNB1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 5. Catenin beta-1 - Wikipedia [en.wikipedia.org]
- 6. Covalent Degrader of the Oncogenic Transcription Factor β-Catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | β-catenin degrader | Probechem Biochemicals [probechem.com]
- 10. The design and development of covalent protein-protein interaction inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NF764, a Covalent Degrader of β-catenin
For Research Use Only. Not for use in diagnostic procedures.
Introduction
NF764 is a potent, covalent degrader of β-catenin (CTNNB1), an oncogenic transcription factor frequently implicated in the pathogenesis of various cancers.[1][2][3][4] As a key component of the Wnt signaling pathway, β-catenin's aberrant accumulation and subsequent transcriptional activation of target genes drive cell proliferation and survival. This compound offers a novel therapeutic strategy by directly targeting β-catenin for proteasomal degradation.[1][5] These application notes provide a summary of the known mechanism of action of this compound, its in vitro activity, and a generalized protocol for initiating in vivo animal studies to evaluate its pharmacokinetic properties and anti-tumor efficacy.
Disclaimer: To date, specific details regarding the in vivo administration, dosage, and pharmacokinetics of this compound have not been published in peer-reviewed literature. The following in vivo protocol is a general guideline based on standard practices for novel small molecule inhibitors in preclinical cancer models and should be adapted and optimized by the end-user.
Mechanism of Action
This compound functions as a monovalent covalent degrader. Its mechanism involves the direct and irreversible binding to a specific cysteine residue, C619, located within the armadillo repeat domain of the β-catenin protein.[5] This covalent modification is thought to induce a conformational change in β-catenin, leading to its recognition by the ubiquitin-proteasome system and subsequent degradation.[1] This mode of action is distinct from traditional targeted protein degradation technologies like PROTACs or molecular glues.[1] The degradation of β-catenin by this compound has been shown to be dependent on the proteasome.[1][5]
Caption: Mechanism of this compound-mediated β-catenin degradation.
In Vitro Activity of this compound
This compound has demonstrated potent and selective degradation of β-catenin in in vitro cellular assays. The following table summarizes key in vitro data for this compound.
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (50% Degradation Concentration) | HT29 | 3.5 nM | [5] |
| Dₘₐₓ (Maximum Degradation) | HT29 | 81% | [5] |
| Concentration for >2-fold reduction in CTNNB1 levels | HT29 | 10 nM (4h treatment) | [5] |
| Proteasome Dependence | HiBiT-CTNNB1 HEK293 | Confirmed | [1][2] |
General Protocol for a Pilot In Vivo Efficacy Study of this compound in a Xenograft Mouse Model
This protocol provides a framework for an initial in vivo study to assess the tolerability and efficacy of this compound in a subcutaneous xenograft model.
Animal Model and Cell Line Selection
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID, NSG, or athymic nude mice) are recommended for establishing xenografts of human cancer cell lines.
-
Cell Line: Select a cancer cell line with known dysregulation of the Wnt/β-catenin pathway and demonstrated sensitivity to this compound in vitro (e.g., HT29 colorectal cancer cells).
Formulation and Administration of this compound
-
Formulation: The in vivo formulation for this compound is not publicly available. As many targeted protein degraders have poor solubility, a formulation study is a critical first step.[6] Common vehicles for preclinical in vivo studies include:
-
10% DMSO, 40% PEG300, 5% Tween 80, 45% saline
-
0.5% (w/v) methylcellulose in sterile water
-
It is imperative to establish a stable and non-toxic vehicle for the chosen route of administration.
-
-
Route of Administration: The optimal route is unknown. Both intraperitoneal (IP) injection and oral gavage (PO) are common starting points for small molecule inhibitors. The large size of many degraders may compromise oral bioavailability.[7]
-
Dosage: A dose-range finding (tolerability) study should be performed prior to the efficacy study. A suggested starting range, based on common practices, might be 10, 30, and 100 mg/kg, administered once daily.
Experimental Workflow
Caption: Generalized experimental workflow for an in vivo xenograft study.
Detailed Experimental Steps
-
Cell Implantation:
-
Culture HT29 cells under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5-10 x 10⁷ cells/mL.[8]
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Allow tumors to grow to an average volume of 100-200 mm³.
-
Randomize mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose), with n=8-10 mice per group.
-
-
Treatment and Monitoring:
-
Administer this compound or vehicle daily via the chosen route.
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor body weight 2-3 times per week as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
The study may be concluded after a fixed period (e.g., 21 days) or when tumors in the control group reach a predetermined size limit.
-
At the study endpoint, collect terminal blood samples for pharmacokinetic (PK) analysis to measure this compound concentration.
-
Excise tumors and collect a portion for pharmacodynamic (PD) analysis (e.g., Western blot to measure β-catenin levels) and the remainder for histological analysis.
-
Summary of a Generalized In Vivo Study Design
| Parameter | Recommendation |
| Animal Model | Athymic nude or NOD-SCID mice |
| Cell Line | HT29 (or other β-catenin dependent line) |
| Implantation | 5-10 x 10⁶ cells in Matrigel®, subcutaneous |
| Vehicle (suggested) | To be determined based on solubility/tolerability studies |
| Dosage (suggested) | Dose-ranging: 10-100 mg/kg, once daily |
| Route (suggested) | Intraperitoneal (IP) or Oral (PO) |
| Group Size | 8-10 mice per group |
| Primary Endpoints | Tumor growth inhibition, body weight changes |
| Secondary Endpoints | β-catenin levels in tumor tissue (PD), this compound plasma concentration (PK) |
References
- 1. Covalent Degrader of the Oncogenic Transcription Factor β-Catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. In vivo delivery of chimeric degraders via antibody conjugates - American Chemical Society [acs.digitellinc.com]
- 8. BiTE® Xenograft Protocol [protocols.io]
Application Notes and Protocols for Assessing Downstream Effects of NF764 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
NF764 is a potent and selective covalent degrader of β-catenin (CTNNB1).[1][2] It functions by binding to β-catenin, leading to its ubiquitination and subsequent degradation by the proteasome.[1][3] This targeted degradation of β-catenin effectively inhibits the canonical Wnt/β-catenin signaling pathway, a critical regulator of gene expression involved in cell proliferation, differentiation, and survival.[3][4][5][6] Dysregulation of this pathway is a hallmark of various cancers, making this compound a promising therapeutic candidate.[7]
These application notes provide detailed protocols for assessing the downstream cellular and molecular effects following this compound treatment, focusing on the modulation of the Wnt/β-catenin signaling pathway.
Mechanism of Action: this compound-mediated β-catenin Degradation
This compound covalently binds to β-catenin, leading to its destabilization and recognition by the ubiquitin-proteasome system. This results in the degradation of β-catenin, preventing its accumulation in the cytoplasm and subsequent translocation to the nucleus. In the absence of nuclear β-catenin, the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors remain in a repressed state, thereby inhibiting the transcription of Wnt target genes.[6][8]
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound.
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (Degradation Concentration) | HT29 | 3.5 nM | [2] |
| Eₘₐₓ (Maximum Degradation) | HT29 | 85% | [2] |
| Treatment Concentration | HiBiT-CTNNB1 HEK293 | 1-50 µM | [1] |
| Treatment Duration | HiBiT-CTNNB1 HEK293 | 24 hours | [1] |
Table 1: In Vitro Potency of this compound.
| Target Gene | Effect of this compound Treatment | Reference |
| MYC | Significantly reduced mRNA levels | [2][5] |
| S100A6 | Significantly reduced mRNA levels | [2][5] |
| AXIN2 | Significantly reduced mRNA levels | [2][5] |
| CCND1 | Significantly reduced mRNA levels | [2][5] |
Table 2: Effect of this compound on Wnt/β-catenin Target Gene Expression.
Experimental Protocols
This section provides detailed protocols for key experiments to assess the downstream effects of this compound.
Protocol 1: Western Blotting for β-catenin Degradation
This protocol details the immunodetection of β-catenin to confirm its degradation following this compound treatment.
Materials:
-
Cell culture reagents
-
This compound compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-β-catenin
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples and prepare them with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Protocol 2: Quantitative PCR (qPCR) for Target Gene Expression
This protocol is for quantifying the mRNA levels of Wnt/β-catenin target genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (MYC, AXIN2, CCND1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment: Treat cells with this compound as described in Protocol 1.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mixture containing the cDNA template, primers, and qPCR master mix.
-
Run the qPCR reaction in a real-time PCR system.
-
-
Data Analysis: Analyze the qPCR data using the comparative Cₜ (ΔΔCₜ) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Protocol 3: TCF/LEF Reporter Assay
This assay measures the transcriptional activity of the Wnt/β-catenin pathway.
Materials:
-
TCF/LEF reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene)
-
A control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase)
-
Transfection reagent
-
Dual-luciferase assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the TCF/LEF reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Cell Treatment: After transfection (e.g., 24 hours), treat the cells with this compound or a vehicle control. A positive control, such as Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021), should be included to stimulate the pathway.
-
Luciferase Assay: After the treatment period (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency. Compare the normalized luciferase activity in this compound-treated cells to the controls.
Protocol 4: Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on cell viability and proliferation.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value of this compound.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for researchers to effectively evaluate the downstream consequences of this compound treatment. By employing these methods, investigators can confirm the degradation of β-catenin, quantify the modulation of Wnt/β-catenin signaling activity, and assess the functional impact on cancer cell viability. These assays are crucial for the preclinical characterization of this compound and for advancing its development as a potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | β-catenin degrader | Probechem Biochemicals [probechem.com]
- 3. Covalent Degrader of the Oncogenic Transcription Factor β-Catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Nuclear AXIN2 represses MYC gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting NF764 Activity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the β-catenin degrader, NF764.
Troubleshooting Guide
This guide addresses specific issues that may arise during cell culture experiments with this compound, leading to a lack of its expected activity.
Question: Why am I not observing β-catenin degradation after treating my cells with this compound?
Answer:
A lack of β-catenin degradation can stem from several factors, ranging from experimental setup to the specific biology of your cell line. Follow this troubleshooting workflow to identify the potential cause:
1. Compound Integrity and Handling:
-
Storage: this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Once dissolved in a solvent like DMSO, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1][2] Improper storage can lead to degradation of the compound.
-
Solubility: this compound is soluble in DMSO.[3] Ensure the compound is fully dissolved before adding it to your cell culture media. Precipitates can lead to inaccurate dosing.
-
Concentration: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell model.
2. Experimental Protocol:
-
Treatment Time: Degradation of β-catenin is time-dependent. While effects can be seen as early as 2-4 hours in some colorectal cancer cell lines, a 24-hour treatment is a common starting point.[1] Consider performing a time-course experiment.
-
Cell Health: Ensure your cells are healthy and not overly confluent, as this can affect their response to treatment.
-
Proteasome-Dependent Degradation: this compound relies on the ubiquitin-proteasome system to degrade β-catenin.[2][4] To confirm this mechanism is active in your system, pre-treat cells with a proteasome inhibitor (e.g., MG132 or bortezomib) before adding this compound. This should "rescue" β-catenin from degradation.[5][6]
3. Cell Line-Specific Factors:
-
Target Expression and Mutation: this compound covalently binds to cysteine 619 (C619) of β-catenin.[3][6] Cell lines with mutations in the CTNNB1 gene at this site (e.g., C619S) will be resistant to this compound-mediated degradation.[3]
-
Wnt Pathway Status: The baseline activity of the Wnt signaling pathway in your cell line can influence the observed effect of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective covalent degrader of β-catenin (CTNNB1).[2][3] It functions by forming a covalent bond with cysteine residue C619 on β-catenin.[3][6] This binding event leads to the destabilization of the β-catenin protein, which is then recognized and targeted for degradation by the ubiquitin-proteasome system.[1][2][6] The depletion of β-catenin results in the inhibition of the Wnt signaling pathway.[3]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial for maintaining the activity of this compound.
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | Up to 3 years[1] |
| 4°C | Up to 2 years[1] | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months[1][2] |
| -20°C | Up to 1 month[1][2] |
Q3: What concentrations of this compound should I use in my experiments?
A3: The optimal concentration of this compound is cell-line dependent. A good starting point for a dose-response study is a range from nanomolar to low micromolar concentrations.
| Cell Line | DC50 (Concentration for 50% degradation) | Dmax (Maximum Degradation) | Treatment Time |
| HT29 | 3.5 nM[3] | ~85%[3] | 6 hours[6] |
| HiBiT-CTNNB1 HEK293 | Not explicitly stated, but activity observed at 1-50 µM | Not explicitly stated | 24 hours[7][8] |
Q4: How can I confirm that the observed degradation of β-catenin is due to this compound's on-target activity?
A4: To confirm on-target activity, you can perform the following control experiments:
-
Proteasome Inhibition: Pre-treating cells with a proteasome inhibitor like MG132 or bortezomib should prevent β-catenin degradation by this compound.[5][6]
-
Resistant Mutant: If available, use a cell line expressing a C619S mutant of β-catenin. These cells should be resistant to this compound-mediated degradation.[3]
Q5: Are there any known off-target effects of this compound?
A5: While this compound is considered relatively selective, some potential off-target effects have been noted. Quantitative proteomic profiling in HT29 cells showed that at a concentration of 10 nM for 4 hours, 36 other proteins were significantly downregulated besides β-catenin.[6] However, many of these were related to cell-cell adhesion and communication, which are regulated by β-catenin, suggesting they may be downstream effects of on-target activity.[6]
Experimental Protocols
Protocol 1: Western Blotting for β-catenin Degradation
This protocol outlines the steps to assess the levels of β-catenin protein in cells treated with this compound.
References
- 1. Covalent Degrader of the Oncogenic Transcription Factor β-Catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reconstitution Of β-catenin Degradation In Xenopus Egg Extract [jove.com]
- 3. This compound | β-catenin degrader | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
improving the solubility of NF764 for experimental use
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NF764, a potent and selective covalent degrader of β-catenin (CTNNB1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that acts as a covalent degrader of β-catenin (CTNNB1).[1] It functions by irreversibly binding to the cysteine 619 (C619) residue of β-catenin.[1] This covalent modification leads to the destabilization and subsequent degradation of the β-catenin protein through the proteasome pathway.[2][3][4][5] By reducing the levels of β-catenin, this compound effectively inhibits the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.[1]
Q2: What are the primary experimental applications of this compound?
A2: this compound is primarily used in cancer research to study the effects of β-catenin degradation on cancer cell proliferation, survival, and signaling.[6] It is a valuable tool for investigating the role of the Wnt/β-catenin pathway in oncogenesis and for evaluating β-catenin degradation as a potential therapeutic strategy.
Q3: In which cell lines has this compound been shown to be effective?
A3: this compound has been demonstrated to effectively degrade β-catenin in various cancer cell lines, including the colorectal cancer cell line HT29 and the embryonic kidney cell line HEK293.[2][7]
Q4: What is the recommended working concentration for this compound in in vitro experiments?
A4: The effective concentration of this compound can vary depending on the cell line and the duration of the experiment. However, a common working concentration range for in vitro cell-based assays is 1-50 μM.[6][7] A DC50 (half-maximal degradation concentration) of 3.5 nM has been reported in HT29 cells.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide: Improving this compound Solubility
Problem: I am having difficulty dissolving this compound for my experiment.
This compound has low aqueous solubility, which can present a challenge for its use in experimental settings.[7] Below are solutions and recommendations to improve its solubility.
Solution 1: Use of Organic Solvents for Stock Solutions
It is highly recommended to prepare a concentrated stock solution of this compound in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose.
Quantitative Solubility Data for this compound
| Solvent | Solubility | Notes |
| DMSO | 10 mM | Primary recommended solvent for stock solutions.[1] |
| Ethanol | May be soluble | Can be used as an alternative to DMSO for stock solutions or for preparing certain formulations.[7] |
| DMF | May be soluble | Another alternative organic solvent for stock solutions.[7] |
| Water | Poorly soluble | Not recommended for preparing stock solutions.[7] |
| PBS | Poorly soluble | Not recommended for preparing stock solutions. |
Solution 2: Preparation of Working Solutions
For in vitro experiments, the DMSO stock solution should be serially diluted in cell culture medium to achieve the desired final concentration. To avoid precipitation, it is crucial to ensure that the final concentration of DMSO in the culture medium is low, typically less than 0.5%.
For in vivo studies, a multi-step procedure involving co-solvents is often necessary to create a stable formulation. A common approach is to first dissolve this compound in DMSO and then dilute this solution with other vehicles such as corn oil, PEG300, or Tween 80.[7]
Solution 3: Sonication and Warming
If you observe particulate matter after dissolving this compound, gentle warming (e.g., to 37°C) and brief sonication can aid in dissolution. However, be cautious with temperature-sensitive experiments.
Solution 4: Use of Surfactants
For certain applications, the inclusion of a small amount of a biocompatible surfactant, such as Tween 20 or Triton X-100 (e.g., 0.01-0.05%), in the assay buffer can help to maintain the solubility of hydrophobic compounds like this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is 403.40 g/mol .
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Western Blot Analysis of β-catenin Degradation in HT29 Cells
This protocol details a key experiment to visualize the degradation of β-catenin in HT29 colorectal cancer cells following treatment with this compound.
Materials:
-
HT29 cells
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against β-catenin
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed HT29 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM DMSO stock solution. A final concentration range of 10 nM to 10 µM is a good starting point.
-
Include a vehicle control (DMSO only) at the same final concentration as the highest this compound concentration.
-
Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours).[2]
-
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against β-catenin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
To ensure equal protein loading, probe the same membrane with a primary antibody against a loading control protein (e.g., GAPDH or β-actin).
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
A decrease in the intensity of the β-catenin band in the this compound-treated samples compared to the vehicle control indicates protein degradation.
-
Visualizations
Wnt/β-catenin Signaling Pathway and the Action of this compound
Caption: Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Experimental Workflow: Western Blot for β-catenin Degradation
Caption: Workflow for assessing this compound-mediated β-catenin degradation by Western blot.
Logical Relationship: Troubleshooting this compound Solubility Issues
Caption: Decision tree for troubleshooting this compound solubility problems.
References
- 1. This compound | β-catenin degrader | Probechem Biochemicals [probechem.com]
- 2. Covalent Degrader of the Oncogenic Transcription Factor β-Catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | β-catenin | | Invivochem [invivochem.com]
potential off-target effects of NF764 and how to test for them
This technical support guide provides researchers, scientists, and drug development professionals with information on the potential off-target effects of NF764, a covalent degrader of β-catenin (CTNNB1), and detailed protocols for their identification and validation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, covalent degrader of the oncogenic transcription factor β-catenin (CTNNB1).[1][2] Its primary mechanism involves directly targeting and covalently binding to a specific cysteine residue (C619) on CTNNB1.[3] This binding leads to the thermodynamic destabilization of the CTNNB1 protein, marking it for degradation through the ubiquitin-proteasome system.[3][4][5] This reduction in CTNNB1 protein levels is intended to inhibit its function in cell-cell adhesion and Wnt signaling pathways, which are often dysregulated in cancer.[1][5]
Q2: What are the known and potential off-target effects of this compound?
While this compound is designed to be a potent and selective degrader of CTNNB1, off-target interactions are possible and have been investigated. It is crucial to distinguish between proteome-wide changes that are a direct consequence of CTNNB1 degradation (on-target effects) and those resulting from this compound binding to other proteins (off-target effects).
-
Cysteine Reactivity: As a covalent molecule, this compound has the potential to react with cysteines on proteins other than CTNNB1. Cysteine chemoproteomic profiling has provided the most direct evidence of off-target binding.
-
Proteome-Level Changes: Quantitative proteomics can reveal changes in the levels of other proteins following this compound treatment. Many of these may be downstream of CTNNB1 modulation, but some could be true off-targets.[3]
The table below summarizes the published off-target data for this compound.
| Assay Type | Platform | Compound Conc. | Key Findings | Reference |
| Cysteine Chemoproteomics | isoDTB-ABPP | 10 nM | Engaged with 61 significant off-target cysteines (ratio >3) out of 7,626 quantified. | [3] |
| Quantitative Proteomics | TMT-based MS | 10 nM | Altered the levels of 36 proteins (>2-fold, p < 0.05) besides CTNNB1 out of 6,400 quantified. Many are known to be regulated by or interact with CTNNB1. | [3] |
Q3: My experiment with this compound is showing an unexpected phenotype. How can I determine if it's caused by an off-target effect?
Troubleshooting unexpected results is a critical part of research. The following workflow can help you systematically investigate whether an observed phenotype is due to an on-target or off-target effect of this compound.
Q4: Which experimental methods are recommended for identifying off-target effects of this compound?
A multi-pronged approach is best for comprehensively profiling off-target effects.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay directly assesses drug-protein binding in intact cells or lysates.[6][7][8] It is based on the principle that a ligand binding to a protein will alter its thermal stability.[6][7][9] It is an excellent method to confirm that this compound engages CTNNB1 in your specific cellular model and can be expanded to screen for off-target engagement proteome-wide (MS-CETSA).[8] Interestingly, the covalent binding of this compound has been shown to destabilize CTNNB1, leading to a downward shift in its melting temperature.[3]
-
Kinase Profiling: Since a large portion of the proteome consists of kinases, and they are common off-targets for small molecules, screening this compound against a broad panel of kinases is a valuable step.[10][11] This is typically done via in vitro assays that measure the inhibition of kinase enzymatic activity.[12][13]
-
Affinity-based Chemical Proteomics: This method uses an immobilized version of the compound to "pull down" binding partners from a cell lysate, which are then identified by mass spectrometry.[12] This can uncover both direct and indirect interactions.
-
Phenotypic Screening: Comparing the cellular phenotype induced by this compound with those from a library of compounds with known targets can sometimes provide clues about potential off-target activities.[14]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the engagement of this compound with its target, CTNNB1, in intact cells by measuring changes in protein thermal stability.
Materials:
-
Cell line of interest (e.g., HT-29)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes
-
Thermal cycler
-
Centrifuge capable of 20,000 x g at 4°C
-
Equipment for Western Blotting (SDS-PAGE gels, transfer system, etc.)
-
Primary antibody against CTNNB1 and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 10 µM) and a corresponding volume of DMSO as a vehicle control.
-
Incubate for the desired time (e.g., 4 hours) at 37°C to allow for compound uptake and target engagement.[3]
-
-
Heat Challenge:
-
Harvest cells, wash with PBS, and resuspend in a small volume of PBS containing protease inhibitors.
-
Aliquot 50-100 µL of the cell suspension into separate PCR tubes for each temperature point.
-
Using a thermal cycler, heat the tubes at a range of temperatures for 3 minutes (e.g., 40°C to 70°C in 3°C increments).[6] One sample for each treatment group should be left at room temperature as a non-heated control.
-
-
Cell Lysis and Fractionation:
-
Analysis by Western Blot:
-
Determine the protein concentration of each supernatant sample (e.g., using a BCA assay).
-
Normalize all samples to the same protein concentration.
-
Perform SDS-PAGE and Western blotting using an antibody specific for CTNNB1. Also probe for a loading control.
-
Quantify the band intensities for each temperature point.
-
-
Data Interpretation:
-
Plot the percentage of soluble CTNNB1 (relative to the non-heated control) against the temperature for both DMSO and this compound-treated samples.
-
A shift in the melting curve indicates target engagement. For this compound, a downward shift (destabilization) is expected.[3]
-
Protocol 2: In Vitro Kinase Profiling
This protocol describes a general method for screening this compound against a panel of purified kinases to identify potential off-target inhibitory activity. This service is often performed by specialized contract research organizations.
Materials:
-
A panel of purified recombinant kinases (e.g., >400 kinases).
-
Specific peptide or protein substrates for each kinase.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer (composition varies but typically contains HEPES, MgCl₂, DTT).[12]
-
ATP solution.
-
96- or 384-well plates.
-
Phosphocellulose filter plates (for radiometric assay).
-
Scintillation counter or other detection instrument (e.g., fluorescence plate reader for non-radiometric assays).
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. A common screening concentration is 1-10 µM.
-
Reaction Setup:
-
In the wells of a microplate, add the kinase reaction buffer.
-
Add the specific kinase enzyme to each well.
-
Add this compound or DMSO (vehicle control) to the appropriate wells and incubate for 10-15 minutes to allow for binding.[12]
-
-
Initiate Kinase Reaction:
-
Start the reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should be close to the Km for each kinase to accurately determine IC₅₀ values.[12]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 30-60 minutes).
-
-
Stop Reaction and Detect Signal (Radiometric Example):
-
Stop the reaction by adding a stop solution like phosphoric acid.[12]
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate binds to the filter, while unused ATP is washed away.[12]
-
Wash the plate multiple times.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for this compound compared to the DMSO control.
-
A significant reduction in activity (e.g., >50% inhibition) for any kinase indicates a potential off-target interaction that warrants further investigation.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 4. researchgate.net [researchgate.net]
- 5. Covalent Degrader of the Oncogenic Transcription Factor β-Catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CETSA [cetsa.org]
- 9. news-medical.net [news-medical.net]
- 10. Techniques in kinase profiling - Medicines Discovery Catapult [md.catapult.org.uk]
- 11. search.shanghai.library.nyu.edu [search.shanghai.library.nyu.edu]
- 12. benchchem.com [benchchem.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Technical Support Center: Optimizing NF764 Incubation Time for Maximum Protein Degradation
Welcome to the technical support center for NF764. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions for achieving maximal degradation of the target protein, β-catenin (CTNNB1), using the covalent degrader this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and potential issues that may arise during experiments with this compound.
Q1: What is the optimal incubation time for achieving maximum β-catenin degradation with this compound?
A1: The optimal incubation time for this compound-mediated β-catenin degradation is cell-line dependent and should be determined empirically. However, published data can provide a strong starting point. In HT29 colorectal cancer cells, significant degradation of β-catenin has been observed as early as 6 hours.[1] For HiBiT-CTNNB1 HEK293 cells, degradation has been confirmed at 24 hours.[2][3] A time-course experiment is highly recommended to determine the peak degradation in your specific cell line. We suggest testing a range of time points such as 2, 4, 6, 12, and 24 hours.
Q2: I am not observing any β-catenin degradation after this compound treatment. What could be the problem?
A2: There are several potential reasons for a lack of β-catenin degradation:
-
Suboptimal Incubation Time: As mentioned in Q1, the kinetics of degradation can vary. You may need to perform a time-course experiment to identify the optimal time point. In some cell lines, β-catenin levels might recover after an initial degradation, so earlier time points should be investigated.[1]
-
Incorrect this compound Concentration: Ensure you are using an appropriate concentration of this compound. A dose-response experiment is recommended to determine the optimal concentration for your cell line. A DC50 of 3.5 nM has been reported in HT29 cells after 6 hours of treatment.[1][4]
-
Cell Line Resistance: Some cell lines may be less sensitive to this compound. This could be due to lower expression of necessary cellular machinery for proteasome-dependent degradation or mutations in β-catenin. The C619S mutation in β-catenin has been shown to confer resistance to this compound-mediated degradation.[4]
-
Improper this compound Handling and Storage: Ensure that this compound is properly dissolved and stored to maintain its activity. Refer to the manufacturer's instructions for storage conditions.
-
Western Blotting Issues: Problems with your Western blot protocol can lead to a failure to detect changes in protein levels. See the troubleshooting section in the "Detailed Experimental Protocols" for more information.
Q3: I am seeing high background or non-specific bands on my Western blot for β-catenin.
A3: High background and non-specific bands can be caused by several factors in your Western blot procedure:
-
Blocking: Insufficient blocking of the membrane can lead to non-specific antibody binding. Ensure you are using an appropriate blocking agent (e.g., 5% non-fat milk or BSA in TBST) and blocking for a sufficient amount of time (e.g., 1 hour at room temperature).
-
Antibody Concentration: The primary or secondary antibody concentrations may be too high. Titrate your antibodies to determine the optimal dilution.
-
Washing Steps: Inadequate washing between antibody incubations can result in high background. Increase the number and/or duration of your wash steps with TBST.
-
Lysate Quality: Ensure your cell lysates are fresh and have been prepared with protease inhibitors to prevent protein degradation, which can lead to the appearance of smaller, non-specific bands.[5]
Q4: How can I confirm that the degradation of β-catenin by this compound is proteasome-dependent?
A4: To confirm that the degradation is mediated by the proteasome, you can pre-treat your cells with a proteasome inhibitor, such as bortezomib or MG132, for 1-2 hours before adding this compound.[1][3] If this compound-induced degradation of β-catenin is prevented or significantly reduced in the presence of the proteasome inhibitor, this indicates a proteasome-dependent mechanism.
Q5: Is this compound selective for β-catenin? What about off-target effects?
A5: this compound has been shown to be relatively selective for β-catenin. In a quantitative proteomic study using HT29 cells treated with 10 nM of this compound for 4 hours, only 36 other proteins were found to be significantly downregulated by more than two-fold out of over 6,400 proteins quantified.[1] However, it is important to consider the possibility of off-target effects, especially at higher concentrations or longer incubation times. If you observe unexpected phenotypes in your experiments, it may be beneficial to investigate potential off-target effects through proteomics.
Data Presentation
Table 1: this compound Activity on β-catenin in Different Cell Lines
| Cell Line | Concentration | Incubation Time | Readout | Result |
| HT29 | 3.5 nM (DC50) | 6 hours | Western Blot | 81% maximum degradation (Dmax) |
| HiBiT-CTNNB1 HEK293 | 1-50 µM | 24 hours | Western Blot | Proteasome-dependent decrease in β-catenin levels |
| HT29 | 10 nM | 4 hours | Proteomics | Significant downregulation of β-catenin |
Data compiled from published studies.[1][2][6]
Mandatory Visualization
Caption: Mechanism of this compound-induced β-catenin degradation.
Caption: Experimental workflow for optimizing this compound incubation time.
Detailed Experimental Protocols
Protocol 1: Time-Course Analysis of β-catenin Degradation by Western Blot
This protocol outlines the steps to determine the optimal incubation time for this compound-induced β-catenin degradation.
Materials:
-
Cell line of interest (e.g., HT29, HEK293)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against β-catenin
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentration.
-
Cell Treatment:
-
For the time-course experiment, treat cells with the final concentration of this compound for different durations (e.g., 0, 2, 4, 6, 12, and 24 hours).
-
The "0 hour" time point should be treated with vehicle (DMSO) only and harvested immediately.
-
Include a vehicle control for the longest time point.
-
-
Cell Lysis:
-
At each time point, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
Sample Preparation for Western Blot:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against β-catenin (at the recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (at the recommended dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10-15 minutes each.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis to quantify the band intensities for β-catenin and the loading control.
-
Normalize the β-catenin signal to the loading control for each time point.
-
Calculate the percentage of β-catenin degradation relative to the vehicle-treated control.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is to assess the effect of this compound on cell viability, which is important to distinguish between targeted protein degradation and general cytotoxicity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Cell Treatment: After allowing the cells to adhere overnight, treat them with a range of this compound concentrations for the desired incubation times (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
MTT Addition: At the end of the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control.
References
- 1. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Covalent Degrader of the Oncogenic Transcription Factor β-Catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | β-catenin degrader | Probechem Biochemicals [probechem.com]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Resistance to NF764 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the β-catenin degrader, NF764.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective covalent degrader of β-catenin (CTNNB1).[1] It functions by irreversibly binding to the cysteine residue at position 619 (C619) of the β-catenin protein.[2] This covalent modification leads to the thermodynamic destabilization of β-catenin, marking it for degradation by the ubiquitin-proteasome system.[3] The subsequent reduction in β-catenin levels inhibits the canonical Wnt signaling pathway, which is frequently hyperactivated in various cancers.[3]
Q2: What is the primary mechanism of acquired resistance to this compound?
The most well-documented mechanism of resistance to this compound is a point mutation in the CTNNB1 gene, resulting in the substitution of cysteine with serine at position 619 (C619S).[2] This mutation prevents the covalent binding of this compound to β-catenin, thereby rendering the drug ineffective at promoting its degradation.[2] Cells expressing the C619S mutant of β-catenin have been shown to be completely resistant to this compound-mediated degradation.[2]
Q3: Are there other potential mechanisms of resistance to this compound?
While the C619S mutation is a direct on-target resistance mechanism, other potential off-target mechanisms could theoretically arise, including:
-
Alterations in the Ubiquitin-Proteasome System (UPS): Since this compound relies on the UPS for β-catenin degradation, mutations or altered expression of components of the E1, E2, or E3 ligase machinery, or the proteasome itself, could impair the degradation process and lead to resistance.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) or Breast Cancer Resistance Protein (ABCG2), can actively pump this compound out of the cancer cells, reducing its intracellular concentration and efficacy.
-
Activation of Bypass Signaling Pathways: Cancer cells may develop resistance by activating alternative signaling pathways that promote cell survival and proliferation, thereby circumventing their dependence on the Wnt/β-catenin pathway. Potential bypass pathways include the YAP/TAZ[4][5][6][7] and RAS-ERK[8][9][10][11][12] signaling cascades.
Q4: What are the expected DC50 values for this compound?
The half-maximal degradation concentration (DC50) for this compound can vary between cell lines. In the HT29 colorectal cancer cell line, which expresses wild-type β-catenin, the DC50 has been reported to be approximately 3.5 nM.[2] For cells expressing the C619S mutant β-catenin, a significant increase in the DC50 value is expected, indicating resistance.
Data Presentation
Table 1: this compound Efficacy in Sensitive vs. Resistant Cancer Cell Lines
| Cell Line Model | β-catenin (CTNNB1) Status | This compound DC50 (nM) | Reference |
| HT29 | Wild-Type | 3.5 | [2] |
| HEK293T (transfected) | C619S Mutant | >1000 (complete resistance observed) | [2] |
Troubleshooting Guides
Problem 1: No or minimal degradation of β-catenin observed after this compound treatment.
| Possible Cause | Suggested Solution |
| Sub-optimal this compound concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. Start with a concentration range of 1 nM to 1 µM and time points from 6 to 48 hours. |
| Presence of the C619S mutation in β-catenin. | Sequence the CTNNB1 gene in your cancer cell line to check for the C619S mutation. If the mutation is present, this compound will not be effective. |
| Inefficient protein lysis or sample degradation. | Ensure that your lysis buffer contains a fresh protease inhibitor cocktail to prevent protein degradation.[13] Keep samples on ice or at 4°C during preparation.[14] |
| Issues with Western Blotting. | Verify the specificity and optimal dilution of your primary and secondary antibodies. Ensure efficient protein transfer from the gel to the membrane. Use a positive control (e.g., a cell line known to be sensitive to this compound) and a loading control (e.g., GAPDH or β-actin) to validate your results.[13][15][16] |
| Dysfunctional Ubiquitin-Proteasome System (UPS). | Treat cells with a proteasome inhibitor (e.g., MG132 or bortezomib) prior to this compound treatment. If this compound-induced degradation is proteasome-dependent, pre-treatment with a proteasome inhibitor should rescue β-catenin levels.[2] To further investigate UPS function, you can perform a proteasome activity assay. |
Problem 2: High cell death observed even at low concentrations of this compound.
| Possible Cause | Suggested Solution |
| High sensitivity of the cell line to β-catenin degradation. | This may be an expected on-target effect. To confirm, try to rescue the phenotype by overexpressing a degradation-resistant mutant of β-catenin (e.g., C619S). |
| Off-target toxicity of this compound. | While this compound is reported to be relatively selective, off-target effects are possible at higher concentrations.[2] Perform a cell viability assay with a broader range of concentrations to determine the cytotoxic IC50. Consider using a negative control compound with a similar chemical scaffold but lacking the reactive warhead to assess non-covalent off-target effects. |
| Issues with the cell viability assay. | Ensure that the chosen assay (e.g., MTT, CellTiter-Glo) is suitable for your experimental conditions and that the read-out is within the linear range.[17][18] Run appropriate controls, including vehicle-treated and untreated cells. |
Problem 3: Development of resistance to this compound over time.
| Possible Cause | Suggested Solution |
| Selection for cells with the C619S mutation. | Sequence the CTNNB1 gene in the resistant cell population to identify the C619S mutation. |
| Upregulation of drug efflux pumps. | Perform a quantitative PCR or western blot to assess the expression levels of common ABC transporters (e.g., ABCB1, ABCG2). You can also use a functional assay with a fluorescent substrate to measure efflux pump activity. |
| Activation of bypass signaling pathways. | Use western blotting to probe for the activation of key proteins in suspected bypass pathways, such as phosphorylated YAP or ERK. |
| Altered Ubiquitin-Proteasome System function. | Compare the overall proteasome activity between the sensitive and resistant cell lines using a proteasome activity assay. |
Mandatory Visualizations
Caption: Mechanism of action of this compound leading to the degradation of β-catenin.
Caption: Overview of potential resistance mechanisms to this compound in cancer cells.
Caption: A logical workflow for investigating resistance to this compound.
Experimental Protocols
Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating this compound-resistant cancer cell lines through continuous exposure to the drug.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50 of this compound: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of this compound concentrations on the parental cell line to determine the initial half-maximal inhibitory concentration (IC50).
-
Initial Drug Exposure: Culture the parental cells in their complete medium containing this compound at a concentration equal to the IC50.
-
Monitor and Passage Cells: Monitor the cells for growth. Initially, a significant number of cells will die. When the surviving cells reach 70-80% confluency, passage them into a new flask with fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells are growing steadily at the current this compound concentration, gradually increase the drug concentration in the culture medium. A 1.5 to 2-fold increase is a reasonable starting point.[19]
-
Repeat and Select: Continue this process of monitoring, passaging, and dose escalation for several months. The development of a stable resistant cell line can take 3-18 months.[20]
-
Characterize the Resistant Cell Line: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., >10-fold the initial IC50), characterize the resistant phenotype. This should include determining the new IC50 of this compound and investigating the underlying resistance mechanisms as outlined in the troubleshooting guide.
-
Cryopreservation: It is crucial to cryopreserve cell stocks at different stages of the resistance development process.
Western Blot for β-catenin Degradation
This protocol details the steps for detecting β-catenin protein levels by western blot to assess the efficacy of this compound.
Materials:
-
Cell lysates from treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against β-catenin
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation: Treat cells with this compound or vehicle control (DMSO) for the desired time. Lyse the cells in ice-cold lysis buffer containing fresh protease inhibitors. Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Confirm successful transfer by Ponceau S staining.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against β-catenin (diluted in blocking buffer) overnight at 4°C with gentle agitation.[13][21]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[13]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the β-catenin signal to the loading control to determine the extent of degradation.
Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT assay to determine the cytotoxic effects of this compound.
Materials:
-
96-well cell culture plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the data and use a non-linear regression model to determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 3. Covalent Degrader of the Oncogenic Transcription Factor β-Catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alternative Wnt Signaling Activates YAP/TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of YAP/TAZ transcriptional regulators in resistance to anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β‐Catenin‐RAS interaction serves as a molecular switch for RAS degradation via GSK3β | EMBO Reports [link.springer.com]
- 9. researchgate.net [researchgate.net]
- 10. Interaction of the Wnt/β-catenin and RAS-ERK pathways involving co-stabilization of both β-catenin and RAS plays important roles in the colorectal tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. blog.addgene.org [blog.addgene.org]
- 15. Western blot troubleshooting guide! [jacksonimmuno.com]
- 16. southernbiotech.com [southernbiotech.com]
- 17. gap-27.com [gap-27.com]
- 18. What are the limitations of cell viability assays? | AAT Bioquest [aatbio.com]
- 19. Membrane vesicle ABC transporter assays for drug safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
minimizing NF764-induced cytotoxicity in non-cancerous cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing NF764, a potent and selective covalent degrader of β-catenin (CTNNB1).[1][2][3] Our goal is to help you minimize potential this compound-induced cytotoxicity in non-cancerous cells and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a covalent degrader of the oncogenic transcription factor β-catenin (CTNNB1).[1][2][3] It selectively and covalently binds to a specific cysteine residue (C619) on β-catenin.[1] This binding leads to the destabilization of the β-catenin protein, triggering its degradation through the ubiquitin-proteasome system.[1][3]
Q2: Why might this compound exhibit cytotoxicity in non-cancerous cells?
A2: While this compound is designed to be selective for β-catenin, the Wnt/β-catenin signaling pathway plays a crucial role in the homeostasis of normal tissues, not just in cancer progression.[4][5] Degradation of β-catenin in healthy cells could disrupt normal cellular processes that are dependent on this pathway, such as cell proliferation and adhesion, potentially leading to cytotoxicity.[3] Off-target effects, although minimized by the targeted nature of this compound, are another potential source of cytotoxicity.[6][7] A quantitative proteomic study showed that while this compound is relatively selective, it does alter the levels of a small number of other proteins, some of which may have roles in normal cell function.[1]
Q3: What are the initial steps to assess this compound-induced cytotoxicity?
A3: The first step is to perform a dose-response experiment on both your target cancer cell line and a relevant non-cancerous control cell line. This will help you determine the half-maximal inhibitory concentration (IC50) for each cell type and identify a potential "therapeutic window" where this compound is effective against cancer cells while having minimal impact on non-cancerous cells.
Q4: Are there any general strategies to reduce the cytotoxicity of covalent inhibitors like this compound?
A4: Yes, several strategies can be employed. These include optimizing the drug concentration and exposure time, modifying the experimental conditions to slow the proliferation of non-cancerous cells (e.g., by reducing serum concentration), and co-treatment with cytoprotective agents that may shield normal cells from the effects of the drug.[8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cytotoxicity observed in non-cancerous control cells. | The concentration of this compound is too high. | Perform a dose-response curve to determine the IC50 value for the non-cancerous cell line and use a concentration that is below this value for your experiments. |
| The non-cancerous cell line is particularly sensitive to β-catenin degradation. | Consider using a different non-cancerous cell line from a similar tissue of origin to see if the high sensitivity is cell-type specific. | |
| Prolonged exposure to this compound is causing cumulative toxicity. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal incubation time that maximizes efficacy in cancer cells while minimizing toxicity in normal cells. | |
| Inconsistent results in cytotoxicity assays between experiments. | Variability in cell culture conditions. | Ensure consistency in cell seeding density, passage number, and growth phase for all experiments. Regularly check for mycoplasma contamination. |
| Instability of the this compound compound. | Prepare fresh stock solutions of this compound for each experiment and adhere to the manufacturer's storage and handling instructions. | |
| Issues with the cytotoxicity assay itself. | Validate your assay (e.g., MTT, CellTiter-Glo) to confirm its linearity and sensitivity. Always include positive and negative controls in every assay plate. | |
| This compound is effective, but even at low concentrations, some cytotoxicity in non-cancerous cells is observed. | On-target toxicity due to the essential role of β-catenin in normal cells. | Explore the use of cytoprotective agents. For example, pre-treating non-cancerous cells with a cell cycle inhibitor may reduce their susceptibility to this compound.[1][8] |
| Potential off-target effects of this compound. | Consider performing activity-based protein profiling (ABPP) to identify other potential protein targets of this compound in your specific non-cancerous cell model.[5][6] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in Cancerous and Non-Cancerous Cell Lines
Objective: To determine the concentration of this compound that inhibits 50% of cell viability (IC50) in both a cancer cell line and a non-cancerous control cell line.
Materials:
-
Cancer cell line of interest
-
Relevant non-cancerous control cell line
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT or other cell viability assay reagent
-
DMSO (vehicle control)
-
Plate reader
Procedure:
-
Cell Seeding: Seed both cell lines in separate 96-well plates at a predetermined optimal density. Allow cells to adhere and enter the logarithmic growth phase (typically 24 hours).
-
Drug Preparation: Prepare a 2x stock solution of this compound in the appropriate cell culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.01 nM to 100 µM).
-
Treatment: Remove the existing medium and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle (DMSO) only as a negative control.
-
Incubation: Incubate the plates for a predetermined time (e.g., 48 or 72 hours).
-
Cell Viability Assay: Add the cell viability reagent (e.g., MTT) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the results and use a non-linear regression to determine the IC50 value for each cell line.
Protocol 2: Assessing the Efficacy of a Cytoprotective Agent
Objective: To evaluate if a cytoprotective agent can reduce this compound-induced cytotoxicity in non-cancerous cells.
Materials:
-
Non-cancerous cell line
-
This compound
-
Cytoprotective agent of choice (e.g., a cell cycle inhibitor)
-
96-well plates
-
Complete cell culture medium
-
Cell viability assay reagent
-
DMSO
Procedure:
-
Cell Seeding: Seed the non-cancerous cells in a 96-well plate and allow them to reach the logarithmic growth phase.
-
Pre-treatment: Treat the cells with various concentrations of the cytoprotective agent for a specific duration (e.g., 12-24 hours) before adding this compound.
-
Co-treatment: Add this compound at a concentration known to be cytotoxic to the non-cancerous cells (e.g., 2x the IC50) to the wells already containing the cytoprotective agent.
-
Incubation and Analysis: Incubate for the desired treatment duration (e.g., 48 hours) and then assess cell viability as described in Protocol 1.
-
Evaluation: Compare the viability of cells treated with both the cytoprotective agent and this compound to those treated with this compound alone. A significant increase in viability indicates a protective effect.
Visualizations
Caption: Mechanism of this compound-mediated β-catenin degradation.
Caption: Workflow for troubleshooting this compound-induced cytotoxicity.
Caption: Overview of the Wnt/β-catenin signaling pathway and the action of this compound.
References
- 1. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 2. A Potential Off-Target Effect of the Wnt/β-Catenin Inhibitor KYA1797K: PD-L1 Binding and Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent Degrader of the Oncogenic Transcription Factor β-Catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted protein degradation of Wnt/β-catenin signaling pathway: an effective strategy for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Approaches to mitigate the risk of serious adverse reactions in covalent drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
addressing variability in experimental results with NF764
Welcome to the technical support center for NF764, a potent and selective covalent degrader of β-catenin (CTNNB1). This resource is designed for researchers, scientists, and drug development professionals to address potential variability in experimental results and provide guidance for the effective use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a covalent degrader of the oncogenic transcription factor β-catenin (CTNNB1).[1][2] It functions by covalently binding to a specific cysteine residue (C619) on CTNNB1.[2][3] This binding leads to the destabilization of the CTNNB1 protein, which is then targeted for degradation by the ubiquitin-proteasome system.[2][4][5]
Q2: In which research areas is this compound primarily used?
A2: this compound is predominantly used in cancer research.[1] Given that β-catenin is a key component of the Wnt signaling pathway, which is often dysregulated in various cancers, this compound serves as a valuable tool to study the effects of β-catenin depletion and to explore potential therapeutic strategies.[2][6]
Q3: What makes this compound different from other β-catenin inhibitors?
A3: Unlike many inhibitors that target upstream components of the Wnt pathway or disrupt protein-protein interactions, this compound directly targets the CTNNB1 protein for degradation.[2][5] Its covalent and monovalent nature distinguishes it from other targeted protein degradation technologies like PROTACs (Proteolysis Targeting Chimeras).[5]
Q4: How should I store and handle this compound?
A4: For long-term storage, this compound solid powder should be kept at -20°C for up to 12 months or at 4°C for 6 months.[3] Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to 6 months. To maintain stability, it is advisable to avoid repeated freeze-thaw cycles.[3][7]
Q5: Is this compound selective for β-catenin?
A5: this compound is considered a potent and selective binder and degrader of CTNNB1.[3] However, as with many covalent inhibitors, some off-target effects have been observed. Chemoproteomic profiling has shown that while CTNNB1 is the primary target, other proteins can be engaged, though often to a lesser extent.[2] Researchers should consider potential off-target effects in their experimental design and interpretation.
Troubleshooting Guide
Issue 1: Inconsistent or Incomplete Degradation of β-catenin
Question: I am observing significant variability in the degradation of β-catenin between experiments using this compound. What could be the cause?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Cell Health and Confluency | Ensure cells are healthy and in the logarithmic growth phase. Cell stress can alter protein turnover rates. Maintain consistent cell confluency at the time of treatment, as high cell density can affect drug uptake and cellular responses. |
| Treatment Duration and Concentration | Optimize the concentration and duration of this compound treatment for your specific cell line. A dose-response and time-course experiment is highly recommended. Effective concentrations have been reported in the low nanomolar to micromolar range, with treatment times typically between 6 to 24 hours.[2][8] |
| Proteasome Activity | The degradation of β-catenin by this compound is dependent on the proteasome.[2][4][5] Ensure that the cellular proteasome machinery is not compromised. As a control, you can co-treat cells with a proteasome inhibitor (e.g., bortezomib or MG132) and this compound. This should rescue the degradation of β-catenin.[2][4] |
| Cell Line Specificity | Different cell lines may exhibit varying sensitivities to this compound due to differences in protein expression, including off-targets, and the activity of their ubiquitin-proteasome systems. It is crucial to establish optimal conditions for each cell line used. |
| Reagent Quality and Preparation | Ensure the quality and proper storage of your this compound compound. When preparing working solutions from a DMSO stock, ensure complete solubilization and proper mixing into the cell culture medium to avoid precipitation. |
Issue 2: Suspected Off-Target Effects
Question: I am observing cellular effects that may not be directly related to β-catenin degradation. How can I investigate potential off-target effects of this compound?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Engagement of Other Cysteine-Containing Proteins | This compound is a cysteine-reactive compound and may bind to other proteins.[2] To confirm that the observed phenotype is due to β-catenin degradation, a key control is to use a cell line expressing a C619S mutant of β-catenin. This mutant should be resistant to this compound-mediated degradation.[2][3] |
| Phenotypic Analysis | To dissect on-target from off-target effects, compare the phenotype induced by this compound with that of β-catenin knockdown using siRNA or shRNA. While not a perfect comparison, it can help differentiate effects due to the loss of β-catenin from other potential effects of the compound. |
| Dose-Response Analysis | Analyze the dose-response curves for β-catenin degradation and the observed off-target phenotype. If the off-target effect occurs at a significantly different concentration than β-catenin degradation, it may be unrelated to the primary mechanism of action. |
Data and Protocols
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on published studies.
| Parameter | Cell Line | Value | Reference |
| DC50 (Degradation Concentration 50%) | HT29 | 3.5 nM | [3] |
| Dmax (Maximum Degradation) | HT29 | 81% | [2] |
| Effective Concentration Range | HiBiT-CTNNB1 HEK293 | 1-50 µM (for 24h treatment) | [1][8] |
| Melting Temperature (Tm) Shift of CTNNB1 | HT29 | 7°C shift (from 62°C to 55°C) | [2] |
Experimental Protocols
Protocol 1: Western Blotting for β-catenin Degradation
-
Cell Seeding: Plate cells (e.g., HT29 or HEK293) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or a DMSO vehicle control. A typical treatment duration is 6 to 24 hours.[2][8]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 4-20% Tris-glycine gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.
-
Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the β-catenin band intensity to the loading control.
Visualizations
Signaling and Experimental Workflows
Caption: Mechanism of action of this compound in the context of Wnt signaling.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 3. This compound | β-catenin degrader | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Covalent Degrader of the Oncogenic Transcription Factor β-Catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. This compound | β-catenin | | Invivochem [invivochem.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Utilizing NF764 for Proteasome-Dependent Degradation Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using NF764 to confirm proteasome-dependent degradation of β-catenin (CTNNB1).
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound.
Question: Why am I observing incomplete degradation of β-catenin after treatment with this compound?
Answer:
Several factors can contribute to incomplete protein degradation. Consider the following:
-
Suboptimal Concentration of this compound: The effective concentration of this compound can vary between cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell model.
-
Insufficient Treatment Duration: The kinetics of degradation can differ based on the cell line and experimental conditions. A time-course experiment is advisable to identify the optimal treatment duration.
-
High Protein Expression Levels: Overexpression of the target protein may overwhelm the cellular degradation machinery, leading to incomplete degradation. If using an overexpression system, consider titrating the expression level.
-
Cell Confluency and Health: Ensure that cells are healthy and not overly confluent, as this can affect cellular processes, including protein degradation.
-
Compound Stability: Ensure the proper storage and handling of this compound to maintain its activity. Prepare fresh dilutions for each experiment.
Question: How can I be sure that the degradation of β-catenin is specifically due to this compound's on-target activity and not off-target effects?
Answer:
Confirming the on-target activity of this compound is crucial. Here are some strategies:
-
Cysteine Mutant Rescue Experiment: The most definitive way to demonstrate on-target activity is through a cysteine mutant rescue experiment. This compound covalently targets cysteine 619 (C619) of β-catenin. Mutating this residue to a non-reactive amino acid, such as serine (C619S), should render the protein resistant to this compound-mediated degradation.[1][2]
-
Proteomic Profiling: Quantitative proteomic analysis can provide a global view of protein level changes upon this compound treatment. Studies have shown that this compound is highly selective for β-catenin, with only a small number of other proteins showing significant changes in expression.[2] Many of these affected proteins are involved in cell adhesion and communication, which are regulated by β-catenin, suggesting these may be downstream "on-target" effects.[2]
-
Rescue with a Proteasome Inhibitor: As detailed in the experimental protocols, co-treatment with a proteasome inhibitor like bortezomib should "rescue" β-catenin from degradation, confirming the involvement of the proteasome, which is the intended degradation pathway.[2][3]
Question: I am seeing precipitation of this compound in my cell culture media. How can I improve its solubility?
Answer:
This compound is soluble in DMSO.[1] To avoid precipitation when adding it to aqueous cell culture media, follow these steps:
-
Prepare a High-Concentration Stock in DMSO: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilutions: If necessary, perform serial dilutions from your stock solution in DMSO to get closer to your final working concentration.
-
Final Dilution into Media: When preparing your final working concentration in cell culture media, ensure that the final concentration of DMSO is low (typically ≤ 0.1%) to minimize solvent-induced toxicity and precipitation. Add the this compound/DMSO solution to the media and mix thoroughly by gentle inversion or swirling before adding to the cells.
-
Pre-warm Media: Using pre-warmed cell culture media can sometimes help with solubility.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of this compound.
Question: What is the mechanism of action of this compound?
Answer:
This compound is a covalent degrader of β-catenin (CTNNB1).[1][4] It functions by covalently binding to a specific cysteine residue, C619, on the β-catenin protein.[1][2] This covalent modification leads to the destabilization of the β-catenin protein, marking it for recognition and subsequent degradation by the ubiquitin-proteasome system.[3][5]
Question: How is proteasome-dependent degradation confirmed using this compound?
Answer:
The standard method to confirm proteasome-dependent degradation is to perform a proteasome inhibitor co-treatment experiment. Cells are pre-treated with a proteasome inhibitor, such as bortezomib or MG132, for a short period (e.g., 1 hour) before the addition of this compound. If the degradation of the target protein by this compound is dependent on the proteasome, the inhibitor will block this process, and the protein levels will be "rescued" or maintained compared to cells treated with this compound alone.[2][3]
Question: What is the reported potency of this compound?
Answer:
In HT29 colorectal cancer cells, this compound has been shown to be highly potent, with a 50% degradation concentration (DC50) of 3.5 nM and a maximum degradation (Dmax) of 81%.[1][2]
Question: Is this compound selective for β-catenin?
Answer:
Yes, this compound has been demonstrated to be highly selective. In a quantitative proteomic study that quantified over 6400 proteins, only 36 proteins other than β-catenin showed a significant change in levels following this compound treatment.[2]
Question: What cell lines have been used in studies with this compound?
Answer:
This compound has been shown to be effective in various cell lines, including HiBiT-CTNNB1 HEK293 cells and HT29 colorectal cancer cells.[2][4]
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| DC50 | HT29 | 3.5 nM | [1][2] |
| Dmax | HT29 | 81% | [1][2] |
| This compound Concentration for Proteasome Dependence Assay | HiBiT-CTNNB1 HEK293 | 10 µM | [2][3] |
| Bortezomib Concentration for Rescue Experiment | HiBiT-CTNNB1 HEK293 | 1 µM | [2][3] |
| This compound Treatment Duration for Degradation | HT29 | 6 hours | [2] |
| This compound Treatment Duration for Proteasome Dependence Assay | HiBiT-CTNNB1 HEK293 | 24 hours | [2][3] |
Experimental Protocols
Protocol: Confirmation of Proteasome-Dependent Degradation of β-catenin by this compound using a Proteasome Inhibitor
This protocol describes the co-treatment of cells with a proteasome inhibitor to confirm that this compound-mediated degradation of β-catenin is dependent on the proteasome.
Materials:
-
Cell line of interest (e.g., HiBiT-CTNNB1 HEK293 or HT29)
-
Complete cell culture medium
-
This compound
-
Proteasome inhibitor (e.g., Bortezomib or MG132)
-
DMSO (for preparing stock solutions)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-β-catenin and anti-GAPDH (or other suitable loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Proteasome Inhibitor Pre-treatment:
-
Prepare four groups of wells:
-
Vehicle control (e.g., DMSO)
-
This compound alone
-
Proteasome inhibitor alone
-
Proteasome inhibitor + this compound
-
-
For the wells in groups 3 and 4, pre-treat the cells with the proteasome inhibitor (e.g., 1 µM bortezomib) for 1 hour. For groups 1 and 2, add the corresponding volume of vehicle (DMSO).
-
-
This compound Treatment:
-
Following the 1-hour pre-treatment, add this compound to the wells in groups 2 and 4 to the desired final concentration (e.g., 10 µM). Add the corresponding volume of vehicle (DMSO) to groups 1 and 3.
-
Incubate the cells for the desired treatment duration (e.g., 6 to 24 hours).
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer containing protease inhibitors.
-
Scrape the cells and collect the lysates.
-
Clarify the lysates by centrifugation at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against β-catenin overnight at 4°C.
-
Wash the membrane and then incubate with the primary antibody against the loading control (e.g., GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane extensively and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for β-catenin and the loading control.
-
Normalize the β-catenin signal to the loading control signal for each sample.
-
Compare the normalized β-catenin levels across the four treatment groups. A successful experiment will show a significant reduction in β-catenin levels in the "this compound alone" group compared to the vehicle control, and this reduction will be attenuated or "rescued" in the "Proteasome inhibitor + this compound" group.
-
Visualizations
Caption: General overview of the ubiquitin-proteasome system for protein degradation.
Caption: this compound covalently modifies β-catenin, leading to its degradation.
Caption: Experimental workflow for the proteasome inhibitor rescue experiment.
References
- 1. This compound | β-catenin degrader | Probechem Biochemicals [probechem.com]
- 2. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 3. Covalent Degrader of the Oncogenic Transcription Factor β-Catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Enhance the Selectivity of NF764 for β-catenin
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing NF764, a covalent degrader of β-catenin. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on enhancing selectivity and ensuring accurate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective covalent degrader of β-catenin (CTNNB1).[1] It functions by irreversibly binding to the cysteine 619 (C619) residue on β-catenin.[2] This covalent modification leads to the destabilization of the β-catenin protein, flagging it for degradation through the ubiquitin-proteasome pathway.[2] This targeted degradation ultimately inhibits the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.[3][4]
Q2: How does this compound differ from its precursor, EN83?
A2: this compound is an optimized analog of the initial hit compound, EN83. While both are covalent inhibitors of β-catenin, this compound was developed to have improved potency and selectivity.[2] Key differences are summarized in the table below.
Q3: What are the known off-targets of this compound?
A3: Chemoproteomic profiling has shown that this compound is significantly more selective than its precursor, EN83. While EN83 was found to engage 139 off-targets, this compound interacts with only 61 other proteins at a significant level.[2][5] It is crucial to note that even with improved selectivity, off-target effects are possible and should be considered when interpreting experimental results.
Q4: How can I confirm that this compound is engaging β-catenin in my cellular model?
A4: The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct target engagement in intact cells.[6][7] This assay is based on the principle that a protein becomes more thermally stable when bound to a ligand. A shift in the melting temperature of β-catenin in the presence of this compound indicates direct binding.
Q5: What is the expected outcome of this compound treatment on β-catenin levels and downstream signaling?
A5: Successful treatment with this compound should result in a dose-dependent decrease in total β-catenin protein levels.[1] This can be measured by Western blotting or a HiBiT-based degradation assay. Consequently, you should observe a reduction in the transcriptional activity of β-catenin, leading to decreased expression of Wnt target genes such as MYC, AXIN2, and CCND1.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or minimal β-catenin degradation observed after this compound treatment. | 1. Suboptimal this compound concentration: The concentration of this compound may be too low for your specific cell line. 2. Incorrect incubation time: The duration of treatment may be insufficient for degradation to occur. 3. Cell line resistance: The cell line may have mutations that affect this compound binding or the proteasomal degradation pathway. 4. Compound inactivity: The this compound compound may have degraded due to improper storage or handling. | 1. Perform a dose-response experiment: Titrate this compound across a range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal dose for your cell line. 2. Conduct a time-course experiment: Assess β-catenin levels at various time points (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal treatment duration. 3. Verify C619 presence: Sequence the CTNNB1 gene in your cell line to confirm the presence of the target cysteine residue. Also, ensure the proteasome is functional by using a positive control proteasome inhibitor. 4. Use a fresh aliquot of this compound: Ensure the compound is stored correctly (as per the manufacturer's instructions) and use a new, validated batch if necessary. |
| High levels of off-target effects observed. | 1. High concentration of this compound: Using excessive concentrations of the compound can lead to increased binding to off-target proteins. 2. Inherent cross-reactivity: The "warhead" of the covalent inhibitor may have some reactivity with other cysteine-containing proteins. | 1. Use the lowest effective concentration: Based on your dose-response experiments, use the minimal concentration of this compound that achieves significant β-catenin degradation. 2. Employ orthogonal validation methods: Use techniques like Activity-Based Protein Profiling (ABPP) to identify off-targets. Consider using a non-reactive analog of this compound as a negative control to distinguish covalent from non-covalent off-target effects. 3. Modify the compound structure: For advanced users, medicinal chemistry efforts can be employed to alter the inhibitor's structure to enhance selectivity by modifying the warhead's reactivity or improving non-covalent interactions with the target protein.[8][9] |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Differences in cell confluency, passage number, or media composition can affect experimental outcomes. 2. Inconsistent reagent preparation: Variations in the preparation of this compound solutions or other reagents can lead to discrepancies. 3. Technical variability in assays: Minor differences in experimental procedures (e.g., incubation times, antibody dilutions) can impact results. | 1. Standardize cell culture protocols: Maintain consistent cell culture practices, including seeding density and passage number. 2. Prepare fresh reagents: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. 3. Follow a detailed, standardized protocol: Ensure all experimental steps are performed consistently. Include appropriate positive and negative controls in every experiment. |
| Difficulty in interpreting CETSA results. | 1. Suboptimal heating temperatures: The temperature range used may not be appropriate for observing the thermal shift of β-catenin. 2. Insufficient protein in the soluble fraction: High temperatures can lead to excessive protein aggregation, making detection difficult. | 1. Optimize the temperature gradient: Perform a preliminary CETSA experiment with a broad temperature range to identify the optimal melting temperature of β-catenin in your cell line. 2. Adjust lysis conditions: Ensure the lysis buffer and procedure are optimized to efficiently extract soluble proteins after the heat challenge. |
Quantitative Data Summary
The following table provides a comparative summary of the key quantitative parameters for this compound and its precursor, EN83.
| Parameter | This compound | EN83 | Reference(s) |
| Target Residue | Cysteine 619 (C619) | Cysteine 439, 466, 520, 619 | [2][5] |
| DC₅₀ (50% Degradation Concentration) | 3.5 nM (in HT29 cells) | Not reported | [1][2] |
| Dₘₐₓ (Maximum Degradation) | 81% (in HT29 cells) | Not reported | [2] |
| Number of Off-Targets | 61 | 139 | [2][5] |
Key Experimental Protocols
HiBiT-Based β-catenin Degradation Assay
This protocol allows for the quantitative measurement of β-catenin degradation in live cells.[10][11][12]
Materials:
-
HEK293 cells with endogenously HiBiT-tagged β-catenin
-
This compound stock solution (in DMSO)
-
LgBiT protein
-
Lytic buffer and substrate
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Plating: Seed the HiBiT-β-catenin cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Include a DMSO vehicle control.
-
Treatment: Remove the old medium from the cells and add the this compound dilutions. Incubate for the desired time (e.g., 24 hours) at 37°C and 5% CO₂.
-
Lysis and Detection:
-
Prepare the lytic detection reagent by mixing the LgBiT protein and lytic substrate in the lytic buffer according to the manufacturer's instructions.
-
Add the lytic detection reagent to each well.
-
Incubate at room temperature for 10 minutes to ensure complete cell lysis and signal stabilization.
-
-
Measurement: Read the luminescence on a plate reader. The luminescence signal is proportional to the amount of HiBiT-β-catenin remaining in the cells.
-
Data Analysis: Normalize the luminescence readings to the DMSO control to determine the percentage of β-catenin degradation for each this compound concentration. Calculate the DC₅₀ and Dₘₐₓ values.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol verifies the direct binding of this compound to β-catenin in intact cells.[6][7]
Materials:
-
Cells of interest
-
This compound stock solution (in DMSO)
-
PBS and appropriate cell culture medium
-
Lysis buffer with protease inhibitors
-
PCR tubes
-
Thermocycler
-
Western blot reagents (primary anti-β-catenin antibody, secondary antibody, etc.)
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration (e.g., 1 µM) or with a DMSO vehicle control for 1-2 hours at 37°C.
-
Heating Step:
-
Aliquot the treated cell suspensions into PCR tubes for each temperature point. A typical temperature range would be 40°C to 70°C in 2-3°C increments.
-
Heat the tubes in a thermocycler for 3 minutes at the specified temperatures, followed by a 3-minute cooling step at 4°C.
-
-
Cell Lysis: Lyse the cells by adding ice-cold lysis buffer and performing freeze-thaw cycles or mechanical disruption.
-
Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation and Western Blotting:
-
Collect the supernatant (soluble protein fraction).
-
Determine the protein concentration and normalize all samples.
-
Perform a standard Western blot to detect the amount of soluble β-catenin in each sample.
-
-
Data Analysis: Quantify the band intensities for β-catenin at each temperature. Normalize the data to the intensity at the lowest temperature. Plot the percentage of soluble β-catenin against the temperature to generate melt curves. A shift in the melt curve for the this compound-treated samples compared to the DMSO control indicates target engagement.
Gel-Based Activity-Based Protein Profiling (ABPP) for Selectivity
This protocol helps to visualize the covalent binding of a probe to its targets across the proteome, allowing for an assessment of selectivity.[13][14]
Materials:
-
An alkyne- or other clickable tag-modified version of this compound (probe)
-
Cell lysate or intact cells
-
Fluorescently tagged azide (e.g., Azide-TAMRA) for click chemistry
-
Click chemistry reagents (copper sulfate, TBTA, sodium ascorbate)
-
SDS-PAGE gels and fluorescence gel scanner
Procedure:
-
Proteome Labeling:
-
In vitro: Incubate the cell lysate with the this compound probe at various concentrations for a defined period (e.g., 30 minutes) at room temperature.
-
In situ: Treat intact cells with the this compound probe for a desired time, then harvest and lyse the cells.
-
-
Competitive Profiling (Optional): To confirm that the probe binds to the same site as the unmodified this compound, pre-incubate the proteome with an excess of unlabeled this compound before adding the probe.
-
Click Chemistry: To the labeled proteome, add the fluorescent azide, copper sulfate, TBTA, and sodium ascorbate. Incubate for 1 hour at room temperature to attach the fluorescent tag to the probe-labeled proteins.
-
SDS-PAGE: Separate the proteins by SDS-PAGE.
-
In-Gel Fluorescence Scanning: Visualize the fluorescently labeled proteins using a gel scanner. The intensity of the bands corresponds to the extent of probe labeling.
-
Analysis: Compare the labeling pattern in the absence and presence of the competitor (unlabeled this compound). A decrease in the intensity of a band in the presence of the competitor indicates a specific target. The overall pattern of labeled bands provides a profile of the probe's selectivity.
Visualizations
Caption: Canonical Wnt/β-catenin signaling pathway.
Caption: Experimental workflow for validating this compound activity.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. This compound | β-catenin degrader | Probechem Biochemicals [probechem.com]
- 2. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 3. researchgate.net [researchgate.net]
- 4. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent Degrader of the Oncogenic Transcription Factor β-Catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies | Scientist.com [app.scientist.com]
- 10. jove.com [jove.com]
- 11. Target Degradation [worldwide.promega.com]
- 12. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In-gel activity-based protein profiling of a clickable covalent ERK1/2 inhibitor - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 14. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: The Enhanced Efficacy of NF764 Over its Analog EN83 in Targeting β-Catenin
In the landscape of targeted protein degradation, the development of small molecules capable of selectively eliminating oncogenic proteins represents a significant therapeutic advancement. This guide provides a detailed comparison of NF764 and its precursor, EN83, two covalent degraders of the transcription factor β-catenin (CTNNB1), a key driver in various cancers. Experimental data reveals that while both molecules effectively induce the degradation of β-catenin, this compound exhibits markedly superior potency and selectivity.
Overview of this compound and EN83
EN83 was first identified through a cysteine-reactive covalent ligand screen as a molecule capable of inducing the proteasome-dependent degradation of β-catenin.[1][2][3][4] It acts by covalently targeting multiple cysteine residues within the armadillo repeat domain of β-catenin, leading to its destabilization and subsequent degradation.[1][2][3] Further medicinal chemistry efforts aimed at optimizing the potency of EN83 led to the development of this compound.[1][5] This next-generation compound features a modified warhead that enhances its binding to β-catenin and results in a more potent and selective degradation of the target protein.[1][5]
Quantitative Efficacy and Potency
The enhanced efficacy of this compound is most evident in its degradation capability. In HT29 colorectal cancer cells, this compound demonstrated a half-maximal degradation concentration (DC50) of 3.5 nM with a maximum degradation (Dmax) of 81%.[6][7] In contrast, while EN83 was shown to reduce β-catenin levels, its potency is significantly lower, requiring concentrations in the micromolar range to achieve a similar effect in HEK293 cells.[1]
| Compound | Cell Line | DC50 | Dmax | Target Cysteines |
| This compound | HT29 | 3.5 nM[6][7] | 81%[6] | C619[6][7] |
| EN83 | HEK293 | ~50 µM (to achieve >50% reduction)[1] | Not specified | C439, C466, C520, C619[1][2][3] |
Mechanism of Action and Selectivity
Both compounds induce the degradation of β-catenin via the ubiquitin-proteasome system.[1][5] Their mechanism involves direct covalent binding to cysteine residues on β-catenin, leading to conformational changes that mark the protein for destruction. This process is distinct from traditional targeted protein degradation mechanisms like those employed by PROTACs or molecular glues.[1]
A key difference lies in their selectivity. EN83 targets four distinct cysteine residues on β-catenin.[1][2][3] Through structural optimization, this compound was engineered to selectively target a single cysteine, C619, within a disordered region of β-catenin.[6][7] This enhanced selectivity contributes to its increased potency and potentially a more favorable off-target profile.[6] Quantitative proteomic profiling of this compound treatment in HT29 cells showed a relatively selective loss of β-catenin.[6]
Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize and compare this compound and EN83.
HiBiT-CTNNB1 Degradation Assay
This assay was used to quantify the degradation of β-catenin in cells. HEK293 cells endogenously expressing N-terminally HiBiT-tagged β-catenin were treated with the compounds for 24 hours. The remaining HiBiT-β-catenin levels were measured using a lytic bioluminescence assay. To confirm proteasome dependence, cells were pre-treated with the proteasome inhibitor bortezomib (1 µM) for 1 hour before the addition of the compounds.[1][5]
Western Blotting for β-catenin Degradation
To visually confirm the degradation of β-catenin, cell lysates were analyzed by Western blotting. HT29 or HEK293 cells were treated with the compounds for specified durations. Following cell lysis, protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for β-catenin and a loading control (e.g., GAPDH).[1][6]
Gel-Based Activity-Based Protein Profiling (ABPP)
To assess the direct binding of the compounds to β-catenin, a gel-based ABPP assay was performed. Purified recombinant human β-catenin protein was pre-incubated with the compounds before being labeled with a cysteine-reactive fluorescent probe (e.g., IA-rhodamine). The proteins were then separated by SDS-PAGE, and the fluorescence signal was visualized to determine the extent to which the compounds blocked probe labeling, indicating direct binding.[1][6]
Cellular Thermal Shift Assay (CETSA)
CETSA was used to confirm direct target engagement in a cellular context. Cells were treated with the compound or a vehicle control. The cells were then heated to various temperatures, causing protein denaturation and aggregation. The amount of soluble β-catenin remaining at each temperature was assessed by Western blotting. A shift in the melting temperature of β-catenin in the presence of the compound indicates direct binding and stabilization or destabilization.[6]
Signaling Pathway and Experimental Workflow
The degradation of β-catenin by this compound and EN83 directly impacts the Wnt signaling pathway, a critical pathway in both development and disease. By promoting the degradation of β-catenin, these compounds inhibit its transcriptional activity, leading to a reduction in the expression of Wnt target genes such as MYC.[1][7]
References
- 1. Covalent Degrader of the Oncogenic Transcription Factor β-Catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Covalent Degrader of the Oncogenic Transcription Factor β-Catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Covalent Degrader of the Oncogenic Transcription Factor βâCatenin - American Chemical Society - Figshare [acs.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 7. This compound | β-catenin degrader | Probechem Biochemicals [probechem.com]
A Head-to-Head Battle: NF764 Versus Other β-Catenin Inhibitors in Cancer Research
For Immediate Release
In the intricate landscape of cancer therapeutics, the Wnt/β-catenin signaling pathway remains a critical, albeit challenging, target. Its aberrant activation is a known driver in a multitude of cancers, prompting an extensive search for effective inhibitors. This guide provides a comprehensive comparison of a novel covalent β-catenin degrader, NF764, against other prominent β-catenin inhibitors, offering researchers, scientists, and drug development professionals a detailed overview of their mechanisms, potency, and the experimental frameworks used for their evaluation.
The Rise of a Covalent Degrader: this compound
This compound has emerged as a potent and selective covalent binder and degrader of β-catenin (CTNNB1).[1] Its unique mechanism of action involves targeting cysteine 619 (C619) on β-catenin, leading to its proteasome-dependent degradation.[1][2] This approach of targeted protein degradation offers a distinct advantage over traditional inhibitors by eliminating the entire protein scaffold, thereby preventing any residual non-signaling functions.
Performance Metrics: A Comparative Analysis
Direct head-to-head comparative studies of this compound against a wide array of β-catenin inhibitors are still emerging. However, by compiling data from various preclinical studies, we can construct a comparative overview of their performance. It is crucial to note that the following data has been collated from different studies, and experimental conditions such as cell lines and assay durations may vary.
| Inhibitor | Target/Mechanism | Potency (DC50/IC50) | Cell Line(s) | Key Findings |
| This compound | Covalent β-catenin degrader (targets C619) | DC50: 3.5 nM [1][2] | HT29 | Potent and selective degradation of β-catenin via the proteasome.[1][2] |
| XAV939 | Tankyrase 1/2 inhibitor (stabilizes Axin2) | IC50: ~11 nM (in vitro) | SW480 | Promotes β-catenin degradation by stabilizing the destruction complex.[3] |
| ICG-001 | CBP/β-catenin interaction inhibitor | IC50: ~0.5 - 3 µM | Various | Inhibits Wnt/β-catenin-mediated transcription.[4][5] |
| PRI-724 | CBP/β-catenin interaction inhibitor | IC50: ~0.1 - 10 µM | Various | Active metabolite of ICG-001 with similar mechanism; shows anti-fibrotic and anti-tumor activity.[6][7][8] |
| CWP232291 | β-catenin/TCF4 interaction inhibitor | IC50: ~0.1 - 1 µM | Ovarian Cancer Cells | Suppresses tumor growth by inhibiting the transcriptional activity of β-catenin. |
Delving into the Experimental Details
Accurate and reproducible experimental data are the bedrock of scientific advancement. Below are detailed protocols for key assays used to characterize and compare β-catenin inhibitors.
Experimental Protocol 1: β-Catenin Degradation Assay using HiBiT Technology
This protocol is designed to quantify the degradation of β-catenin induced by compounds like this compound.
1. Cell Culture and Treatment:
-
Culture a HiBiT-tagged β-catenin knock-in cell line (e.g., HT29-HiBiT-CTNNB1) in appropriate media.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for the desired time points (e.g., 2, 4, 8, 24 hours).
2. Lysis and Luminescence Measurement:
-
Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's instructions.
-
Remove the culture medium from the wells and add the lytic reagent.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis and substrate equilibration.
-
Measure the luminescence using a plate reader.
3. Data Analysis:
-
Normalize the luminescence signal of treated cells to the vehicle control.
-
Plot the normalized values against the compound concentration to determine the DC50 (the concentration at which 50% of the protein is degraded).
Experimental Protocol 2: TOP/FOPflash Reporter Assay
This assay measures the transcriptional activity of the Wnt/β-catenin pathway.
1. Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T) in a 24-well plate.
-
Co-transfect the cells with either the TOPflash (containing wild-type TCF/LEF binding sites) or FOPflash (containing mutated binding sites) reporter plasmid, along with a Renilla luciferase plasmid for normalization.
2. Compound Treatment:
-
After 24 hours of transfection, treat the cells with the β-catenin inhibitor of interest at various concentrations.
-
Incubate for an additional 24-48 hours.
3. Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
-
Calculate the TOP/FOPflash ratio by dividing the firefly luciferase activity from TOPflash-transfected cells by that from FOPflash-transfected cells.
-
Normalize this ratio to the Renilla luciferase activity to control for transfection efficiency.
-
A decrease in the TOP/FOPflash ratio indicates inhibition of β-catenin transcriptional activity.
Experimental Protocol 3: Western Blotting for β-Catenin Levels
This is a standard method to visualize and quantify changes in protein levels.
1. Cell Lysis and Protein Quantification:
-
Treat cells with the inhibitor for the desired time, then wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizing the Molecular Mechanisms
To better understand the processes discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 3. Covalent Degrader of the Oncogenic Transcription Factor β-Catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ICG-001 suppresses growth of gastric cancer cells and reduces chemoresistance of cancer stem cell-like population - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cellular and Molecular Effects of Targeting the CBP/β-Catenin Interaction with PRI-724 in Melanoma Cells, Drug-Naïve and Resistant to Inhibitors of BRAFV600 and MEK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Unveiling NF764: A Precision Tool for Targeting β-Catenin in Cancer Research
A Comparative Guide to the Covalent Degradation of CTNNB1 through Cysteine C619
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of NF764, a potent and selective covalent degrader of β-catenin (CTNNB1), against its precursor and other Wnt/β-catenin pathway inhibitors. We delve into the experimental data validating this compound's specific targeting of cysteine C619, offering a clear perspective on its mechanism and potential as a therapeutic agent.
This compound has emerged as a significant advancement in the direct targeting of the oncogenic transcription factor β-catenin.[1][2] This novel molecule operates as a covalent degrader, inducing the proteasome-dependent degradation of CTNNB1.[1] Its high potency and selectivity are attributed to its unique mechanism of action, which involves the specific covalent modification of cysteine residue 619 (C619) on the CTNNB1 protein.[3] This guide will illuminate the validation of this targeting mechanism through a comparative analysis of experimental data.
Performance Comparison: this compound vs. Alternatives
The development of this compound stemmed from the optimization of a parent compound, EN83. While EN83 also induces CTNNB1 degradation, it does so by targeting multiple cysteine residues, including C466, C520, and C619.[4][5][6] In contrast, this compound was engineered for enhanced selectivity, exclusively targeting C619.[3][7] This heightened specificity minimizes potential off-target effects, a critical consideration in drug development. Other approaches to inhibit the Wnt/β-catenin pathway, such as Tankyrase inhibitors (e.g., IWR-1, XAV939) or compounds disrupting protein-protein interactions (e.g., ICG-001, PKF115-584), act on different components of the signaling cascade and do not directly induce the degradation of CTNNB1 in the same manner.[4]
Quantitative Data Summary
| Compound | Target(s) on CTNNB1 | DC50 in HT29 cells | Emax in HT29 cells | Mechanism of Action |
| This compound | Cysteine 619 (C619) | 3.5 nM [2][3] | ~85% [2] | Covalent binder and degrader [2] |
| EN83 | Cysteine 466, 520, and 619 | Not specified | Not specified | Covalent binder and degrader[4][5][6] |
| ICG-001 | CBP/β-catenin interaction | Not applicable | Not applicable | Disrupts protein-protein interaction[4] |
| XAV939 | Tankyrase 1/2 | Not applicable | Not applicable | Stabilizes Axin, enhancing destruction complex activity[4] |
Experimental Validation of C619 Targeting by this compound
The definitive validation of this compound's targeting of C619 on CTNNB1 comes from a series of rigorous experiments. These studies not only confirm the direct covalent interaction but also demonstrate the functional consequences of this specific engagement.
Key Experimental Evidence:
-
Mass Spectrometry: Analysis of the this compound-CTNNB1 complex directly identified a covalent adduct on cysteine 619.[3] This provides unequivocal evidence of the physical interaction at this specific residue.
-
Site-Directed Mutagenesis: A crucial experiment involved mutating the target cysteine to a serine (C619S). Cells expressing this mutant form of CTNNB1 were found to be completely resistant to this compound-mediated degradation.[2][3] This demonstrates that C619 is essential for the activity of this compound.
-
Chemoproteomic Profiling: Isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP) was used to assess the engagement of this compound with cysteines across the proteome. These studies confirmed that this compound selectively engages C619 on CTNNB1 in cellular contexts.[3]
-
Cellular Thermal Shift Assay (CETSA): Treatment with this compound induced a significant thermal destabilization of CTNNB1, indicating direct binding of the compound to the protein within the cell.[3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Wnt/β-catenin signaling pathway, the experimental workflow used to validate this compound's target engagement, and the logical relationship of its mechanism of action.
Caption: Wnt/β-catenin signaling pathway.
Caption: Experimental workflow for validating this compound's target.
Caption: Mechanism of this compound action.
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the conducting laboratories, the following methodologies are based on the descriptions provided in the cited literature.
Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: HT29 cells are cultured to confluency and treated with either DMSO (vehicle) or this compound at a specified concentration (e.g., 10 µM) for a designated time (e.g., 1 hour).
-
Heating Gradient: The cell suspensions are aliquoted and heated to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation.
-
Lysis and Centrifugation: Cells are lysed, and the soluble fraction is separated from the precipitated, denatured proteins by centrifugation.
-
Western Blot Analysis: The amount of soluble CTNNB1 remaining at each temperature is quantified by Western blotting, using an antibody specific for CTNNB1. A loading control (e.g., GAPDH) is also probed.
-
Data Analysis: The melting curve of CTNNB1 is plotted for both DMSO and this compound treated samples. A shift in the melting temperature indicates direct binding of the compound to the protein.
Site-Directed Mutagenesis and Western Blotting
-
Plasmid Construction: A plasmid expressing FLAG-tagged wild-type CTNNB1 is used as a template. Site-directed mutagenesis is performed to change the codon for cysteine 619 (TGC or TGT) to a codon for serine (AGC or TCT), creating the C619S mutant plasmid.
-
Transfection: HEK293T cells are transfected with either the wild-type or the C619S mutant CTNNB1 plasmid.
-
Compound Treatment: After a period of expression (e.g., 24 hours), the transfected cells are treated with a dose-range of this compound or DMSO for a specified time (e.g., 6 hours).
-
Cell Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined.
-
Western Blot Analysis: Equal amounts of protein from each sample are subjected to SDS-PAGE and transferred to a membrane. The membrane is probed with antibodies against the FLAG tag (to detect the expressed CTNNB1) and a loading control (e.g., GAPDH).
-
Densitometry: The band intensities for FLAG-CTNNB1 are quantified and normalized to the loading control to determine the extent of degradation.
Mass Spectrometry for Adduct Identification
-
Protein Incubation: Purified recombinant CTNNB1 protein is incubated with this compound.
-
Proteolytic Digestion: The protein is digested into smaller peptides using a protease such as trypsin.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Data Analysis: The MS/MS spectra are searched against the sequence of CTNNB1 to identify peptides. The mass shift corresponding to the addition of this compound is used to pinpoint the specific peptide and, through fragmentation analysis, the exact residue (C619) that has been modified.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | β-catenin degrader | Probechem Biochemicals [probechem.com]
- 3. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 4. Covalent Degrader of the Oncogenic Transcription Factor β-Catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent Degrader of the Oncogenic Transcription Factor β-Catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Covalent Degrader of the Oncogenic Transcription Factor β-Catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to NF764: A Covalent Degrader of β-Catenin in Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of NF764, a novel covalent degrader of β-catenin (CTNNB1), in various cancer models. It offers an objective comparison with other Wnt/β-catenin pathway inhibitors, supported by available experimental data, to aid in the evaluation and potential application of this compound in cancer research and drug development.
Executive Summary
This compound is a potent and selective covalent binder and degrader of β-catenin, a key oncogenic driver in numerous cancers. It operates through a distinct mechanism of action by directly targeting cysteine residues on β-catenin, leading to its proteasome-dependent degradation. This guide compares the performance of this compound with two other well-characterized Wnt/β-catenin pathway inhibitors, XAV939 and ICG-001, which act through different mechanisms. While direct head-to-head comparative studies are limited, this guide synthesizes available data to provide a comprehensive overview of their respective activities and potential therapeutic applications.
Data Presentation: Quantitative Comparison of Wnt/β-Catenin Pathway Inhibitors
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that the data for each compound are derived from separate studies, and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Efficacy of this compound and Comparators in Colorectal Cancer Cell Lines
| Compound | Cell Line | Assay | Parameter | Value | Reference |
| This compound | HT29 | β-catenin Degradation | DC50 | 3.5 nM | [1] |
| HT29 | β-catenin Degradation | Dmax | 81% | [2] | |
| XAV939 | SW480 | Wnt Reporter Assay | IC50 | ~4-11 nM | [3] |
| DLD-1 | Colony Formation | Inhibition | Yes | [3] | |
| Caco-2 (CD44+/CD133+) | Cell Viability | IC50 | 15.3 µM | [4] | |
| ICG-001 | SW480 | Wnt Reporter Assay | IC50 | ~3 µM | [3] |
| SW480 | Cell Viability | Reduction | Yes | [5] |
Table 2: Effects of this compound on β-Catenin and its Target Genes in HT29 Cells
| Treatment | Protein/Gene | Change | Method | Reference |
| This compound (10 nM, 4h) | CTNNB1 (β-catenin) | >2-fold decrease | Quantitative Proteomics | [2] |
| This compound | MYC | Downregulation | mRNA analysis | [1] |
| This compound | S100A6 | Downregulation | mRNA analysis | [1] |
| This compound | AXIN2 | Downregulation | mRNA analysis | [1] |
| This compound | CCND1 | Downregulation | mRNA analysis | [1] |
Note: Direct comparative IC50 values for this compound in breast and lung cancer cell lines were not available in the searched literature.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound and other Wnt pathway inhibitors are provided below. These protocols are intended as a general guide and may require optimization for specific cell lines and experimental conditions.
β-Catenin Degradation Assay (Western Blotting)
This protocol is used to determine the ability of a compound to induce the degradation of β-catenin.
-
Cell Culture and Treatment:
-
Culture cancer cell lines (e.g., HT29, SW480) in appropriate media and conditions.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound (e.g., this compound) or vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence imaging system. A loading control, such as GAPDH or β-actin, should be used to ensure equal protein loading.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the test compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Mandatory Visualization
Signaling Pathway Diagram
Caption: Wnt/β-catenin signaling pathway and points of intervention for this compound, XAV939, and ICG-001.
Experimental Workflow Diagram
Caption: General experimental workflow for the comparative evaluation of Wnt/β-catenin pathway inhibitors.
References
- 1. This compound | β-catenin degrader | Probechem Biochemicals [probechem.com]
- 2. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 3. benchchem.com [benchchem.com]
- 4. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Wnt/β-Catenin Inhibition on Cell Proliferation through CDC25A Downregulation in Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NF764's Impact on Key Wnt Pathway Target Genes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of NF764, a novel covalent degrader of β-catenin (CTNNB1), and its impact on the expression of four critical downstream target genes: MYC, S100A6, AXIN2, and CCND1. These genes are integral components of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers. This document offers a comprehensive overview of this compound's mechanism, its effects on gene expression, and a comparison with other known Wnt pathway inhibitors, supported by experimental data and detailed protocols.
Introduction to this compound: A Covalent β-Catenin Degrader
This compound is a potent and selective small molecule that covalently targets cysteine 619 (C619) on β-catenin[1][2]. This covalent modification leads to the destabilization of the β-catenin protein, flagging it for proteasome-dependent degradation[1][3][4]. By reducing the cellular levels of β-catenin, this compound effectively inhibits the transcriptional activation of its downstream target genes, many of which are implicated in cell proliferation and survival[1][4].
The Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes. In the absence of a Wnt signal, β-catenin is targeted for degradation by a destruction complex. Upon Wnt activation, this complex is inhibited, leading to the accumulation and nuclear translocation of β-catenin, where it partners with TCF/LEF transcription factors to activate target gene expression[5]. This compound's direct degradation of β-catenin provides a powerful tool to suppress this pathway in pathological contexts.
Impact of this compound on Target Gene Expression: A Quantitative Overview
This compound has been demonstrated to significantly downregulate the mRNA levels of MYC, S100A6, AXIN2, and CCND1 in human colorectal carcinoma HT29 cells[1]. This effect is a direct consequence of the depletion of their upstream transcriptional activator, β-catenin.
Table 1: Quantitative Impact of this compound on Target Gene mRNA Levels
| Target Gene | Function in Wnt Pathway & Cancer | This compound-Mediated Change in mRNA Levels (HT29 Cells) |
| MYC | A proto-oncogene that is a key transcriptional target of β-catenin, driving cell proliferation and growth.[6][7] | Significant Downregulation[1] |
| S100A6 | A calcium-binding protein whose expression is regulated by β-catenin and is implicated in cancer progression. | Significant Downregulation[1] |
| AXIN2 | A negative feedback regulator of the Wnt pathway, with its own transcription being activated by β-catenin.[8] | Significant Downregulation[1] |
| CCND1 | Encodes Cyclin D1, a critical regulator of cell cycle progression from G1 to S phase, and a well-established β-catenin target.[6][8] | Significant Downregulation[1] |
Note: While the primary research article indicates significant downregulation for all listed genes, specific fold-change values from the corresponding figure (Figure S4c) are not publicly available in the text of the provided search results. The citation refers to the study where this data is presented.
Comparative Analysis with Alternative Wnt Pathway Inhibitors
Several other small molecules have been developed to inhibit the Wnt/β-catenin signaling pathway, each with a distinct mechanism of action. This section provides a comparative overview of two well-characterized inhibitors, XAV939 and ICG-001, and their effects relative to this compound.
Table 2: Comparison of this compound with Alternative Wnt Pathway Inhibitors
| Inhibitor | Direct Target | Mechanism of Action | Reported Effect on β-catenin Target Genes |
| This compound | β-catenin (CTNNB1) | Covalently binds to C619, inducing destabilization and proteasomal degradation of β-catenin.[1][2] | Significantly downregulates MYC, S100A6, AXIN2, and CCND1 mRNA.[1] |
| XAV939 | Tankyrase 1/2 | Inhibits Tankyrase, leading to the stabilization of Axin, a key component of the β-catenin destruction complex, thus promoting β-catenin degradation.[9][10] | Decreases β-catenin levels and subsequently reduces the expression of target genes like AXIN2.[6][10] |
| ICG-001 | CREB-binding protein (CBP) | Disrupts the interaction between β-catenin and its coactivator CBP, thereby inhibiting the transcription of target genes.[4][6] | Diminishes mRNA expression of β-catenin target genes such as AXIN2 and BIRC5.[6] |
Signaling Pathways and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
References
- 1. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 2. Covalent Degrader of the Oncogenic Transcription Factor β-Catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research – Nomura Research Group [nomuraresearchgroup.com]
- 4. Covalent Degrader of the Oncogenic Transcription Factor β-Catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Myc induces cyclin D1 expression in the absence of de novo protein synthesis and links mitogen-stimulated signal transduction to the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mcgill.ca [mcgill.ca]
- 9. elearning.unite.it [elearning.unite.it]
- 10. Reactome | XAV939 binds tankyrase to stabilize axin and inhibit WNT signaling [reactome.org]
A Head-to-Head Comparison of NF764 with Leading Wnt Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Wnt Pathway Inhibition
The Wnt signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a known driver in numerous cancers, making it a prime target for therapeutic intervention. This guide provides a head-to-head comparison of NF764, a novel β-catenin degrader, with established Wnt pathway inhibitors. We present supporting experimental data, detailed protocols, and visual representations of the signaling cascade and experimental workflows to aid researchers in their selection of the most appropriate tool for their studies.
Mechanism of Action: A Diverse Arsenal Against Wnt Aberrancy
Wnt pathway inhibitors employ a variety of mechanisms to disrupt the oncogenic signaling cascade. This compound represents a novel approach by directly targeting the central effector protein, β-catenin (CTNNB1), for degradation.[1][2] In contrast, other well-characterized inhibitors modulate the pathway at different nodes.
-
This compound: A potent and selective covalent degrader of β-catenin.[1][2] It targets cysteine 619 (C619) on CTNNB1, leading to its proteasome-dependent degradation.[3] This results in the functional inhibition of the Wnt pathway by reducing the levels of downstream target genes such as MYC, S100A6, AXIN2, and CCND1.[3]
-
XAV-939: A potent inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2).[4] By inhibiting these enzymes, XAV-939 stabilizes Axin, a key component of the β-catenin destruction complex, thereby promoting β-catenin degradation.
-
ICG-001: An inhibitor that disrupts the interaction between β-catenin and its transcriptional coactivator, CREB-binding protein (CBP).[5][6] This action selectively blocks β-catenin/CBP-mediated transcription without affecting the interaction between β-catenin and p300.[5]
-
PNU-74654: An inhibitor of the Wnt/β-catenin pathway that disrupts the interaction between β-catenin and T-cell factor 4 (TCF4).[7][8]
-
LF3: An antagonist of the β-catenin/TCF4 interaction, which has been shown to suppress features of cancer cells associated with Wnt signaling.[9][10]
Quantitative Comparison of Inhibitor Performance
The following tables summarize the key quantitative data for this compound and the selected Wnt pathway inhibitors based on available experimental evidence.
| Inhibitor | Target(s) | Mechanism of Action | DC50 | Cell Line | Reference |
| This compound | β-catenin (CTNNB1) | Covalent Degrader | 3.5 nM | HT29 | [3] |
| Inhibitor | Target(s) | IC50 | Assay Type | Cell Line | Reference |
| XAV-939 | Tankyrase 1 (TNKS1) | 11 nM | Cell-free | - | |
| Tankyrase 2 (TNKS2) | 4 nM | Cell-free | - | [4] | |
| ICG-001 | β-catenin/CBP Interaction | 3 µM | TOPFLASH Reporter Assay | SW480 | [5][11] |
| PNU-74654 | β-catenin/TCF Interaction | 129.8 µM | Cell Proliferation | NCI-H295 | [7] |
| LF3 | β-catenin/TCF4 Interaction | < 2 µM | TOP-flash Assay | HCT116 | [10][12] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: Canonical Wnt Signaling Pathway and Points of Inhibition.
Caption: General Experimental Workflow for Wnt Inhibitor Evaluation.
Detailed Experimental Protocols
To ensure reproducibility and facilitate the design of new experiments, detailed methodologies for key assays are provided below.
Protocol 1: Western Blot Analysis for β-catenin Degradation
This protocol is used to quantify the levels of β-catenin protein in cells following treatment with a Wnt pathway inhibitor.
Materials:
-
Cancer cell line with active Wnt signaling (e.g., HT29, SW480)
-
Wnt pathway inhibitor (e.g., this compound)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-β-catenin, anti-GAPDH or anti-β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of the Wnt inhibitor for the desired time (e.g., 24 hours for this compound). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the β-catenin signal to the loading control.
Protocol 2: TCF/LEF Luciferase Reporter Assay
This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, providing a functional readout of the canonical Wnt pathway.
Materials:
-
HEK293T or other suitable cell line
-
TOPflash (containing TCF/LEF binding sites) and FOPflash (mutated binding sites, negative control) luciferase reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Wnt3a conditioned medium or a GSK3 inhibitor (e.g., CHIR99021) to activate the pathway
-
Wnt pathway inhibitor to be tested
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells in a 96-well plate with the TOPflash or FOPflash plasmid and the Renilla luciferase plasmid.
-
Pathway Activation and Inhibition: After 24 hours, replace the medium with fresh medium containing the Wnt pathway activator and the desired concentrations of the Wnt inhibitor.
-
Incubation: Incubate the cells for an additional 16-24 hours.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure the firefly (TOP/FOPflash) and Renilla luciferase activities sequentially using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The Wnt pathway activity is represented by the ratio of TOPflash to FOPflash activity.
Protocol 3: Tankyrase Enzymatic Assay (for XAV-939)
This protocol is a cell-free assay to determine the inhibitory activity of compounds against Tankyrase enzymes.
Materials:
-
Recombinant human Tankyrase 1 or Tankyrase 2
-
Histone-coated microplates
-
NAD+
-
Biotinylated-NAD+
-
XAV-939 or other test compounds
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Inhibitor Incubation: Add recombinant Tankyrase enzyme and varying concentrations of the inhibitor (e.g., XAV-939) to the histone-coated wells.
-
Reaction Initiation: Initiate the PARsylation reaction by adding a mixture of NAD+ and biotinylated-NAD+. Incubate at room temperature.
-
Detection: Stop the reaction and wash the wells. Add streptavidin-HRP conjugate to detect the incorporated biotinylated-ADP-ribose.
-
Signal Measurement: After washing, add the HRP substrate and measure the absorbance at the appropriate wavelength after adding the stop solution.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Protocol 4: β-catenin/CBP Interaction Assay (for ICG-001)
This protocol is designed to assess the ability of a compound to disrupt the protein-protein interaction between β-catenin and CBP.
Materials:
-
Recombinant human β-catenin and CBP proteins
-
AlphaLISA (or similar proximity-based assay) donor and acceptor beads
-
Assay buffer
-
ICG-001 or other test compounds
-
Microplate reader capable of reading AlphaLISA signals
Procedure:
-
Reagent Preparation: Prepare a mixture of biotinylated-β-catenin and GST-tagged CBP in the assay buffer.
-
Inhibitor Addition: Add varying concentrations of the test compound (e.g., ICG-001) to the protein mixture.
-
Bead Addition: Add streptavidin-coated donor beads and anti-GST-coated acceptor beads.
-
Incubation: Incubate the plate in the dark at room temperature to allow for the interaction and bead binding.
-
Signal Reading: Read the plate on a compatible microplate reader. The signal is generated when the donor and acceptor beads are brought into proximity by the protein-protein interaction.
-
Data Analysis: A decrease in the signal indicates disruption of the β-catenin/CBP interaction. Calculate the IC50 value from the dose-response curve.
This guide provides a foundational comparison of this compound with other key Wnt pathway inhibitors. The provided data and protocols should serve as a valuable resource for researchers aiming to investigate the Wnt signaling pathway and its role in disease.
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | β-catenin degrader | Probechem Biochemicals [probechem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. pnas.org [pnas.org]
- 12. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Downstream Transcriptional Effects of NF764: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the downstream transcriptional effects of NF764, a potent covalent degrader of β-catenin (CTNNB1), with alternative molecules targeting the Wnt/β-catenin signaling pathway. The information presented is based on available experimental data to facilitate an objective evaluation of these compounds for research and drug development purposes.
Introduction to this compound and the Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2] Its aberrant activation is a hallmark of numerous cancers.[1][2] Central to this pathway is the transcriptional coactivator β-catenin (CTNNB1). Under normal conditions, a destruction complex phosphorylates β-catenin, targeting it for proteasomal degradation. In many cancers, mutations in this complex or β-catenin itself lead to its stabilization, nuclear translocation, and the subsequent activation of T-cell factor/lymphoid enhancer factor (TCF/LEF) target genes, driving oncogenesis.
This compound is a novel covalent degrader of β-catenin. It selectively targets cysteine C619 on CTNNB1, leading to its destabilization and subsequent degradation by the proteasome.[3] This guide examines the downstream transcriptional consequences of this compound-mediated β-catenin degradation and compares them to other inhibitors of the Wnt/β-catenin pathway.
Comparative Analysis of Downstream Effects
To understand the specific impact of this compound on cellular transcription, a quantitative proteomics study was conducted. This data provides a snapshot of the changes in protein expression following this compound treatment and serves as a proxy for the downstream transcriptional effects.
Quantitative Proteomics Analysis of this compound Treatment
A quantitative proteomic analysis of HT29 colorectal cancer cells treated with this compound revealed a significant and selective reduction in β-catenin levels. Among over 6,400 quantified proteins, only 36 were significantly altered by more than two-fold, highlighting the selectivity of this compound.[3]
| Protein | Fold Change vs. Control | Function |
| CTNNB1 (β-catenin) | Significantly Decreased | Key mediator of Wnt signaling |
| EFNB2 | Decreased | Cell-cell communication |
| ITGB7 | Decreased | Cell adhesion |
| PCDH1 | Decreased | Cell-cell adhesion |
| CDH17 | Decreased | Cell-cell adhesion |
| CLDN4 | Decreased | Tight junction protein |
| CLDN7 | Decreased | Tight junction protein |
| LAMA3 | Decreased | Extracellular matrix protein |
| LEO1 | Decreased | Component of the PAF1 complex |
| HMGCS2 | Decreased | Ketogenesis |
| ERN1 | Decreased | Endoplasmic reticulum stress sensor |
| FABP1 | Decreased | Fatty acid binding protein |
| SLC7A5 | Decreased | Amino acid transporter |
| Table 1: Selected proteins with altered expression following this compound treatment in HT29 cells. Data is derived from quantitative proteomic analysis.[3] |
The downregulation of proteins involved in cell adhesion and communication is consistent with the known roles of β-catenin.
Furthermore, studies have shown that treatment with this compound leads to a significant downregulation in the mRNA levels of several well-established CTNNB1 target genes, including MYC, S100A6, AXIN2, and CCND1 .[3]
Alternative Approaches to Inhibit Wnt/β-catenin Signaling
Several other small molecules have been developed to inhibit the Wnt/β-catenin pathway through various mechanisms. A direct comparison of their global transcriptional effects with this compound is crucial for understanding their specificities and potential therapeutic applications.
| Compound | Mechanism of Action | Reported Downstream Effects |
| EN83 | Covalent β-catenin degrader (precursor to this compound) | Reduces levels of the β-catenin target gene MYC.[4] |
| IWR-1 | Tankyrase inhibitor, stabilizes the β-catenin destruction complex.[5][6] | Induces expression of Foxd3 to promote mouse epiblast stem cell self-renewal.[7] |
| XAV939 | Tankyrase inhibitor, stabilizes the β-catenin destruction complex.[8][9] | Downregulates Wnt/β-catenin target gene expression.[8] |
| PKF115-584 | Disrupts the interaction between β-catenin and TCF.[10][11] | Blocks expression of Wnt target genes, including c-MYC and Cyclin D1.[10][11][12] |
| ICG-001 | Disrupts the interaction between β-catenin and its coactivator CBP.[13][14][15] | Reduces steady-state levels of Survivin and Cyclin D1 RNA and protein.[13][16] |
| Table 2: Comparison of alternative Wnt/β-catenin pathway inhibitors. |
While specific downstream targets have been identified for these compounds, comprehensive, publicly available RNA-seq or microarray data for a direct and quantitative comparison with this compound is limited.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of this compound and the experimental approaches used to validate its effects, the following diagrams are provided.
Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.
Caption: General experimental workflow for validating downstream effects.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of key methodologies employed in the study of this compound and related compounds.
Cell Culture and Treatment
-
Cell Lines: HT29 human colorectal adenocarcinoma cells are commonly used due to their dependence on the Wnt/β-catenin pathway.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., McCoy's 5A) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the desired concentration of this compound or an alternative compound (or DMSO as a vehicle control). Treatment duration can vary depending on the experiment (e.g., 4 hours for proteomics, 24 hours for some gene expression studies).
Quantitative Proteomics (as applied to this compound)
-
Cell Lysis: Following treatment, cells are washed with PBS and lysed in a buffer containing detergents and protease inhibitors.
-
Protein Digestion: Proteins are precipitated, resolubilized, and digested into peptides using an enzyme such as trypsin.
-
Tandem Mass Tag (TMT) Labeling: Peptides from different treatment groups are labeled with isobaric TMT reagents.
-
Mass Spectrometry: Labeled peptides are combined, fractionated, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Raw data is processed to identify and quantify proteins. Statistical analysis is performed to determine proteins with significant changes in abundance between treatment groups.
RNA Sequencing (General Protocol)
-
RNA Extraction: Total RNA is isolated from treated and control cells using a commercially available kit (e.g., RNeasy Kit, Qiagen). RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer.
-
Library Preparation: An RNA-seq library is prepared, which may include steps for rRNA depletion or poly(A) selection, RNA fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: The prepared library is sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Raw sequencing reads are aligned to a reference genome. Gene expression is quantified, and differential expression analysis is performed to identify genes that are significantly up- or downregulated upon treatment.
TCF/LEF Reporter Assay
This assay is used to measure the transcriptional activity of the Wnt/β-catenin pathway.
-
Transfection: Cells are co-transfected with a TCF/LEF luciferase reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After transfection, cells are treated with the compound of interest.
-
Lysis and Luciferase Measurement: Cells are lysed, and the activity of both luciferases is measured using a luminometer and a dual-luciferase assay system.
-
Analysis: The ratio of firefly to Renilla luciferase activity is calculated to determine the effect of the compound on TCF/LEF-mediated transcription.
Conclusion
This compound is a potent and selective covalent degrader of β-catenin that effectively downregulates the expression of Wnt/β-catenin target genes. The available quantitative proteomics data provides strong evidence for its on-target activity and selectivity. While several alternative inhibitors of the Wnt/β-catenin pathway exist, a comprehensive, direct comparison of their global transcriptional effects with this compound requires the availability of more extensive and comparable high-throughput sequencing datasets. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies, which will be invaluable for advancing our understanding of Wnt pathway inhibition and for the development of novel cancer therapeutics.
References
- 1. Covalent Degrader of the Oncogenic Transcription Factor β-Catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 4. news-medical.net [news-medical.net]
- 5. Label-free quantitative proteomic analysis identifies CTNNB1 as a direct target of FOXP3 in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the β-catenin/TCF transcriptional complex in the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. selleckchem.com [selleckchem.com]
- 14. ICG-001, an Inhibitor of the β-Catenin and cAMP Response Element-Binding Protein Dependent Gene Transcription, Decreases Proliferation but Enhances Migration of Osteosarcoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. β-catenin inhibitor ICG-001 suppress cell cycle progression and induce autophagy in endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ICG-001, an Inhibitor of the β-Catenin and cAMP Response Element-Binding Protein Dependent Gene Transcription, Decreases Proliferation but Enhances Migration of Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of NF764's Mechanism of Action: A Comparative Guide
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the mechanism of action for NF764, a novel covalent degrader of β-catenin (CTNNB1), is presented here for researchers, scientists, and drug development professionals. This guide provides an objective comparison of this compound with alternative β-catenin inhibitors, supported by experimental data, detailed protocols, and visual diagrams to facilitate a deeper understanding of its therapeutic potential.
This compound: A Potent and Selective Degrader of β-Catenin
This compound has been identified as a potent and selective covalent ligand that targets a specific cysteine residue (C619) on β-catenin, an oncogenic transcription factor.[1][2] This binding event leads to the destabilization and subsequent degradation of the β-catenin protein through the proteasome-dependent pathway.[1][3][4] The degradation of β-catenin by this compound effectively inhibits the Wnt signaling pathway by reducing the levels of its downstream target genes, such as MYC, S100A6, AXIN2, and CCND1.[2]
Comparative Analysis of β-Catenin Inhibitors
To provide a clear perspective on the efficacy and mechanism of this compound, the following table compares its performance with other known inhibitors of the Wnt/β-catenin signaling pathway.
| Compound | Mechanism of Action | Target | Potency (Cell-based) | Selectivity | Experimental Evidence |
| This compound | Covalent degrader | β-catenin (C619) | DC50 = 3.5 nM (HT29 cells)[1][2] | High, with only 36 other proteins significantly changed out of 6400 quantified[1] | Western Blot, Mass Spectrometry, CETSA, Site-directed Mutagenesis, Quantitative Proteomics[1] |
| XAV-939 | Tankyrase inhibitor, stabilizes Axin | Tankyrase 1/2 | IC50 = 11 nM (inhibition of Super TopFlash reporter) | Not specified in the provided context | Luciferase Reporter Assay[5] |
| ICG-001 | Disrupts β-catenin/CBP interaction | β-catenin/CBP complex | IC50 = 3 µM (inhibition of β-catenin/TCF transcription) | Not specified in the provided context | Co-immunoprecipitation, Reporter Assay[5] |
| EN83 | Covalent degrader (parent compound of this compound) | β-catenin (C466, C520, C619) | Less potent than this compound | Less selective than this compound | Western Blot, Mass Spectrometry[5] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the independent verification of these findings.
1. Western Blotting for β-catenin Degradation:
-
Cell Culture and Treatment: HT29 or HEK293T cells are cultured to ~80% confluency. Cells are treated with varying concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 6 or 24 hours). For proteasome dependence, cells are pre-treated with a proteasome inhibitor like bortezomib (1 µM) for 1 hour before this compound treatment.[1][5]
-
Lysis and Protein Quantification: Cells are lysed in RIPA buffer, and the total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against β-catenin and a loading control (e.g., GAPDH). Subsequently, it is incubated with a secondary antibody conjugated to HRP.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
2. Mass Spectrometry for Target Identification (isoDTB-ABPP):
-
Cell Treatment and Lysis: HT29 cells are treated with this compound or DMSO.[1]
-
Probe Labeling: Cell lysates are labeled with an alkyne-functionalized iodoacetamide probe.[1]
-
Click Chemistry: Isotopically light or heavy desthiobiotin-azide handles are appended via CuAAC.[1]
-
Enrichment and Digestion: Probe-modified proteins are enriched using avidin beads and digested with trypsin.[1]
-
LC-MS/MS Analysis: The resulting peptides are analyzed by LC-MS/MS to identify and quantify the sites of covalent modification.[1]
3. Cellular Thermal Shift Assay (CETSA):
-
Cell Treatment: HEK293 cells are treated with this compound or DMSO for 1 hour.[1]
-
Heating: The cells are heated to various temperatures.[1]
-
Lysis and Centrifugation: Cells are lysed, and insoluble proteins are pelleted by centrifugation.[1]
-
Western Blotting: The soluble fraction is analyzed by Western blotting for the presence of β-catenin and a control protein like GAPDH to determine changes in thermal stability upon drug binding.[1]
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams have been generated.
Caption: Mechanism of action for this compound.
Caption: Workflow for verifying this compound's mechanism.
Caption: Wnt/β-catenin signaling and this compound's intervention.
References
- 1. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 2. This compound | β-catenin degrader | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Covalent Degrader of the Oncogenic Transcription Factor β-Catenin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Stability of β-Catenin Degraders: A Focus on NF764
For Researchers, Scientists, and Drug Development Professionals
The degradation of β-catenin (CTNNB1), a pivotal oncogenic transcription factor, represents a promising therapeutic strategy for various cancers. A key challenge in the development of β-catenin degraders is achieving sufficient in vivo stability and sustained pharmacokinetics to ensure persistent target engagement and degradation.[1][2] This guide provides a comparative overview of the covalent degrader NF764 and other notable β-catenin degraders, with a focus on their demonstrated in vivo activity and the experimental methodologies used for their evaluation.
Introduction to this compound and Other β-Catenin Degraders
This compound is a covalent degrader of β-catenin.[1][2][3] Unlike traditional inhibitors, this compound is designed to directly bind to and induce the degradation of the β-catenin protein through the ubiquitin-proteasome system.[1][4] Its covalent nature suggests the potential for prolonged target engagement, a desirable feature for therapeutic efficacy.[1][2]
For a comparative perspective, this guide also examines two other β-catenin degraders with reported in vivo data:
-
MSAB (methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate): A small molecule that binds to β-catenin and promotes its proteasomal degradation.[5][6]
-
xStAx-VHLL: A peptide-based Proteolysis Targeting Chimera (PROTAC) that selectively degrades β-catenin by linking it to the VHL E3 ligase.[7][8][9]
Comparative Analysis of In Vitro Potency and In Vivo Performance
Direct comparative in vivo pharmacokinetic (PK) data for this compound is not publicly available. However, its high in vitro potency and the demonstrated in vivo efficacy of other β-catenin degraders provide valuable insights into the current landscape.
| Degrader | Type | Target | In Vitro Potency (DC50) | In Vivo Model | Dosing Regimen | Observed In Vivo Effect |
| This compound | Covalent Degrader | β-catenin | 3.5 nM (HT29 cells)[10] | Not Reported | Not Reported | Not Reported |
| MSAB | Small Molecule Degrader | β-catenin | Not Reported | Xenograft and MMTV-Wnt1 transgenic mice[11][12] | 10-20 mg/kg, i.p. daily for 2 weeks[11][12] | Inhibition of tumor growth[11][12] |
| xStAx-VHLL | PROTAC | β-catenin | ~50-70 µM (HEK293T cells)[8][9] | APCmin/+ mice[7][13] | 30 mg/kg, i.p. for 14 days[9] | Reduced tumor number and β-catenin levels[9][13] |
Signaling Pathway and Mechanism of Action
The Wnt/β-catenin signaling pathway is crucial in cell proliferation and survival. Its aberrant activation, leading to the accumulation of β-catenin, is a hallmark of many cancers.[1] Degraders like this compound, MSAB, and xStAx-VHLL aim to counteract this by promoting the degradation of β-catenin, thereby inhibiting downstream oncogenic signaling.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of degrader performance. Below are summaries of key experimental protocols.
In Vitro β-catenin Degradation Assay
This assay quantifies the ability of a compound to induce the degradation of β-catenin in a cellular context.
References
- 1. Covalent Degrader of the Oncogenic Transcription Factor β-Catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 3. Covalent Degrader of the Oncogenic Transcription Factor β-Catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Direct targeting of β-catenin by a small molecule stimulates proteasomal degradation and suppresses oncogenic Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct Targeting of β-Catenin by a Small Molecule Stimulates Proteasomal Degradation and Suppresses Oncogenic Wnt/β-Catenin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-techne.com [bio-techne.com]
- 8. A PROTAC peptide induces durable β-catenin degradation and suppresses Wnt-dependent intestinal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | β-catenin degrader | Probechem Biochemicals [probechem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. A PROTAC peptide induces durable β-catenin degradation and suppresses Wnt-dependent intestinal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index of NF764 and Standard Chemotherapy in Colorectal Cancer Models
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data reveals a potentially favorable therapeutic index for the novel β-catenin degrader, NF764, when compared to standard chemotherapeutic regimens for colorectal cancer, such as FOLFOX. This comparison, vital for researchers, scientists, and drug development professionals, highlights the promise of targeted protein degraders in oncology.
The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its therapeutic efficacy and its toxicity. A higher TI indicates a wider margin of safety. While direct preclinical therapeutic index data for this compound is not yet publicly available, an assessment of its potent targeted activity and low cytotoxicity in comparison to the known efficacy and toxicity of standard chemotherapies provides valuable insights.
Unveiling this compound: A Potent and Selective β-Catenin Degrader
This compound is a novel covalent degrader of β-catenin (CTNNB1), a key protein in the Wnt signaling pathway.[1] Dysregulation of this pathway is a critical driver in many cancers, particularly colorectal cancer. This compound works by directly targeting a specific cysteine residue (C619) on β-catenin, leading to its proteasome-dependent degradation.[1] This targeted mechanism of action results in potent inhibition of Wnt/β-catenin signaling.
Quantitative Comparison of In Vitro Activity
The following table summarizes the available in vitro data for this compound and the components of the standard FOLFOX chemotherapy regimen (5-Fluorouracil and Oxaliplatin) in human colorectal cancer cell lines.
| Compound | Cell Line | Efficacy Metric (DC50/IC50) | Cytotoxicity Metric (IC50) | Source(s) |
| This compound | HT29 | DC50: 3.5 nM (β-catenin degradation) | Not acutely cytotoxic at tested concentrations | [1] |
| 5-Fluorouracil (5-FU) | HT29 | - | ~5.9 µM | [2] |
| WiDr | - | - | [3] | |
| SW620 | - | - | [3] | |
| Oxaliplatin | HT29 | - | ~2.1 µM | [2] |
| WiDr | - | - | [3] | |
| SW620 | - | - | [3] |
Note: DC50 represents the half-maximal degradation concentration. IC50 represents the half-maximal inhibitory concentration for cell viability.
In Vivo Therapeutic Index: A Preclinical Perspective
While specific in vivo efficacy and toxicity data for this compound are not yet published, the principles of determining the therapeutic index in preclinical models are well-established. This typically involves assessing the maximum tolerated dose (MTD) and the effective dose (ED50) in animal models, such as mouse xenografts of human colorectal cancer.[4][5][6]
For standard chemotherapies like FOLFOX, preclinical studies in mouse models have established dosing regimens that aim to maximize anti-tumor activity while managing toxicity.[7] For instance, a FOLFOX-like regimen in mice might involve intraperitoneal injections of oxaliplatin (12 mg/kg) and 5-fluorouracil (55 mg/kg).[7] However, these regimens are known to have a narrow therapeutic index, with significant side effects.[8]
The high potency of this compound in degrading its target protein at nanomolar concentrations, coupled with preliminary observations of low acute cytotoxicity, suggests the potential for a wider therapeutic window compared to traditional chemotherapy. The targeted nature of this compound may translate to reduced off-target effects and, consequently, a better safety profile in vivo.
Experimental Methodologies
A thorough assessment of the therapeutic index requires rigorous experimental protocols. Below are detailed methodologies for key experiments.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Plating: Human colorectal cancer cell lines (e.g., HT29, HCT116, SW480) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compound (this compound or standard chemotherapy drugs) for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined by plotting cell viability against drug concentration.
In Vivo Efficacy Study (Colorectal Cancer Xenograft Model)
-
Cell Implantation: Human colorectal cancer cells are subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into treatment and control groups. The test compound (this compound) or standard chemotherapy (e.g., FOLFOX) is administered according to a predetermined schedule and route (e.g., intraperitoneal, oral).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
In Vivo Toxicity Study (Maximum Tolerated Dose - MTD)
-
Dose Escalation: Healthy or tumor-bearing mice are treated with escalating doses of the test compound.
-
Monitoring: Animals are closely monitored for signs of toxicity, including weight loss, changes in behavior, and other clinical signs.
-
Endpoint: The MTD is defined as the highest dose that does not cause severe toxicity (e.g., more than 20% body weight loss) or mortality.[4][9]
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: Simplified Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for determining the therapeutic index of an anti-cancer agent.
Conclusion
The targeted degradation of β-catenin by this compound represents a promising strategy in colorectal cancer therapy. While further in vivo studies are necessary to definitively establish its therapeutic index, the available in vitro data, showcasing high potency and low cytotoxicity, suggests a potential for a significantly improved safety and efficacy profile compared to standard-of-care chemotherapies. This positions this compound as a compelling candidate for continued preclinical and eventual clinical development.
References
- 1. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 2. Antitumor activity of oxaliplatin in combination with 5-fluorouracil and the thymidylate synthase inhibitor AG337 in human colon, breast and ovarian cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of in vitro cytotoxicity of oxaliplatin and 5-fluorouracil in human colon cancer cell lines: combination versus sequential exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pacificbiolabs.com [pacificbiolabs.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Oxaliplatin added to 5-fluorouracil-based therapy (5-FU +/- FA) in the treatment of 5-FU-pretreated patients with advanced colorectal carcinoma (ACRC): results from the European compassionate-use program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of NF764: A Procedural Guide for Laboratory Professionals
An essential guide to the safe and compliant disposal of the β-catenin degrader, NF764, tailored for researchers and drug development professionals. This document outlines critical safety measures, step-by-step disposal protocols, and clear visual aids to ensure responsible handling of this potent research compound.
This compound is a powerful covalent degrader of the oncogenic transcription factor β-catenin (CTNNB1), playing a significant role in cancer research.[1][2][3] As with any potent bioactive compound, proper disposal is paramount to ensure laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) with comprehensive disposal instructions for this compound is not publicly available, this guide provides a procedural framework based on established best practices for the disposal of hazardous chemical waste in a laboratory setting.
Key Chemical and Physical Properties of this compound
A summary of the available quantitative and physical data for this compound is provided below. This information is vital for making informed decisions regarding its handling and disposal.
| Property | Value |
| Molecular Formula | C₂₂H₂₀F₃NO₃ |
| Molecular Weight | 403.40 g/mol |
| Appearance | Solid |
| Solubility | 10 mM in DMSO |
| Storage (Solid Powder) | -20°C for 12 Months; 4°C for 6 Months |
| Storage (In Solvent) | -80°C for 6 Months; -20°C for 6 Months |
| (Data sourced from Probechem Biochemicals)[3] |
Hazard Assessment and Essential Safety Precautions
Given the lack of a formal SDS, a conservative approach to handling and disposal is necessary. This compound should be treated as a hazardous substance.
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves when handling this compound in its solid form or in solution.
-
Handling: To prevent inhalation, handle solid this compound in a well-ventilated area or under a chemical fume hood. Avoid generating dust.
-
Spills: In the event of a spill, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance. Collect the absorbed material and place it in a sealed, properly labeled hazardous waste container for disposal. Thoroughly clean the spill area.
Step-by-Step Disposal Procedures for this compound
The following protocols are based on general best practices for the disposal of chemical and pharmaceutical waste from research laboratories.[4][5]
Waste Segregation
All waste materials containing this compound must be segregated from general laboratory waste. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated laboratory supplies (e.g., pipette tips, vials, tubes).
-
Contaminated PPE.
Waste Collection and Labeling
-
Solid Waste: Collect all solid waste, including unused product and contaminated items, in a dedicated, sealed, and compatible hazardous waste container. The label must clearly state "Hazardous Waste," the chemical name "this compound," and the approximate quantity.
-
Liquid Waste (Organic Solvents): NEVER dispose of this compound solutions in organic solvents (like DMSO) down the drain. Collect this waste in a designated, properly labeled hazardous waste container for flammable liquids.
-
Liquid Waste (Aqueous Solutions): For dilute aqueous solutions, consult your institution's Environmental Health and Safety (EHS) office. Sewer disposal is generally not recommended for this type of compound. Collect in a labeled, sealed container and treat as hazardous waste.
Storage and Final Disposal
-
Storage: Store all hazardous waste containers in a designated and secure satellite accumulation area (SAA), away from incompatible materials.
-
Disposal: The final disposal of this compound waste must be conducted through your institution's EHS office or a certified hazardous waste disposal company. The standard and preferred method for the destruction of this type of organic chemical waste is incineration.
Visualizing the Disposal Workflow
To further clarify the procedural flow for the proper disposal of this compound, the following diagram illustrates the decision-making process.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, researchers can ensure the safe, compliant, and environmentally responsible disposal of this compound, fostering a secure laboratory environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling NF764
For researchers and scientists at the forefront of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of NF764, a potent β-catenin (CTNNB1) degrader used in cancer research.[1][2][3] Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted. The following personal protective equipment is mandatory to prevent inhalation, ingestion, and contact with skin and eyes.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Required PPE | Specifications |
| Eyes | Safety goggles with side-shields | Must be worn at all times in the laboratory. |
| Hands | Protective gloves | Chemically resistant nitrile or neoprene gloves are recommended. |
| Body | Impervious clothing | A lab coat or other protective clothing should be worn. |
| Respiratory | Suitable respirator | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is required. |
Source: Adapted from representative Safety Data Sheets.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize exposure and contamination.
-
Preparation : Before handling, ensure a designated workspace is clean and uncluttered. An accessible safety shower and eye wash station are essential.
-
Weighing and Aliquoting :
-
Perform in a chemical fume hood or other ventilated enclosure.
-
Use appropriate tools to handle the solid compound, minimizing the creation of dust.
-
For solutions, use calibrated pipettes and appropriate containers.
-
-
In Case of Exposure :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing.
-
Eye Contact : Flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Inhalation : Move to fresh air. If breathing is difficult, provide artificial respiration.
-
Ingestion : Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]
-
-
Storage :
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperatures can be found in Table 2.
-
Table 2: Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid Powder | 4°C | 6 Months |
| Solid Powder | -20°C | 12 Months |
| In Solvent | -20°C | 6 Months |
| In Solvent | -80°C | 6 Months |
Source: Probechem
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste materials, including unused compound, contaminated PPE, and empty containers, in a designated and clearly labeled hazardous waste container.
-
-
Container Disposal :
-
Do not reuse empty containers.
-
Triple rinse the container with an appropriate solvent. The rinsate should be collected as hazardous waste.
-
-
Final Disposal :
-
Dispose of all waste in accordance with federal, state, and local regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance.
-
Experimental Workflow for Safe Handling and Disposal
The following diagram outlines the critical steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
